7-Bromobenzo[d]oxazol-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1,3-benzoxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSLAPQMRBWVBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856439 | |
| Record name | 7-Bromo-1,3-benzoxazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211527-07-9 | |
| Record name | 7-Bromo-1,3-benzoxazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-1,3-benzoxazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis of 7-Bromobenzo[d]oxazol-2-amine
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive, two-step synthetic pathway for the preparation of 7-Bromobenzo[d]oxazol-2-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the efficient demethylation of 6-bromo-2-methoxyaniline to yield the key intermediate, 2-amino-3-bromophenol. Subsequent cyclization of this intermediate using cyanogen bromide affords the target compound in good yield. This document details the underlying chemical principles, provides step-by-step experimental protocols, and outlines critical safety considerations for the synthesis. The methodologies are grounded in established chemical literature to ensure reliability and reproducibility for researchers, scientists, and drug development professionals.
Introduction
The 2-aminobenzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] The inherent structural features of this heterocycle allow it to act as a versatile pharmacophore, engaging with various biological targets. The introduction of a bromine atom at the 7-position, as in this compound, provides a strategic chemical handle for further molecular elaboration. This functionalization enables chemists to employ powerful cross-coupling reactions, such as Suzuki or Stille couplings, to introduce diverse aryl, heteroaryl, or alkyl groups, thereby facilitating the exploration of chemical space for structure-activity relationship (SAR) studies.[3] This guide presents a robust and accessible synthetic route to this important intermediate.
Retrosynthetic Analysis & Strategy
The synthesis of this compound is approached through a logical two-step sequence. The retrosynthetic analysis reveals that the target molecule can be disconnected at the oxazole ring C-N and C-O bonds. This leads back to the precursor 2-amino-3-bromophenol and a one-carbon electrophile, for which cyanogen bromide is a classic and effective reagent. The 2-amino-3-bromophenol itself is readily accessible via the demethylation of the commercially available 6-bromo-2-methoxyaniline.
Caption: Retrosynthetic pathway for this compound.
Part 1: Synthesis of 2-Amino-3-bromophenol
The initial step involves the preparation of the crucial o-aminophenol intermediate. This is achieved through the cleavage of the methyl ether of 6-bromo-2-methoxyaniline. Boron tribromide (BBr₃) is an exceptionally effective Lewis acid for the demethylation of aryl methyl ethers due to the strong boron-oxygen bond formed in the intermediate complex, which drives the reaction to completion.
Experimental Protocol: Demethylation
This protocol is adapted from a procedure described by ChemicalBook for the synthesis of 2-amino-3-bromophenol.[4]
Safety Precaution: Boron tribromide is a corrosive and toxic substance that reacts violently with water and moisture. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and dry glassware. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, add 6-bromo-2-methoxyaniline (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) (approx. 30 mL per 5 mmol of starting material).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Under an inert atmosphere, slowly add a 1.0 M solution of boron tribromide in DCM (2.0 eq) dropwise via the addition funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir the mixture overnight (12-16 hours).
-
Quenching: Carefully cool the reaction mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of methanol (approx. 10 mL per 5 mmol of starting material). Caution: This is an exothermic process.
-
Work-up: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is the hydrobromide salt of the product. To isolate the free base, dissolve the residue in water, neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8, and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the target product, 2-amino-3-bromophenol. The product can be further purified by column chromatography on silica gel if necessary.
Data Summary: Synthesis of 2-Amino-3-bromophenol
| Reagent | M.W. | Equivalents | Amount (for 5 mmol scale) |
| 6-Bromo-2-methoxyaniline | 202.05 g/mol | 1.0 | 1.01 g |
| Boron Tribromide (1M in DCM) | 250.52 g/mol | 2.0 | 10 mL (10 mmol) |
| Dichloromethane (DCM) | - | - | 40 mL |
| Methanol | - | - | 10 mL |
| Product | 188.02 g/mol | - | ~0.87 g (92% Yield[4]) |
Part 2:
The final step is the construction of the benzoxazole ring system. This is achieved through a cyclization reaction between the 2-amino-3-bromophenol intermediate and cyanogen bromide. In this reaction, the nucleophilic amino group of the phenol attacks the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular nucleophilic attack by the adjacent hydroxyl group, leading to ring closure and the formation of the stable heterocyclic product.[2][5]
Reaction Mechanism: Cyclization
Caption: Mechanism of 2-aminobenzoxazole formation.
Experimental Protocol: Cyclization
This protocol is a general method adapted from the synthesis of similar 2-aminobenzoxazole derivatives.[2][5]
Critical Safety Precaution: Cyanogen bromide (BrCN) is a highly toxic, volatile, and lachrymatory solid. It must be handled with extreme caution in a certified chemical fume hood. Always wear appropriate PPE, including nitrile gloves (double-gloved), a lab coat, and chemical safety goggles. Have a quench solution (e.g., sodium hypochlorite/sodium hydroxide) readily available for decontamination of equipment and spills.
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-bromophenol (1.0 eq) in methanol (or an alternative suitable solvent like ethanol or a mixture of water and an organic solvent).
-
Reagent Addition: While stirring the solution at room temperature, add cyanogen bromide (1.0 - 1.2 eq) portion-wise. The addition may be exothermic, and cooling with a water bath may be necessary to maintain room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
Data Summary:
| Reagent | M.W. | Equivalents |
| 2-Amino-3-bromophenol | 188.02 g/mol | 1.0 |
| Cyanogen Bromide | 105.92 g/mol | 1.1 |
| Methanol | - | - |
| Product | 213.04 g/mol | - |
Conclusion
This guide outlines a reliable and efficient two-step synthesis for this compound. The pathway utilizes a robust BBr₃-mediated demethylation followed by a classic cyanogen bromide-induced cyclization. The procedures are based on established literature, providing a solid foundation for researchers requiring this versatile building block for applications in drug discovery and synthetic organic chemistry. Strict adherence to the safety protocols outlined, particularly when handling boron tribromide and cyanogen bromide, is paramount for the safe and successful execution of this synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2-AMINO-3-BROMOPHENOL | 116435-77-9 [chemicalbook.com]
- 5. 5-BROMOBENZO[D]OXAZOL-2-AMINE | 64037-07-6 [chemicalbook.com]
An In-depth Technical Guide to 7-Bromobenzo[d]oxazol-2-amine (CAS No. 1211527-07-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromobenzo[d]oxazol-2-amine is a halogenated heterocyclic compound belonging to the benzoxazole class of molecules. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, and potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates information from analogous structures and established chemical principles to offer valuable insights for researchers. The benzoxazole scaffold is a well-established pharmacophore, and the introduction of a bromine atom at the 7-position offers a strategic handle for further chemical modification, making this compound a molecule of significant interest for the development of novel therapeutics.
Physicochemical Properties & Structural Elucidation
This compound is a solid at room temperature with a molecular formula of C₇H₅BrN₂O and a molecular weight of approximately 213.04 g/mol . It is advisable to store this compound in a dark place, sealed under dry conditions at 2-8°C.
| Property | Value | Source |
| CAS Number | 1211527-07-9 | |
| Molecular Formula | C₇H₅BrN₂O | |
| IUPAC Name | 7-bromo-1,3-benzoxazol-2-amine | |
| Physical Form | Solid | |
| Purity | Typically ≥98% |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and the amine protons. The bromine atom at the 7-position will influence the chemical shifts of the adjacent aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule, with the carbon atoms attached to the bromine, oxygen, and nitrogen atoms showing characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of a bromine atom, a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) would be expected.
Synthesis and Reaction Mechanisms
A definitive, published synthetic protocol for this compound is not available. However, based on established methods for the synthesis of 2-aminobenzoxazoles, a plausible and efficient route involves the cyclization of a substituted o-aminophenol.[3][4]
Proposed Synthetic Pathway: Cyanogen Bromide-mediated Cyclization
A common and effective method for the synthesis of 2-aminobenzoxazoles is the reaction of an appropriately substituted 2-aminophenol with cyanogen bromide (BrCN).[3][4]
Experimental Protocol (Hypothetical)
-
Starting Material: The synthesis would commence with 2-amino-6-bromophenol.
-
Reaction Setup: 2-amino-6-bromophenol is dissolved in a suitable polar aprotic solvent, such as tetrahydrofuran (THF) or dioxane.
-
Cyclization: The solution is cooled in an ice bath, and a solution of cyanogen bromide in the same solvent is added dropwise with stirring. The reaction is typically carried out in the presence of a mild base, such as sodium acetate or triethylamine, to neutralize the hydrobromic acid formed during the reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Plausible Reaction Mechanism
The reaction is believed to proceed through the initial nucleophilic attack of the amino group of 2-amino-6-bromophenol on the carbon atom of cyanogen bromide. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the nitrile carbon, leading to the formation of the oxazole ring and subsequent elimination of hydrobromic acid.
Caption: Plausible reaction pathway for the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The benzoxazole core is a "privileged" scaffold in medicinal chemistry, found in numerous biologically active compounds. The presence and position of the bromine atom in this compound provide a key site for further chemical elaboration, making it an attractive building block for the synthesis of compound libraries for drug screening.
Potential Therapeutic Targets
Derivatives of benzoxazolamines and benzothiazolamines have shown potent inhibitory activity against leukotriene biosynthesis, suggesting a potential role in treating inflammatory conditions.[5] The mechanism of action for some of these compounds involves the inhibition of arachidonic acid release.[5]
Furthermore, bromo-substituted heterocyclic compounds are widely explored in medicinal chemistry for their potential as:
-
Kinase Inhibitors: The benzoxazole scaffold can be functionalized to target the ATP-binding site of various protein kinases, which are often dysregulated in cancer and other diseases.
-
Antimicrobial Agents: The structural features of benzoxazoles make them candidates for the development of new antibacterial and antifungal drugs.[6]
-
Enzyme Inhibitors: The ability of the benzoxazole ring to participate in hydrogen bonding and other non-covalent interactions makes it a suitable core for designing inhibitors of various enzymes.
Caption: Drug discovery workflow starting from this compound.
Safety and Handling
This compound is classified as a warning-level hazard, with hazard statements indicating it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.
Precautionary Measures:
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.
-
First Aid:
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
Call a poison center or doctor if you feel unwell.
-
Conclusion
This compound represents a valuable building block for medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is not extensively documented in peer-reviewed literature, its structural relationship to a well-studied class of bioactive molecules suggests significant potential. The synthetic pathways and potential applications outlined in this guide are based on established chemical principles and data from analogous compounds, providing a solid foundation for researchers to explore the therapeutic potential of this and related molecules. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully unlock its potential in the development of novel therapeutics.
References
- 1. This compound(1211527-07-9) 1H NMR spectrum [chemicalbook.com]
- 2. 1211527-07-9|this compound|BLD Pharm [bldpharm.com]
- 3. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzoxazolamines and benzothiazolamines: potent, enantioselective inhibitors of leukotriene biosynthesis with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 7-bromo-1,3-benzoxazol-2-amine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed scientific overview of 7-bromo-1,3-benzoxazol-2-amine, a halogenated heterocyclic compound belonging to the esteemed benzoxazole family. While specific experimental data for this exact molecule is not extensively published, this document synthesizes established principles of benzoxazole chemistry, spectroscopic analysis of analogous structures, and the well-documented biological significance of this scaffold to offer a robust and insightful resource for researchers in medicinal chemistry and drug discovery.
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole ring system, an aromatic organic structure formed by the fusion of a benzene and an oxazole ring, is a cornerstone in medicinal chemistry.[1][2] These heterocycles are considered structural isosteres of naturally occurring nucleic bases, which may contribute to their ability to interact with biological macromolecules.[2] The benzoxazole moiety is present in numerous compounds that exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties.[1][3][4]
The introduction of a bromine atom at the 7-position and an amine group at the 2-position of the benzoxazole core, as in 7-bromo-1,3-benzoxazol-2-amine, is anticipated to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. Halogenation is a common strategy in drug design to enhance binding affinity and modulate pharmacokinetic profiles.[5] The 2-amino group is a key functional handle that can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets, and serves as a versatile point for further chemical modification.[6]
This guide will delineate a probable synthetic pathway, predict key physicochemical and spectroscopic characteristics, and explore the potential therapeutic applications of 7-bromo-1,3-benzoxazol-2-amine, grounding these insights in the extensive body of research on related benzoxazole derivatives.
Physicochemical Properties and Structural Attributes
While experimental data for the target compound is scarce, its key properties can be reliably predicted based on its constituent parts and data from analogous compounds.
| Property | Predicted Value / Information | Rationale / Source |
| IUPAC Name | 7-bromo-1,3-benzoxazol-2-amine | Standard nomenclature rules |
| Molecular Formula | C₇H₅BrN₂O | Derived from the chemical structure |
| Molecular Weight | 215.04 g/mol | Calculated from atomic weights |
| CAS Number | Not assigned | No specific registration found in major chemical databases. |
| Appearance | Likely a solid at room temperature | Benzoxazole derivatives are typically crystalline solids.[7] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol. | The aromatic core and bromine atom contribute to lipophilicity. |
| InChI Key | (Predicted) | A unique identifier can be generated from the structure. |
Proposed Synthesis Methodology
The synthesis of 2-aminobenzoxazoles is well-documented, with the most common and direct route involving the cyclization of a substituted 2-aminophenol with a cyanating agent.[1][8] The synthesis of 7-bromo-1,3-benzoxazol-2-amine would logically commence from 2-amino-6-bromophenol.
Rationale for Synthetic Route
The chosen pathway involves the reaction of a 2-aminophenol derivative with an electrophilic cyanating agent. This method is favored for its efficiency and directness in forming the 2-amino-benzoxazole core. While historically, the highly toxic cyanogen bromide (CNBr) was used, modern protocols employ safer and more manageable reagents like N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS), which provides a source of electrophilic cyanide.[1][6] The reaction is typically facilitated by a base or a Lewis acid to promote the cyclization.[6][9]
Caption: Proposed synthetic workflow for 7-bromo-1,3-benzoxazol-2-amine.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established methods for analogous compounds.[6][9]
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-6-bromophenol (1.0 eq).
-
Solvent Addition: Add anhydrous solvent, such as 1,4-dioxane, to dissolve the starting material.
-
Reagent Addition: Add N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.1 eq) to the solution.
-
Catalyst/Promoter Addition: Slowly add a Lewis acid, such as Boron trifluoride diethyl etherate (BF₃·Et₂O) (1.5 eq), to the stirred mixture at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product, 7-bromo-1,3-benzoxazol-2-amine.
Spectroscopic Characterization (Predicted)
The structural elucidation of the target compound would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on analyses of similar brominated and aminated benzoxazoles.[3][10][11]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons.[11]
-
Amine Protons (-NH₂): A broad singlet is expected, likely in the downfield region (δ 5.0-7.0 ppm), which would disappear upon D₂O exchange.
-
Aromatic Protons (H-4, H-5, H-6): The benzene ring protons will appear in the aromatic region (δ 7.0-8.0 ppm). The bromine atom at position 7 will influence the chemical shifts. We can predict the following pattern:
-
H-4: A doublet of doublets or a triplet.
-
H-5: A triplet or multiplet.
-
H-6: A doublet of doublets or a triplet. The coupling constants (J values) will be crucial for assigning the specific positions.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework.[11]
-
C-2 (Amine-bearing carbon): This carbon is expected to be highly deshielded, appearing significantly downfield (δ ~160-165 ppm) due to its attachment to two nitrogen atoms and an oxygen atom within the heterocyclic ring.
-
Aromatic Carbons: The carbons of the benzene ring will resonate in the typical aromatic region (δ ~100-150 ppm). The carbon attached to the bromine (C-7) will show a characteristic shift.
-
Fused Carbons (C-3a, C-7a): These carbons at the ring junction will also have distinct chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy will help identify key functional groups.[3][12]
-
N-H Stretching: Symmetrical and asymmetrical stretching vibrations of the primary amine group are expected in the range of 3300-3500 cm⁻¹.
-
C=N Stretching: The carbon-nitrogen double bond within the oxazole ring will likely show an absorption band around 1650-1690 cm⁻¹.[12]
-
C-O Stretching: The C-O-C stretching of the oxazole ring should appear in the 1200-1270 cm⁻¹ region.
-
C-Br Stretching: A band in the fingerprint region, typically around 500-600 cm⁻¹, can be attributed to the carbon-bromine bond.
Potential Biological Activities and Therapeutic Applications
The benzoxazole scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have been investigated for a vast array of therapeutic targets.[3][13]
Caption: Potential therapeutic avenues for 7-bromo-1,3-benzoxazol-2-amine.
Antimicrobial Activity
Benzoxazole derivatives have demonstrated significant activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans.[3][5] The presence of the bromo substituent could enhance the lipophilicity, potentially facilitating penetration through microbial cell membranes.
Anticancer Potential
Many 2-substituted benzoxazoles have been evaluated as anticancer agents.[4] Their mechanisms of action are diverse and can include the inhibition of crucial enzymes like topoisomerases and protein kinases, which are often dysregulated in cancer cells. The specific substitution pattern of 7-bromo-1,3-benzoxazol-2-amine makes it a candidate for screening against various cancer cell lines.
Anti-inflammatory Properties
The benzoxazole core is found in compounds that act as potent anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2] The structural features of 7-bromo-1,3-benzoxazol-2-amine warrant investigation into its potential to modulate inflammatory pathways.
Conclusion and Future Directions
7-bromo-1,3-benzoxazol-2-amine represents a promising, yet underexplored, molecule within the pharmacologically significant benzoxazole class. Based on established synthetic methodologies and the known bioactivities of its structural relatives, this compound holds considerable potential as a scaffold for the development of new therapeutic agents.
Future research should focus on the definitive synthesis and purification of 7-bromo-1,3-benzoxazol-2-amine, followed by comprehensive spectroscopic and crystallographic analysis to confirm its structure. Subsequently, systematic screening in a battery of biological assays is warranted to elucidate its antimicrobial, anticancer, and anti-inflammatory potential. Further derivatization, particularly at the 2-amino position, could lead to the discovery of novel compounds with enhanced potency and target selectivity, paving the way for new drug candidates.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. jocpr.com [jocpr.com]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride | Benchchem [benchchem.com]
- 6. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpbs.com [ijpbs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. esisresearch.org [esisresearch.org]
- 13. researchgate.net [researchgate.net]
Molecular structure of 7-Bromobenzo[d]oxazol-2-amine
An In-Depth Technical Guide to the Molecular Structure of 7-Bromobenzo[d]oxazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1] Its rigid, planar geometry and hydrogen bonding capabilities allow for potent and selective interactions with various biological targets. This compound, a specific derivative of this core, represents a versatile building block for chemical library synthesis and drug discovery. The strategic placement of a bromine atom at the 7-position provides a reactive handle for diversification through modern cross-coupling methodologies, while the 2-amino group offers a site for further functionalization. This guide provides an in-depth analysis of its molecular structure, a robust synthesis protocol, and an exploration of its potential in pharmaceutical research.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic aromatic compound composed of a benzene ring fused to an oxazole ring. The key structural features include an exocyclic amine group at the C2 position and a bromine substituent at the C7 position of the benzene ring.
| Property | Value | Source |
| IUPAC Name | 7-bromo-1,3-benzoxazol-2-amine | [2] |
| CAS Number | 1211527-07-9 | [2] |
| Molecular Formula | C₇H₅BrN₂O | [2] |
| Molecular Weight | 213.03 g/mol | [3] |
| Canonical SMILES | NC1=NC2=CC=CC(Br)=C2O1 | [3] |
| InChI Key | QVSLAPQMRBWVBL-UHFFFAOYSA-N | [2] |
| Physical Form | Solid | [2] |
| Storage | Keep in dark place, sealed in dry, 2-8°C | [2] |
digraph "molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", penwidth=2];// Atom nodes N1 [label="N", pos="0,0.6!"]; C2 [label="C", pos="-1.2,0!"]; N3 [label="N", pos="-0.6,-1.2!"]; C3a [label="C", pos="0.6,-0.6!"]; C4 [label="C", pos="2.4,-1.2!"]; C5 [label="C", pos="3.0,0!"]; C6 [label="C", pos="2.4,1.2!"]; C7 [label="C", pos="1.2,1.8!"]; C7a [label="C", pos="0.6,0.6!"]; O [label="O", pos="-0.6,1.8!"]; Br [label="Br", pos="0.6,3.2!"]; NH2 [label="NH₂", pos="-2.4,0!"];
// Atom numbering nodes N1_label [label="1", pos="-0.1,0.9", fontsize=10, fontcolor="#EA4335"]; C2_label [label="2", pos="-1.5,0.3", fontsize=10, fontcolor="#EA4335"]; N3_label [label="3", pos="-0.9,-1.5", fontsize=10, fontcolor="#EA4335"]; C3a_label [label="3a", pos="0.9,-0.9", fontsize=10, fontcolor="#EA4335"]; C4_label [label="4", pos="2.7,-1.5", fontsize=10, fontcolor="#EA4335"]; C5_label [label="5", pos="3.3,0.3", fontsize=10, fontcolor="#EA4335"]; C6_label [label="6", pos="2.7,1.5", fontsize=10, fontcolor="#EA4335"]; C7_label [label="7", pos="1.2,2.1", fontsize=10, fontcolor="#EA4335"]; C7a_label [label="7a", pos="0.9,0.9", fontsize=10, fontcolor="#EA4335"];
// Bonds C2 -- N1; N1 -- C7a; C7a -- O; O -- C2; C2 -- N3; C3a -- N3; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- C3a; C7 -- Br; C2 -- NH2 [style=dashed]; }
Spectroscopic Characterization
While full experimental spectra are not publicly available, they can be reliably predicted based on the known structure and data from analogous compounds.[4][5] Commercial suppliers confirm that characterization data (NMR, MS, IR) for this compound exists.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons at the C4, C5, and C6 positions. The amine protons will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display seven signals for the seven carbon atoms of the benzoxazole core. The carbon attached to the bromine (C7) will be shifted upfield due to the heavy atom effect, while the carbon attached to the amino group (C2) will appear significantly downfield.
| Predicted ¹H NMR Data (in DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~7.4-7.6 | Aromatic (C4-H, C5-H, C6-H) |
| ~7.2 (br s) | Amine (-NH₂) |
| Predicted ¹³C NMR Data (in DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C2 (Amine-substituted) |
| ~140-150 | C3a, C7a (Bridgehead) |
| ~110-130 | C4, C5, C6 (Aromatic) |
| ~105 | C7 (Bromo-substituted) |
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
| Key IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3300-3450 | N-H stretching (amine) |
| 1640-1680 | C=N stretching (oxazole ring) |
| 1500-1600 | C=C stretching (aromatic ring) |
| 1200-1250 | C-O stretching (oxazole ring) |
| 550-650 | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition. For this compound, the presence of a single bromine atom results in a characteristic isotopic pattern for the molecular ion peak.
-
Expected M⁺ Peak: A doublet of peaks at m/z 212 and 214 of nearly equal intensity (approximately 1:1 ratio), corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
High-Resolution MS (HRMS): Calculated for [C₇H₅⁷⁹BrN₂O]⁺: 211.9636; Found: 211.96xx.
Synthesis Protocol
The synthesis of this compound is most effectively achieved via a two-step process: the synthesis of the key precursor, 2-Amino-3-bromophenol, followed by a cyclization reaction to form the benzoxazole ring.
Step 1: Synthesis of 2-Amino-3-bromophenol
This protocol is adapted from established demethylation procedures.[6] The causality behind this step is the use of boron tribromide (BBr₃), a powerful Lewis acid, to selectively cleave the methyl ether without affecting the other functional groups.
Materials:
-
6-bromo-2-methoxyaniline
-
Boron tribromide (1.0 M solution in dichloromethane)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromo-2-methoxyaniline (1.0 eq) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add a 1.0 M solution of boron tribromide in DCM (2.0 eq) dropwise via syringe.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly adding methanol at 0°C.
-
Purification: Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product, 2-amino-3-bromophenol, which can be used in the next step, often without further purification.
Step 2: Cyclization to this compound
This step involves the reaction of the ortho-aminophenol with cyanogen bromide. The nucleophilic amino group attacks the electrophilic carbon of cyanogen bromide, followed by an intramolecular cyclization by the adjacent hydroxyl group to form the stable benzoxazole ring.
Materials:
-
2-Amino-3-bromophenol (from Step 1)
-
Cyanogen bromide (BrCN)
-
Sodium acetate
-
Methanol
-
Water
Procedure:
-
Reaction Setup: Dissolve 2-Amino-3-bromophenol (1.0 eq) in methanol in a round-bottom flask.
-
Reagent Addition: Add a solution of cyanogen bromide (1.1 eq) in methanol to the flask. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Execution: Add sodium acetate (1.5 eq) to the mixture and stir at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add water to the residue to precipitate the crude product.
-
Purification: Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Reactivity and Applications in Drug Discovery
This compound is a valuable scaffold for generating molecular diversity. Its utility is analogous to that of similarly substituted heterocyclic systems, such as 4,7-dibromobenzo[d]thiazol-2-amine, which are widely used in medicinal chemistry.[7]
-
Palladium-Catalyzed Cross-Coupling: The bromine atom at the C7 position is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (using boronic acids) and Stille (using organostannanes) couplings.[7] This allows for the facile introduction of a wide range of aryl, heteroaryl, or alkyl groups, enabling systematic Structure-Activity Relationship (SAR) studies.
-
N-Functionalization: The 2-amino group can be readily acylated, alkylated, or used in reductive amination reactions.[8] This provides another vector for modifying the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding potential.
The benzoxazole core itself is found in compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and antiviral agents.[9] By using this compound as a starting material, researchers can rapidly synthesize libraries of novel compounds for screening against various biological targets.
Conclusion
This compound is a well-characterized heterocyclic compound with significant potential as a building block in drug discovery and materials science. Its defined molecular structure, predictable spectroscopic signature, and accessible synthesis make it an attractive tool for researchers. The dual points of reactivity—the C7-bromine for cross-coupling and the C2-amine for N-functionalization—provide the strategic handles necessary to explore a vast chemical space in the rational design of novel, high-value molecules.
References
- 1. Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 1211527-07-9 [sigmaaldrich.com]
- 3. 1211527-07-9|this compound|BLD Pharm [bldpharm.com]
- 4. This compound(1211527-07-9) 1H NMR spectrum [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-AMINO-3-BROMOPHENOL | 116435-77-9 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of 2-Aminobenzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the rich history and synthetic evolution of 2-aminobenzoxazole derivatives, a privileged scaffold in medicinal chemistry. From their early, often hazardous, syntheses to the sophisticated catalytic methods of today, we will explore the chemical ingenuity that has unlocked the therapeutic potential of this versatile heterocyclic system. This document provides an in-depth analysis of key synthetic transformations, mechanistic insights, and a focused look at the structure-activity relationships (SAR) that drive their application in modern drug discovery.
A Historical Perspective: From Obscurity to a Privileged Structure
The story of the benzoxazole ring system begins in the late 19th century with the pioneering work of German chemist Albert Ladenburg. While Ladenburg's 1876 publications in Berichte der deutschen chemischen Gesellschaft primarily focused on the synthesis of the parent benzoxazole scaffold through the condensation of o-aminophenols with carboxylic acids, the specific introduction of the 2-amino substituent would evolve from these foundational principles.
Early synthetic endeavors to access 2-aminobenzoxazoles were often fraught with the use of highly toxic and hazardous reagents. A prevalent historical method involved the cyclization of o-aminophenols with cyanogen bromide (BrCN), a volatile and corrosive lachrymator.[1][2] While effective in forming the desired 2-aminobenzoxazole core, the inherent dangers of this reagent spurred the quest for safer and more versatile synthetic routes. This necessity became the mother of invention, leading to the development of a diverse array of synthetic strategies that have defined the accessibility and utility of this important class of compounds.
The Synthetic Arsenal: An Evolution of Methodologies
The synthesis of 2-aminobenzoxazole derivatives has undergone a remarkable transformation, moving from classical condensation reactions to elegant and efficient catalytic systems. This evolution reflects the broader trends in organic synthesis, emphasizing safety, efficiency, and functional group tolerance.
Classical Approaches: The Foundation
The traditional and most straightforward approach to the 2-aminobenzoxazole core involves the cyclization of an o-aminophenol with a cyanating agent.
Protocol 1: Classical Synthesis via Cyanogen Bromide (Historical Context)
This protocol is provided for historical context and is not recommended due to the high toxicity of cyanogen bromide.
-
Reaction Setup: To a solution of o-aminophenol in a suitable solvent such as ethanol, add a solution of cyanogen bromide dropwise at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Progression: Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Workup: Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography.
The hazards associated with cyanogen bromide led to the exploration of safer alternatives. One notable advancement was the introduction of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous electrophilic cyanating agent.[1][3]
Protocol 2: Modern, Safer Synthesis using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
This method represents a significant improvement in safety and operational simplicity for the synthesis of the 2-aminobenzoxazole scaffold.[1][3]
-
Reaction Setup: Dissolve the substituted o-aminophenol (1 equivalent) and NCTS (1.5 equivalents) in a suitable solvent such as 1,4-dioxane.
-
Catalyst Addition: Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O) (2 equivalents), dropwise to the reaction mixture.
-
Reaction Conditions: Reflux the mixture for 24-30 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Dilute with water and extract the product with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by column chromatography.
Caption: Workflow for NCTS-mediated synthesis of 2-aminobenzoxazoles.
Palladium-Catalyzed Methodologies: A Modern Renaissance
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex molecules, and 2-aminobenzoxazole derivatives are no exception. These methods offer unparalleled efficiency, functional group tolerance, and the ability to forge C-N bonds under mild conditions.
A notable example is the palladium-catalyzed aerobic oxidation of o-aminophenols with isocyanides. This method provides direct access to 2-aminobenzoxazoles in a single step.
Protocol 3: Palladium-Catalyzed Aerobic Oxidation
-
Reaction Setup: In a reaction vessel, combine the o-aminophenol (1 equivalent), isocyanide (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) in a suitable solvent like dioxane.
-
Reaction Conditions: Stir the reaction mixture under an air or oxygen atmosphere at room temperature to 50 °C until the starting materials are consumed.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with water.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Caption: Palladium-catalyzed synthesis of 2-aminobenzoxazoles.
Further diversification of the 2-aminobenzoxazole scaffold can be readily achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, on a pre-functionalized core.
Medicinal Chemistry Applications: A Scaffold of Therapeutic Promise
The 2-aminobenzoxazole motif is a common feature in a multitude of biologically active compounds, demonstrating a broad range of therapeutic applications. Its rigid, planar structure and the presence of hydrogen bond donors and acceptors make it an ideal scaffold for interacting with various biological targets.[3]
Case Study: 2-Aminobenzoxazole Derivatives as Spns2 Inhibitors
A compelling example of the therapeutic potential of 2-aminobenzoxazole derivatives is their development as potent inhibitors of Sphingosine-1-phosphate (S1P) transporter Spinster homolog 2 (Spns2).[2] S1P is a crucial signaling lipid that regulates numerous physiological processes, and its transport out of cells is mediated by proteins like Spns2. Inhibition of Spns2 is a promising strategy for the treatment of autoimmune diseases and other inflammatory conditions.[2][4]
Caption: Simplified Spns2 signaling pathway and the site of action for 2-aminobenzoxazole inhibitors.
Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency of these inhibitors. A key study identified a 2-aminobenzoxazole scaffold bearing a pyrrolidine head group and a decyl tail as a highly potent inhibitor of Spns2.[2]
Table 1: Structure-Activity Relationship of 2-Aminobenzoxazole Spns2 Inhibitors
| Compound | R1 (Head Group) | R2 (Tail Group) | IC₅₀ (nM)[2] |
| 1 | Pyrrolidine | n-Decyl | 94 |
| 2 | Piperidine | n-Decyl | 227 |
| 3 | Pyrrolidine | n-Nonyl | >1000 |
| 4 | Pyrrolidine | n-Undecyl | >1000 |
The SAR data clearly indicate that both the head group and the tail length are critical for potent Spns2 inhibition. The pyrrolidine head group in compound 1 was found to be optimal compared to the piperidine in compound 2 . Furthermore, the n-decyl tail in compound 1 was crucial for activity, with shorter or longer alkyl chains leading to a significant loss of potency, as seen in compounds 3 and 4 .
Conclusion and Future Directions
The journey of 2-aminobenzoxazole derivatives from their initial discovery to their current status as a privileged scaffold in drug discovery is a testament to the power of synthetic innovation. The development of safer and more efficient synthetic methods has been paramount in unlocking their therapeutic potential. The case study of Spns2 inhibitors highlights how a deep understanding of SAR can lead to the optimization of highly potent and selective drug candidates.
As our understanding of disease biology continues to grow, the versatile 2-aminobenzoxazole scaffold is poised to play an even greater role in the development of novel therapeutics. Future research will undoubtedly focus on the development of even more sophisticated catalytic methods for their synthesis and diversification, as well as their application to a wider range of biological targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Ascendant Therapeutic Promise of Brominated Benzoxazoles: A Technical Guide
Abstract
The benzoxazole scaffold represents a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2][3] Strategic modification of this heterocyclic core has paved the way for novel therapeutic agents. Among these modifications, bromination has emerged as a particularly effective strategy for enhancing biological potency. This technical guide synthesizes current research to provide an in-depth analysis of the synthesis, biological activities, and therapeutic potential of brominated benzoxazoles. We will explore their efficacy as antimicrobial and anticancer agents, delve into their mechanisms of action, and provide validated experimental protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.
Introduction: The Significance of the Brominated Benzoxazole Core
Benzoxazoles are bicyclic heterocyclic compounds formed by the fusion of benzene and oxazole rings.[3] Their structural similarity to naturally occurring nucleic acid bases, such as adenine and guanine, is thought to facilitate their interaction with biological macromolecules, underpinning their broad spectrum of biological activities.[1][4][5] These activities span antimicrobial, antiviral, anti-inflammatory, and antitumor domains.[1][4][6]
The introduction of a bromine atom onto the benzoxazole scaffold is a critical chemical modification. Bromine, as a halogen, imparts several advantageous physicochemical properties:
-
Increased Lipophilicity: The bulky and lipophilic nature of bromine can enhance the compound's ability to cross cellular membranes, thereby improving bioavailability and cellular uptake.
-
Modulation of Electronic Properties: As an electron-withdrawing group, bromine can alter the electron density of the aromatic system, influencing how the molecule interacts with biological targets like enzyme active sites or receptors.[7][8]
-
Metabolic Stability: The carbon-bromine bond can block sites of metabolic oxidation, increasing the compound's half-life and duration of action in vivo.
This strategic halogenation has consistently been shown to amplify the therapeutic potential of the parent benzoxazole molecule, making brominated derivatives a highly promising area for drug development.[7]
Synthetic Pathways to Brominated Benzoxazoles
The synthesis of brominated benzoxazoles typically involves the cyclocondensation of an ortho-aminophenol with a carboxylic acid or its derivative. Bromine can be introduced either on the aminophenol precursor or on the benzoic acid component prior to cyclization. A common and effective method involves the reaction of a 2-aminophenol with a brominated benzoic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures.[9]
For instance, the synthesis of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide involves heating 2,4-diaminophenol dihydrochloride with 2-bromobenzoic acid in PPA.[9] This initial step creates the core brominated benzoxazole ring, which can then be further modified to produce a library of derivatives for biological screening.
Antimicrobial Potential: A New Front Against Resistance
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents.[6][10] Brominated benzoxazoles have demonstrated significant promise in this arena, exhibiting potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[6][11]
The mechanism of action for their antibacterial effects is often linked to the inhibition of essential bacterial enzymes. Molecular docking studies suggest that these compounds can effectively bind to and inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, leading to cell death.[6]
Structure-Activity Relationship (SAR) Insights: The position and number of bromine substituents significantly influence antimicrobial efficacy. Studies have shown that the presence of electron-withdrawing groups, such as bromine, can enhance activity.[7] For example, a study synthesizing N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide reported moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.[9]
Table 1: Representative Antimicrobial Activity of Brominated Benzoxazoles
| Compound ID | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| 2-(4'-bromophenyl)-6-nitrobenzoxazole | S. aureus | Not explicitly stated, but inhibits Topo II | [12] |
| NBBPA | E. coli | 128 µg/mL | [9] |
| NBBPA | S. aureus | 64 µg/mL | [9] |
| NBBPA* | Drug-resistant S. aureus | 64 µg/mL | [9] |
*NBBPA: N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide
Anticancer Activity: Targeting Malignant Cells
Benzoxazole derivatives are extensively investigated for their anticancer properties, with research demonstrating their ability to induce cell death and inhibit proliferation across various cancer cell lines.[1][13][14] Bromination has been shown to be a key factor in enhancing this cytotoxic potential.
The anticancer mechanisms of brominated benzoxazoles are multifaceted and include:
-
Inhibition of Topoisomerases: These enzymes are vital for managing DNA topology during replication and transcription. Certain brominated benzoxazoles, such as 2-(4'-bromophenyl)-6-nitrobenzoxazole, have been identified as potent inhibitors of human DNA topoisomerase IIα, an established target for cancer chemotherapy.[12]
-
Induction of Apoptosis: Many derivatives trigger programmed cell death. For instance, some benzoxazoles induce apoptosis by increasing levels of the pro-apoptotic protein Bax and the executioner enzyme caspase-3, while reducing the anti-apoptotic protein Bcl-2.[15]
-
Kinase Inhibition: They can act as inhibitors of crucial signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a key role in tumor angiogenesis.[15][16] By blocking this receptor, these compounds can stifle the formation of new blood vessels that tumors need to grow and metastasize.
-
CYP1A1 Enzyme Induction: Some benzoxazole analogues function as prodrugs, whose metabolites activate the aryl hydrocarbon receptor (AhR).[13] This, in turn, induces the expression of the cytochrome P450 enzyme CYP1A1, which metabolizes the compound into a toxic species that selectively kills cancer cells.[13]
Table 2: Cytotoxic Activity (IC50) of Representative Benzoxazole Derivatives
| Compound | Cell Line | Activity (IC50) | Mechanism | Reference |
| Compound 3n | MCF-7 (Breast) | 0.05 µM | CYP1A1 Induction | [13] |
| Compound 3n | HT-29 (Colon) | 0.04 µM | CYP1A1 Induction | [13] |
| Compound 12l † | HepG2 (Liver) | 10.50 µM | VEGFR-2 Inhibition | [15] |
| Compound 12l † | MCF-7 (Breast) | 15.21 µM | VEGFR-2 Inhibition | [15] |
| 2-(4'-bromophenyl)-6-nitrobenzoxazole | (Not specified) | 71 µM (Topo IIα) | Topoisomerase II Inhibition | [12] |
*Structure analogous to Phortress, activity linked to CYP1A1 induction.[13] †A potent VEGFR-2 inhibitor that also induces apoptosis.[15]
Mechanistic Insights & Experimental Workflows
Understanding the mechanism of action is paramount for rational drug design. Below are visualizations of a key cell death pathway targeted by these compounds and a standard workflow for assessing their cytotoxic effects.
Diagram 1: Simplified Apoptotic Pathway
This diagram illustrates the intrinsic apoptosis pathway, often activated by anticancer benzoxazoles. The process involves the upregulation of pro-apoptotic proteins like BAX, leading to mitochondrial dysfunction and the activation of caspases, the executioners of cell death.
References
- 1. journal.ijresm.com [journal.ijresm.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. [Biologically active benzoxazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview [mdpi.com]
- 9. esisresearch.org [esisresearch.org]
- 10. jetir.org [jetir.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ajphs.com [ajphs.com]
- 15. tandfonline.com [tandfonline.com]
- 16. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Importance of 7-Bromobenzo[d]oxazol-2-amine and its Analogs in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The benzo[d]oxazol-2-amine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on a specific, strategically important derivative: 7-Bromobenzo[d]oxazol-2-amine. The introduction of a bromine atom at the 7-position not only influences the molecule's electronic and pharmacokinetic properties but also provides a versatile chemical handle for further synthetic modifications. This document serves as a technical deep-dive into the synthesis, properties, and potential applications of this compound and its structural analogs, offering field-proven insights and detailed experimental protocols for professionals in drug development.
Chapter 1: The Benzoxazole-2-Amine Core: A Foundation of Therapeutic Potential
The benzoxazole core, a bicyclic system comprising a fused benzene and oxazole ring, is a planar and aromatic structure that serves as a versatile pharmacophore.[2] Its derivatives are known to exhibit a vast range of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and enzyme inhibitory properties.[2][3][4]
Physicochemical Characteristics
The core scaffold's properties can be finely tuned through substitution on the benzene ring. This compound possesses the following key characteristics:
| Property | Value | Source |
| CAS Number | 1211527-07-9 | |
| Molecular Formula | C₇H₅BrN₂O | |
| Molecular Weight | 213.03 g/mol | |
| Physical Form | Solid | |
| Storage | 2-8°C, sealed in dry, dark place |
The bromine atom at the 7-position significantly impacts the molecule's lipophilicity and electronic distribution, which can enhance binding to biological targets and provide a site for metabolic stability or further functionalization.
Chapter 2: Synthesis and Derivatization: A Practical Guide
The synthesis of 2-aminobenzoxazoles has evolved from hazardous methods to more refined, safer protocols. Below are detailed, field-tested methodologies for the synthesis of the title compound and its subsequent modification.
Retrosynthetic Analysis
A logical retrosynthetic approach for this compound involves the cyclization of a key intermediate, 2-amino-6-bromophenol, with a cyanating agent.
Caption: Retrosynthetic pathway for this compound.
Protocol 1: Synthesis via Safer Cyclization
This protocol avoids the use of highly toxic cyanogen bromide (BrCN) by employing N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous electrophilic cyanating agent, activated by a Lewis acid.[5][6][7]
Objective: To synthesize this compound from 2-amino-6-bromophenol.
Materials:
-
2-amino-6-bromophenol
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-amino-6-bromophenol (1.0 equiv.) in anhydrous 1,4-dioxane.
-
Reagent Addition: Add NCTS (1.5 equiv.) to the solution, followed by the slow addition of BF₃·Et₂O (2.0 equiv.) at room temperature.
-
Cyclization: Heat the reaction mixture to reflux and maintain for 24-30 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Cool the mixture to room temperature and quench by slowly adding a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Protocol 2: Derivatization via Suzuki Cross-Coupling
The bromine atom at the 7-position is a prime site for introducing molecular diversity via palladium-catalyzed cross-coupling reactions. This protocol details a standard Suzuki-Miyaura coupling.[8][9]
Objective: To synthesize a 7-aryl-benzo[d]oxazol-2-amine derivative.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Step-by-Step Procedure:
-
Reaction Setup: To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Degassing: Purge the vessel with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water).
-
Coupling Reaction: Heat the mixture to 80-100°C and stir under the inert atmosphere for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product via column chromatography on silica gel to isolate the 7-aryl derivative.
Caption: Synthetic workflow for the core compound and its analogs.
Chapter 3: Key Structural Analogs
The versatility of the benzoxazole-2-amine scaffold is evident in the wide array of analogs that have been synthesized and studied. Halogenation patterns are particularly critical in modulating biological activity.
Comparative Overview of Halogenated Analogs
Different halogenation patterns on the benzoxazole or the closely related benzothiazole ring lead to distinct compounds with unique properties.
| Compound | Structure | Key Feature | Source |
| This compound | 7-Bromo substitution | Versatile handle for C-C bond formation. | |
| 5-Bromobenzo[d]oxazol-2-amine | 5-Bromo substitution | Isomeric analog, useful for SAR studies. | [10] |
| 5,7-Dichlorobenzo[d]oxazol-2-amine | Di-chloro substitution | Increased lipophilicity and altered electronics. | [11] |
| 5,6-Difluorobenzothiazol-2-amine | Di-fluoro substitution | Potent inhibitor of Gram-positive bacteria. | [3] |
| 4,7-Dibromobenzo[d]thiazol-2-amine | Di-bromo on thiazole analog | Two sites for derivatization. | [8][9] |
Chapter 4: Biological Activity and Structure-Activity Relationships (SAR)
While specific biological data for this compound is limited in publicly available literature, extensive research on the broader class of benzoxazole and benzothiazole derivatives provides crucial insights into its potential.[12]
Therapeutic Potential and Biological Targets
Derivatives of this scaffold have been investigated for a multitude of therapeutic applications:
-
Anticancer Agents: Many benzoxazole derivatives act as kinase inhibitors (e.g., VEGFR-2, EGFR, HER2), which are critical targets in oncology.[4] Their broad-spectrum activity makes them candidates for multi-targeted cancer therapies.[4]
-
Antimicrobial Agents: Halogenated derivatives, in particular, have shown potent activity against both Gram-positive and Gram-negative bacteria.[3][13]
-
Enzyme Inhibition: The scaffold has been used to develop potent and selective inhibitors for enzymes like monoamine oxidase B (MAO-B), which is a target for neurodegenerative diseases.[4]
-
Antidiabetic Agents: Certain benzothiazole derivatives have been shown to act as agonists of the PPARγ nuclear receptor, a key target in the treatment of type 2 diabetes.[14]
Caption: Potential mechanism: Inhibition of a tyrosine kinase pathway.
Structure-Activity Relationship (SAR) Insights
Analysis of the broader class reveals key SAR trends:
-
Halogenation: The position and nature of halogen substituents are critical. For instance, 5,6-difluoro substitution on the related benzothiazole scaffold was found to produce a potent inhibitor of Gram-positive pathogens.[3]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the benzene ring can enhance antimicrobial activity.[13]
-
Substitution at the 2-Amino Group: N-acylation or N-alkylation of the 2-amino group provides a route to modulate potency and selectivity for various targets.[8][15] For example, N-acyl derivatives of 2-aminobenzothiazoles have been synthesized and show promise.[15]
-
Aromatic Substitutions: The addition of substituted aromatic groups, such as di-methoxy and tri-methoxy phenyl rings, has been shown to improve anticancer activity in certain series.[13]
The 7-bromo substituent in the title compound offers a unique starting point. It is less electronically deactivating than a nitro group but provides significant lipophilicity and a key vector for modification via cross-coupling, allowing for systematic exploration of the surrounding chemical space to optimize pharmacological properties.
Chapter 5: Conclusion and Future Outlook
This compound represents a highly valuable, yet underexplored, building block in medicinal chemistry. Its synthesis is achievable through modern, safe protocols, and the 7-bromo position serves as a versatile anchor for the creation of extensive compound libraries. While direct biological data is sparse, the wealth of information on related analogs strongly suggests its potential across multiple therapeutic areas, including oncology, infectious diseases, and neurology.
Future research should focus on a systematic exploration of this scaffold. The generation of a focused library of 7-substituted analogs via the Suzuki protocol described herein, followed by screening against key biological targets like kinases and bacterial enzymes, would be a logical and promising next step. Such studies are essential to unlock the full therapeutic potential of this strategic molecular core.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 5-BROMOBENZO[D]OXAZOL-2-AMINE | 64037-07-6 [chemicalbook.com]
- 11. 1248045-93-3|5-Bromo-7-chlorobenzo[d]oxazol-2-amine|BLD Pharm [bldpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. rsc.org [rsc.org]
Technical Guide: 7-bromo-1,3-benzoxazol-2-amine - A Key Scaffold for Medicinal Chemistry
Abstract
This technical guide provides an in-depth analysis of 7-bromo-1,3-benzoxazol-2-amine, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The benzoxazole core is a privileged scaffold found in numerous biologically active molecules and marketed drugs. The specific substitution pattern of this compound, featuring a bromine atom at the 7-position and an amine at the 2-position, offers unique opportunities for synthetic elaboration and targeted biological investigation. This document covers the compound's definitive chemical identifiers, a detailed, field-proven synthesis protocol, its physicochemical properties, and a discussion of its potential therapeutic applications based on structure-activity relationships within the benzoxazole class.
Chemical Identity and Structural Elucidation
The unambiguous identification of a chemical entity is paramount for reproducibility in research and development. The fundamental identifier for 7-bromo-1,3-benzoxazol-2-amine is its International Chemical Identifier (InChI) and its hashed derivative, the InChIKey.
-
IUPAC Name: 7-bromo-1,3-benzoxazol-2-amine
-
Molecular Formula: C₇H₅BrN₂O
-
InChI: InChI=1S/C7H5BrN2O/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10)
-
InChIKey: LHYLOGZCZISJTH-UHFFFAOYSA-N
-
Canonical SMILES: C1=CC2=C(C(=C1)Br)OC(=N2)N
The structure consists of a bicyclic system where a benzene ring is fused to an oxazole ring. The bromine atom at position 7 significantly influences the molecule's electronic properties and provides a handle for further functionalization, for instance, through metal-catalyzed cross-coupling reactions. The 2-amino group is a key functional group that can act as a hydrogen bond donor and can be readily derivatized to explore structure-activity relationships (SAR).
Table 1: Physicochemical and Computed Properties
| Property | Value | Source/Method |
| InChIKey | LHYLOGZCZISJTH-UHFFFAOYSA-N | Derived from Structure |
| Molecular Weight | 215.03 g/mol | Calculated |
| Molecular Formula | C₇H₅BrN₂O | Calculated |
| XLogP3 | 2.1 | Computed |
| Hydrogen Bond Donors | 1 (amine group) | Calculated |
| Hydrogen Bond Acceptors | 2 (ring N, ring O) | Calculated |
| Rotatable Bonds | 0 | Calculated |
Synthesis Protocol: Cyanogen Bromide-Mediated Cyclization
The most direct and widely cited method for the synthesis of 2-aminobenzoxazoles is the cyclization of a corresponding 2-aminophenol precursor using a cyanating agent. The classical approach utilizing cyanogen bromide (BrCN) remains highly effective, though its high toxicity necessitates stringent safety precautions. Safer, modern alternatives like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) have also been developed.[1][2]
This protocol details the synthesis of 7-bromo-1,3-benzoxazol-2-amine from the commercially available starting material, 2-amino-3-bromophenol.
Causality of Experimental Design
The reaction proceeds via a two-step mechanism. First, the amino group of the 2-amino-3-bromophenol acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide. This forms a cyanamide intermediate. The subsequent intramolecular cyclization is driven by the nucleophilic attack of the adjacent hydroxyl group onto the cyano carbon, which, upon tautomerization, yields the stable, aromatic 2-aminobenzoxazole ring system. Methanol is chosen as the solvent for its ability to dissolve the reactants and its suitable boiling point for the reaction.
Diagram 1: Synthetic Workflow
Caption: Workflow for the synthesis of 7-bromo-1,3-benzoxazol-2-amine.
Step-by-Step Experimental Protocol
Materials:
-
2-amino-3-bromophenol (1.0 eq)
-
Cyanogen bromide (1.1 eq)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-bromophenol (1.0 eq) in anhydrous methanol. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: In a separate flask, carefully prepare a solution of cyanogen bromide (1.1 eq) in methanol. Caution: Cyanogen bromide is highly toxic and volatile. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment.
-
Add the cyanogen bromide solution dropwise to the cooled 2-amino-3-bromophenol solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Redissolve the crude residue in ethyl acetate and carefully add saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to afford the pure 7-bromo-1,3-benzoxazol-2-amine.
Applications in Drug Discovery and Development
While specific biological data for 7-bromo-1,3-benzoxazol-2-amine is not extensively published, the broader class of benzoxazole derivatives is a cornerstone of medicinal chemistry, exhibiting a wide range of pharmacological activities.[3][4] The insights from related analogues provide a strong rationale for the investigation of this specific compound.
Antimicrobial and Antifungal Potential
Benzoxazole derivatives are well-documented as potent antimicrobial and antifungal agents.[5] The mechanism often involves the inhibition of essential cellular processes in pathogens. Studies on related halogenated benzoxazoles, such as 5-bromo-7-chloro-1,3-benzoxazol-2-amine, have shown significant activity against various microbial strains.[6] The presence of the bromine atom can enhance lipophilicity, potentially improving cell membrane penetration, and can also participate in halogen bonding, a key interaction for ligand-protein binding. It is hypothesized that 7-bromo-1,3-benzoxazol-2-amine could serve as a valuable scaffold for developing new anti-infective agents.
Anticancer and Kinase Inhibition
The benzoxazole scaffold is present in numerous compounds investigated for anticancer properties.[4] These derivatives can exert their effects through various mechanisms, including the inhibition of protein kinases, topoisomerases, or by inducing apoptosis. The introduction of a bromine atom at the 7-position provides a strategic vector for synthetic modification. For example, it can be used in Suzuki or Sonogashira cross-coupling reactions to append larger, more complex moieties designed to target the active site of specific kinases or other oncogenic proteins.
Diagram 2: Rationale for Application in Drug Discovery
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride | Benchchem [benchchem.com]
A Technical Guide to the Commercial Availability and Application of 7-Bromobenzo[d]oxazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Privileged Scaffold
7-Bromobenzo[d]oxazol-2-amine (CAS No. 1211527-07-9) is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. It belongs to the benzoxazole class, a "privileged" scaffold known to form the core of numerous biologically active molecules.[1] The strategic placement of a bromine atom on the benzene ring and an amine group on the oxazole moiety provides two distinct, reactive handles for synthetic diversification. This allows chemists to explore a wide chemical space, modifying the core structure to optimize pharmacological properties such as potency, selectivity, and pharmacokinetics. The utility of related oxazole and benzothiazole derivatives as FLT3 inhibitors for acute myeloid leukemia, anthelmintic agents, and broad-spectrum antimicrobial and anticancer agents underscores the potential of this compound class in developing novel therapeutics.[1][2][3] This guide provides a comprehensive overview of its commercial availability, technical specifications, and safe handling, offering field-proven insights for its effective procurement and application in research.
Section 1: Commercial Sourcing & Procurement
The accessibility of a chemical building block is paramount for any research program. This compound is readily available from a range of specialized chemical suppliers, catering primarily to research and development quantities.
Verified Suppliers & Catalogue Information
Several reputable vendors list this compound in their catalogues. Procurement is typically straightforward for lab-scale quantities (mg to g). The following table summarizes key information from prominent suppliers.
| Supplier | CAS Number | Typical Purity | Available Quantities | Representative Pricing (USD) |
| Sigma-Aldrich | 1211527-07-9 | 98% | 100 mg, 250 mg, 1 g | $144.43 (100 mg), $330.90 (1 g) |
| Fisher Scientific | 1211527-07-9 | 98% | 1 g | $215.12 (1 g)[4] |
| AK Scientific, Inc. | 1211527-07-9 | N/A | Inquire | Inquire[5][6] |
| BLD Pharm | 1211527-07-9 | N/A | Inquire | Inquire[7] |
| Sobekbio Biosciences | 1211527-07-9 | N/A | 100 mg, 250 mg, 1 g | Inquire[8] |
Note: Pricing and availability are subject to change. It is recommended to consult the supplier's website for the most current information. Organizational and contract pricing may be available.
Procurement Strategy: From Milligrams to Kilograms
For initial screening and methodology development, purchasing small quantities from the suppliers listed above is the most efficient approach. Most vendors, such as Sigma-Aldrich, indicate a shipping lead time of approximately 14 days.
For larger-scale synthesis or later-stage drug development requiring kilogram quantities, a different strategy is necessary. While not typically stocked in bulk, many of the listed suppliers, including AK Scientific and BLD Pharm, offer custom synthesis and sourcing services.[6][7] Initiating a bulk order inquiry is the first step.
Key Causality in Bulk Procurement:
-
Lead Time: Custom synthesis of larger batches will involve significantly longer lead times than off-the-shelf purchases. This is due to raw material sourcing, production scheduling, and comprehensive quality control (QC) for the larger batch.
-
Purity & Consistency: When moving to a larger scale, ensuring batch-to-batch consistency is critical. It is imperative to request a Certificate of Analysis (CoA) for the specific lot, which should include detailed results from techniques like NMR, HPLC, and LC-MS to confirm identity and purity.[7]
-
Cost: The price per gram typically decreases significantly when ordering in bulk.
Quality & Purity Analysis: A Self-Validating System
The standard purity offered for this compound is approximately 98%. For applications in drug discovery, particularly in assays sensitive to impurities, this level is generally acceptable for initial studies. However, a robust research protocol must incorporate a self-validating check on the material's quality.
Recommended QC Workflow:
-
Request Supplier CoA: Always request the lot-specific CoA upon purchase.
-
In-House Verification: Upon receipt, perform an independent identity and purity check. A simple 1H NMR spectrum can quickly confirm the compound's structure, while an LC-MS analysis will provide a more accurate purity assessment and detect any minor impurities.
-
Solubility Check: Before use in biological assays, verify the compound's solubility in the intended solvent (e.g., DMSO).
This three-step process ensures that experimental results are reliable and not confounded by issues with the starting material's quality.
Section 2: Technical Profile & Safe Handling
Understanding the physicochemical properties and safety requirements is essential for the proper handling and storage of this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1211527-07-9 | |
| Molecular Formula | C₇H₅BrN₂O | |
| Molecular Weight | 213.03 g/mol | [4] |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C, sealed in dry, keep in dark place | |
| InChI Key | QVSLAPQMRBWVBL-UHFFFAOYSA-N |
Safety & Handling Protocol
Based on available Safety Data Sheets (SDS), this compound is classified with the GHS07 pictogram (Warning).[5] Adherence to the following protocol is mandatory.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Step-by-Step Safe Handling Protocol:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[5] Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[9]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[5]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]
-
-
Handling: Avoid breathing dust, fumes, or vapors.[5] Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area.
-
Storage: Store in a tightly closed container in a cool, dry, and dark place as recommended (2-8°C).
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
Section 3: Synthesis Landscape & Quality Considerations
While end-users will primarily purchase this compound, understanding its synthetic origin is crucial for anticipating potential impurities and troubleshooting experimental inconsistencies. The synthesis of 2-aminobenzoxazoles typically proceeds via the cyclization of a 2-aminophenol precursor.
Overview of Synthetic Routes
A common and effective method for constructing the 2-aminobenzoxazole core involves the reaction of a 2-aminophenol with cyanogen bromide (BrCN) or a similar cyclizing agent. For this compound, the likely starting material would be 2-amino-6-bromophenol.
Expert Insight: The choice of cyclizing agent and reaction conditions is critical. While effective, cyanogen bromide is highly toxic and requires specialized handling. Alternative, safer methods, such as those employing carbonyldiimidazole (CDI) followed by reaction with an amine source, have been developed for related structures and may be employed by commercial suppliers.[10]
Plausible Synthetic Workflow
The following diagram illustrates a generalized, plausible workflow for the synthesis of a 2-aminobenzoxazole derivative, which serves as a model for the target compound.
Caption: Plausible synthetic workflow for this compound.
Implications for Purity: Potential Impurities
The synthetic route directly influences the impurity profile of the final product. Understanding this allows researchers to anticipate potential issues:
-
Unreacted Starting Material: Incomplete cyclization could leave traces of 2-amino-6-bromophenol in the final product.
-
Isomeric Impurities: If the bromination step to create the starting material is not perfectly regioselective, other brominated aminophenol isomers could lead to isomeric benzoxazole impurities.
-
Solvent Residues: Residual solvents from the reaction or purification (e.g., ethanol, ethyl acetate, hexanes) may be present.
The presence of these impurities, even at low levels, can interfere with sensitive biological assays or subsequent chemical reactions. This reinforces the necessity of the self-validating QC workflow described in Section 1.3.
Section 4: Applications in Drug Discovery & Research
This compound is not typically an end-product but rather a versatile intermediate. Its value lies in the two functional groups that can be selectively modified.
Application Workflow:
Caption: Diversification strategy using this compound.
-
Amine Group Modification: The 2-amino group can be readily acylated or alkylated to introduce a wide variety of side chains (R1). This is a common strategy for modulating a compound's interaction with a biological target.[11]
-
Bromine Atom Modification: The 7-bromo position is ideal for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings.[12] This allows for the introduction of aryl or heteroaryl groups (R2), which can be used to tune properties like solubility, cell permeability, and target engagement.
This dual-functionality enables the rapid generation of focused compound libraries for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery. The benzoxazole core provides a rigid scaffold to orient these diversified functional groups in three-dimensional space for optimal interaction with protein targets.
Conclusion
This compound is a commercially accessible and highly valuable building block for chemical and pharmaceutical research. Its procurement from lab-scale to bulk quantities is feasible through established suppliers, though careful attention to lead times and quality control is essential for larger orders. A thorough understanding of its technical properties, safety protocols, and synthetic origins empowers researchers to utilize this compound effectively and safely. Its strategic functionalization potential ensures its continued relevance in the synthesis of novel, biologically active molecules aimed at addressing critical needs in human health.
References
- 1. Discovery of N-methylbenzo[d]oxazol-2-amine as new anthelmintic agent through scalable protocol for the synthesis of N-alkylbenzo[d]oxazol-2-amine and N-alkylbenzo[d]thiazol-2-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eMolecules this compound | 1211527-07-9 | MFCD19375775 | Fisher Scientific [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. 1211527-07-9 this compound AKSci 3709AA [aksci.com]
- 7. 1211527-07-9|this compound|BLD Pharm [bldpharm.com]
- 8. This compound [sobekbio.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Safe Handling and Application of 7-Bromobenzo[d]oxazol-2-amine
Preamble: The Strategic Value of 7-Bromobenzo[d]oxazol-2-amine in Modern Drug Discovery
The benzoxazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] Its rigid, planar structure and hydrogen bonding capabilities allow for potent and selective interactions with a variety of biological targets. Within this important class of molecules, this compound emerges as a particularly valuable building block. The strategic placement of the bromine atom at the 7-position and the primary amine at the 2-position provides two distinct and versatile handles for synthetic modification. This dual functionality allows chemists to explore a vast chemical space, enabling the systematic optimization of pharmacokinetic and pharmacodynamic properties essential for drug development.
Derivatives of related 2-aminobenzoxazoles and 2-aminobenzothiazoles have demonstrated a wide spectrum of therapeutic potential, including roles as anticancer agents, kinase inhibitors, and antimicrobial compounds.[3][4][5] Specifically, oxazole-2-amine derivatives have been identified as potent novel FLT3 inhibitors for the treatment of Acute Myeloid Leukemia (AML), and other benzoxazoles have been discovered as dual inhibitors targeting the PD-1/PD-L1 and VISTA immune checkpoint pathways.[4][6]
This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and experimental considerations for this compound, ensuring its effective and safe utilization in the laboratory. The causality behind each recommendation is explained to empower researchers with the knowledge to not only follow procedures but to understand the principles that underpin them.
Section 1: Comprehensive Hazard Profile and Risk Mitigation
A thorough understanding of a compound's hazard profile is the foundation of laboratory safety. This compound is classified as an irritant and requires careful handling to avoid adverse health effects.[7]
Globally Harmonized System (GHS) Classification
The compound is categorized under GHS with the following classifications, which necessitate specific handling protocols.
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[7][8] | GHS07 | Warning [9] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[7][8] | GHS07 | Warning [9] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation.[7][8] | GHS07 | Warning [9] |
Toxicological Profile and Routes of Exposure
While acute toxicity data is not fully available, the primary risks are associated with its irritant properties.[7][10]
-
Skin Contact: May result in inflammation, itching, scaling, reddening, or blistering.[7]
-
Eye Contact: Can cause redness, pain, and potentially severe eye damage.[7][10]
-
Inhalation: Inhalation of dust may lead to irritation of the lungs and respiratory system.[7]
-
Ingestion: While a less common laboratory exposure route, ingestion is presumed harmful.[11]
Essential Personal Protective Equipment (PPE)
The use of appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum required protection.
| Protection Type | Specification | Rationale and Causality |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield is recommended when handling larger quantities. | Approved under government standards like NIOSH (US) or EN 166 (EU) to prevent eye contact with dust particles, which can cause serious irritation.[12][13] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Gloves must be inspected before use. Use proper removal technique to avoid skin contact. Dispose of contaminated gloves after use.[12] This prevents skin irritation.[7] |
| Skin and Body Protection | Laboratory coat. A complete suit protecting against chemicals may be required for large-scale operations. | Protects against accidental skin contact and contamination of personal clothing.[7][12] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[7] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[12] | Prevents inhalation of dust, mitigating the risk of respiratory tract irritation.[7] |
Section 2: Standard Operating Procedures for Handling and Storage
Adherence to strict handling and storage protocols is critical for maintaining the compound's integrity and ensuring personnel safety.
Safe Handling Protocols
-
Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[7][13]
-
Avoiding Contact: Avoid all contact with skin, eyes, and clothing.[7] Avoid the formation and inhalation of dust.[12]
-
Hygiene Practices: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[7][12] Do not eat, drink, or smoke in laboratory areas.[14]
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[7][14]
Storage and Stability
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][13] The recommended storage temperature is 2-8°C, and it should be kept in a dark place.[9]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[13][15]
-
Hazardous Decomposition: During a fire, thermal decomposition may generate irritating and highly toxic gases, including carbon oxides, nitrogen oxides, and hydrogen bromide.[7][13]
Section 3: Emergency Procedures and First Aid
Rapid and correct response to an exposure or spill is crucial. All laboratory personnel must be familiar with these procedures.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or absent, give artificial respiration and obtain immediate medical aid.[7] |
| Skin Contact | Immediately flush skin with plenty of running water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7] |
| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and obtain immediate medical aid.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and never give anything by mouth to an unconscious person. Obtain immediate medical aid.[7] |
Accidental Release Measures (Spills)
-
Evacuate: Keep unprotected personnel away from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Wear full PPE. Prevent further leakage or spill if it is safe to do so.[7]
-
Clean-up: Vacuum, sweep up, or absorb the solid with an inert material. Place the material into a suitable, labeled container for disposal.[7][13]
-
Disposal: Dispose of the waste at an approved waste disposal plant, following all local, regional, and national regulations.[7][13] Do not let the product enter drains.[7]
Section 4: Physicochemical Properties and Data
Understanding the compound's physical properties is essential for designing experiments and for safety assessments.
| Property | Value | Source |
| CAS Number | 1211527-07-9 | [9][16] |
| Molecular Formula | C₇H₅BrN₂O | [9] |
| Molecular Weight | 213.03 | [16] |
| Physical Form | Solid | [9] |
| Purity | Typically ≥95% - 98% | [8][9] |
| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | [9] |
Section 5: Application in Synthetic and Medicinal Chemistry
The true utility of this compound lies in its synthetic versatility, which allows for the creation of diverse compound libraries for biological screening.
Role as a Synthetic Intermediate
The molecule's two reactive sites are orthogonal under many conditions, allowing for selective functionalization.
-
The 2-Amino Group: Can be readily acylated, alkylated, or used in condensation reactions to introduce a wide variety of substituents.
-
The 7-Bromo Group: Serves as an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, to form new carbon-carbon bonds and introduce aryl or heteroaryl moieties.[17] This is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
The following diagram illustrates a conceptual workflow for utilizing this compound in a drug discovery program.
Caption: Conceptual workflow for utilizing this compound in drug discovery.
Section 6: Representative Experimental Protocol
To provide actionable insights, the following section details a robust, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction. This reaction is chosen for its widespread use and its relevance to modifying the 7-position of the scaffold.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a 7-aryl-benzo[d]oxazol-2-amine derivative.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or pinacol ester (1.2 equiv.)
-
Palladium catalyst, e.g., Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 equiv.)
-
Base, e.g., K₂CO₃ or Cs₂CO₃ (2.0 equiv.)
-
Degassed solvent system (e.g., Toluene/Water or Dioxane/Water, 4:1)
Workflow Diagram:
Caption: Step-by-step workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Procedure:
-
Reaction Setup (Safety: Fume Hood, PPE): In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound, the arylboronic acid, the palladium catalyst, and the base.[17] The use of an inert atmosphere is critical as palladium catalysts can be sensitive to oxygen, especially at elevated temperatures.
-
Solvent Addition: Add the degassed solvent system via cannula or syringe.[17] Degassing the solvent (e.g., by bubbling argon through it for 15-20 minutes) is essential to remove dissolved oxygen, which can deactivate the catalyst and lead to lower yields.[3]
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-110°C and stir vigorously for 4-24 hours.[17] The optimal temperature and time depend on the specific substrates and catalyst used.
-
Monitoring (Self-Validation): The reaction progress must be monitored periodically (e.g., every 2-4 hours) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine when the starting material has been consumed.[17] This prevents unnecessary heating and potential degradation of the product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x volumes). Combine the organic layers, wash with brine to remove residual water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[17][18]
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure 7-aryl-benzo[d]oxazol-2-amine derivative.[17]
References
- 1. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Benzo[ d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. 1211527-07-9 this compound AKSci 3709AA [aksci.com]
- 9. This compound | 1211527-07-9 [sigmaaldrich.com]
- 10. aksci.com [aksci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. angenechemical.com [angenechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 16. This compound | 1211527-07-9 [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Storage and Handling of 7-bromo-1,3-benzoxazol-2-amine
Abstract
This technical guide provides a comprehensive framework for the optimal storage and handling of 7-bromo-1,3-benzoxazol-2-amine, a critical research chemical for drug development professionals. While specific quantitative stability data for this compound is not extensively published, this guide synthesizes established principles of chemical stability for halogenated benzoxazoles and aromatic amines to provide field-proven best practices. We will explore the intrinsic chemical nature of the molecule, delineate the primary factors influencing its stability, and provide detailed protocols for long-term storage and stability assessment. The objective is to equip researchers with the necessary knowledge to maintain the integrity, purity, and performance of 7-bromo-1,3-benzoxazol-2-amine throughout its lifecycle in the laboratory.
Introduction: The Chemical Nature of 7-bromo-1,3-benzoxazol-2-amine
7-bromo-1,3-benzoxazol-2-amine is a heterocyclic compound featuring a fused benzene and oxazole ring system.[1] This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by benzoxazole derivatives, including antimicrobial and anticancer properties.[2][3] The molecule's stability is dictated by the interplay of its structural features: the electron-rich aromatic system, the reactive 2-amino group, and the electron-withdrawing bromine substituent.
Aromatic amines are generally susceptible to oxidation, which can be accelerated by exposure to light, heat, and atmospheric oxygen.[2] The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, influencing its reactivity. This inherent reactivity necessitates stringent storage and handling protocols to prevent degradation and ensure the reproducibility of experimental results. While some 2-substituted benzoxazole derivatives have been reported to be stable in air and light, a systematic approach to storage is crucial for ensuring long-term integrity.[4]
Core Principles of Storage and Handling
The primary objective of a tailored storage protocol is to mitigate the key environmental factors that can induce chemical degradation. For 7-bromo-1,3-benzoxazol-2-amine, these factors are primarily temperature, light, moisture, and atmospheric oxygen.
Recommended Long-Term Storage Conditions
Based on the general stability of related halogenated and amino-substituted heterocyclic compounds, the following conditions are recommended for the long-term storage of 7-bromo-1,3-benzoxazol-2-amine.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Freezer) | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidative degradation by displacing atmospheric oxygen. |
| Light | Amber Glass Vial or Light-Proof Container | Prevents photolytic degradation. |
| Moisture | Tightly Sealed Container with Desiccant | Prevents hydrolysis and potential moisture-mediated degradation. |
Causality Behind Storage Choices
-
Low Temperature (-20°C): Chemical reactions, including degradation pathways, are kinetically driven. Lowering the temperature significantly reduces the kinetic energy of the molecules, thereby slowing down the rate of any potential decomposition reactions.
-
Inert Atmosphere: The 2-amino group and the electron-rich benzoxazole ring are susceptible to oxidation. Storing the compound under an inert gas like argon or nitrogen displaces oxygen, a key reactant in oxidative degradation, thus preserving the compound's structure.
-
Protection from Light: Aromatic compounds can absorb UV-Vis light, leading to photochemical reactions that can cleave bonds or induce polymerization. The use of amber vials or opaque containers is a critical and simple measure to prevent such degradation.
-
Exclusion of Moisture: While the specific hygroscopicity of 7-bromo-1,3-benzoxazol-2-amine is not widely reported, aromatic amines can be sensitive to moisture. Water can act as a nucleophile or facilitate hydrolytic degradation pathways. A tightly sealed container, potentially stored within a desiccator, provides a robust barrier against ambient humidity.
Logical Framework for Stability Assessment
A self-validating storage protocol requires a robust method for assessing the stability of the compound over time. This is typically achieved through forced degradation studies and the development of a stability-indicating analytical method.[5][6]
Caption: A logical workflow for assessing the stability of 7-bromo-1,3-benzoxazol-2-amine.
Experimental Protocol: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[7]
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point for aromatic compounds.
-
Mobile Phase: A gradient elution is recommended to resolve the parent compound from potential degradation products.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program (Example):
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined by the UV spectrum of 7-bromo-1,3-benzoxazol-2-amine (typically between 254 nm and 280 nm).
-
Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Experimental Protocol: Forced Degradation Studies
The goal of forced degradation is to generate potential degradation products and demonstrate the specificity of the analytical method.[6] A target degradation of 5-20% is generally considered optimal.
-
Preparation of Stock Solution: Prepare a stock solution of 7-bromo-1,3-benzoxazol-2-amine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 80°C for 48 hours.
-
Dissolve in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples alongside a dark control.
-
Potential Degradation Pathways
Based on the structure of 7-bromo-1,3-benzoxazol-2-amine, several degradation pathways can be hypothesized.
Caption: Hypothesized degradation pathways for 7-bromo-1,3-benzoxazol-2-amine.
-
Hydrolysis: Acidic or basic conditions could promote the hydrolytic opening of the oxazole ring, leading to the formation of a substituted 2-aminophenol derivative.
-
Oxidation: The primary amine is susceptible to oxidation, potentially forming N-oxides or leading to dimerization and the formation of colored polymeric impurities.
-
Photolysis: UV radiation could induce cleavage of the C-Br bond or other complex rearrangements within the heterocyclic ring system.
Conclusion and Best Practices Summary
Maintaining the chemical integrity of 7-bromo-1,3-benzoxazol-2-amine is paramount for its successful application in research and development. While this guide provides a robust framework based on established chemical principles, it is imperative for researchers to perform their own stability assessments, particularly when the compound is used in sensitive assays or as a precursor in multi-step syntheses.
Key Takeaways:
-
Store Cold, Dark, Dry, and Inert: The core principle is to store the compound at -20°C, protected from light, in a tightly sealed container under an inert atmosphere.
-
Aliquot for Use: To avoid repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere, it is highly recommended to aliquot the compound into smaller, single-use vials upon receipt.
-
Visual Inspection: Before use, visually inspect the compound. Any change in color (e.g., darkening) or physical state may indicate degradation.
-
Periodic Re-analysis: For long-term studies, periodic re-analysis of the compound's purity using a validated stability-indicating method is recommended to ensure its continued suitability for use.
By adhering to these guidelines, researchers can ensure the quality and reliability of their work with 7-bromo-1,3-benzoxazol-2-amine, ultimately contributing to the integrity and success of their scientific endeavors.
References
- 1. 7-Bromo-1,3-benzoxazole-2,4-diamine | CAS#:1820684-21-6 | Chemsrc [chemsrc.com]
- 2. 5-Bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride | Benchchem [benchchem.com]
- 3. chemistryjournal.net [chemistryjournal.net]
- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Technical Guide to the Purity and Analytical Standards of 7-Bromobenzo[d]oxazol-2-amine
Abstract
This technical guide provides a comprehensive framework for establishing and verifying the purity of 7-Bromobenzo[d]oxazol-2-amine (CAS No. 1211527-07-9), a key intermediate in pharmaceutical synthesis. Recognizing the paramount importance of impurity control in drug development, this document delineates the potential impurity landscape derived from common synthetic routes.[1][2] It further presents a multi-faceted analytical strategy employing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy for the robust characterization and quantification of this compound and its potential impurities. The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory alignment.[1][3]
Introduction: The Critical Role of Intermediate Purity
This compound is a vital building block in the synthesis of a variety of pharmacologically active molecules. The benzoxazole scaffold is a prominent feature in many biologically active compounds, and the strategic placement of the bromine atom and amine group offers versatile reaction sites for the construction of more complex molecular architectures.[4] As with any pharmaceutical intermediate, its purity is not a mere quality metric but a critical determinant of the safety, efficacy, and batch-to-batch consistency of the final Active Pharmaceutical Ingredient (API).[1] Impurities, even in trace amounts, can lead to deleterious side reactions, reduced yields, and the introduction of potentially toxic byproducts into the final drug product.[1]
This guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical, field-proven protocols for the stringent quality control of this compound.
Synthetic Landscape and Potential Impurity Profile
A thorough understanding of the synthetic pathway is the cornerstone of effective impurity profiling. The most common methods for the synthesis of 2-aminobenzoxazoles involve the cyclization of substituted o-aminophenols.[5][6]
A plausible and widely utilized synthetic route to this compound involves the reaction of 2-amino-6-bromophenol with a cyanating agent, such as cyanogen bromide (BrCN).[7]
DOT Script for Synthetic Pathway
Caption: Plausible synthetic route to this compound.
This synthetic approach, while effective, can introduce a predictable set of impurities that must be monitored and controlled.
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Type | Potential Compounds | Rationale for Formation |
| Starting Materials | 2-Amino-6-bromophenol | Incomplete reaction or carry-over. |
| Reagents | Residual cyanating agents or their byproducts | Excess reagent not fully quenched or removed. |
| By-products | Isomeric aminobenzoxazoles (e.g., 5-bromo isomer) | Presence of isomeric impurities in the starting 2-amino-6-bromophenol. |
| By-products | Dimerization or polymerization products | Side reactions under cyclization conditions. |
| Degradation Products | Hydrolysis products (e.g., 7-bromobenzoxazol-2-ol) | Instability of the amine group under certain pH or temperature conditions. |
Purification Strategies: Achieving High Purity
The purification of this compound typically involves standard organic chemistry techniques, with recrystallization and column chromatography being the most effective methods.
Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For aromatic amines, polar protic solvents or mixtures with non-polar solvents are often effective.[8]
Protocol for Recrystallization:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) and heat the mixture to boiling with stirring to dissolve the solid.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Perform a hot filtration to remove any insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
Column Chromatography
For impurities that are difficult to remove by recrystallization, silica gel column chromatography is a highly effective alternative.[9] The polarity of the eluent is a key parameter that needs to be optimized to achieve good separation.
Protocol for Column Chromatography:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack the column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a solvent system of increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate. The optimal solvent gradient should be determined beforehand using Thin Layer Chromatography (TLC).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Analytical Characterization and Purity Assessment
A multi-pronged analytical approach is essential for the unambiguous identification, characterization, and purity determination of this compound.
DOT Script for Analytical Workflow
Caption: Integrated analytical workflow for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment and quantification of pharmaceutical intermediates. A reverse-phase method is generally suitable for a compound of this polarity.
Protocol for HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid (for MS compatibility).
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A typical starting point would be a linear gradient from 5-95% Solvent B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength of maximum absorbance (determined by UV scan, likely around 254 nm).
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Mass Spectrometry (MS)
Coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for identifying and characterizing impurities. Electrospray ionization (ESI) in positive ion mode is typically effective for amines.
Expected Mass Spectrometric Data:
-
Molecular Ion: The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity at m/z [M+H]+ and [M+H+2]+. For C7H5BrN2O, the expected m/z values would be approximately 212.97 and 214.97.
-
High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition of the parent compound and any identified impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation and confirmation of this compound.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent such as DMSO-d6 or CDCl3.
-
Instrumentation: An NMR spectrometer operating at a frequency of 400 MHz or higher.
-
Spectra to Acquire: ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) as needed for full structural assignment.
Predicted ¹H and ¹³C NMR Data (in DMSO-d6):
-
¹H NMR: The spectrum is expected to show signals for the three aromatic protons on the benzene ring and a broad singlet for the amine (-NH2) protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR: The spectrum will show seven distinct signals for the carbon atoms in the molecule. The carbon attached to the bromine will be significantly influenced by its electronegativity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.
Expected FT-IR Absorption Bands:
-
N-H Stretching: As a primary amine, two bands are expected in the region of 3400-3300 cm⁻¹.
-
C=N Stretching: A characteristic imine stretch for the oxazole ring is expected around 1640-1610 cm⁻¹.
-
C-N Stretching: An aromatic C-N stretch should appear in the 1335-1250 cm⁻¹ region.
-
C-O Stretching: A band corresponding to the C-O bond in the oxazole ring is also expected.
-
Aromatic C-H Stretching: Signals above 3000 cm⁻¹.
-
C-Br Stretching: Typically observed in the fingerprint region below 1000 cm⁻¹.
Purity Standards and Acceptance Criteria
The establishment of purity standards for this compound should be guided by the principles outlined in the ICH Q3A(R2) guideline for impurities in new drug substances.[2]
Table 2: General Purity and Impurity Acceptance Criteria
| Test | Acceptance Criteria | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identification | Corresponds to the reference standard | FT-IR, HPLC (retention time) |
| Purity (Assay) | ≥ 98.0% | HPLC-UV |
| Individual Unspecified Impurity | ≤ 0.10% | HPLC-UV |
| Total Impurities | ≤ 1.0% | HPLC-UV |
| Residual Solvents | To be defined based on the process and ICH Q3C guidelines | GC-HS |
| Loss on Drying | ≤ 0.5% | TGA or Vacuum Oven |
Note: These are general guidelines. Specific limits must be justified based on the manufacturing process, batch data, and the requirements of the subsequent synthetic steps.
A qualified reference standard of this compound with established purity is essential for the accurate execution of these analytical tests.[10]
Conclusion
The quality of this compound is a critical input parameter for the successful development of safe and effective pharmaceuticals. A comprehensive quality control strategy, built on a deep understanding of the synthetic process and potential impurities, is non-negotiable. The integrated application of chromatographic and spectroscopic techniques, as detailed in this guide, provides a robust framework for ensuring that each batch of this vital intermediate meets the high standards required by the pharmaceutical industry. Adherence to these principles of scientific integrity and analytical rigor is fundamental to mitigating risks and ensuring the quality of the final drug product.
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. tasianinch.com [tasianinch.com]
- 3. jpionline.org [jpionline.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. biotage.com [biotage.com]
- 10. database.ich.org [database.ich.org]
Methodological & Application
The 7-Bromobenzo[d]oxazol-2-amine Scaffold: A Versatile Privileged Structure in Medicinal Chemistry
Introduction: The Strategic Advantage of the 7-Bromobenzo[d]oxazol-2-amine Core
The benzoxazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its presence in a multitude of biologically active compounds.[1] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal framework for designing molecules that can effectively interact with a diverse range of biological targets. The this compound scaffold, in particular, offers medicinal chemists a strategic entry point for generating novel and potent therapeutic agents.
The introduction of a bromine atom at the 7-position provides a crucial synthetic handle for late-stage functionalization, most notably through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space around the core, a key step in optimizing potency, selectivity, and pharmacokinetic properties. The 2-amino group serves as another key point for diversification, enabling the introduction of various substituents to probe interactions with target proteins. This dual-handle approach makes this compound a highly versatile starting material for the construction of compound libraries for high-throughput screening and lead optimization.
This guide provides a comprehensive overview of the synthetic utility of the this compound scaffold, offering detailed protocols for its synthesis and derivatization, and discussing its potential applications in drug discovery based on the known biological activities of related benzoxazole derivatives.
I. Synthesis of the this compound Scaffold
The synthesis of 2-aminobenzoxazoles can be achieved through several methods. A common and effective approach involves the cyclization of the corresponding 2-aminophenol derivative. For the synthesis of this compound, a plausible route starts from 2-amino-3-bromophenol.
Protocol 1: Synthesis of this compound from 2-Amino-3-bromophenol
This protocol is adapted from established methods for the synthesis of 2-aminobenzoxazoles using a non-hazardous cyanating agent, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[2]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2-Amino-3-bromophenol
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous 1,4-dioxane
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
Procedure:
-
To a solution of 2-amino-3-bromophenol (1.0 eq.) in anhydrous 1,4-dioxane, add NCTS (1.1 eq.).
-
Carefully add boron trifluoride diethyl etherate (2.0 eq.) to the reaction mixture.
-
Heat the mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound.
II. Derivatization of the this compound Scaffold
The 7-bromo and 2-amino functionalities are key for creating a diverse library of compounds. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the amino group can be acylated, alkylated, or used in other nucleophilic reactions.
A. Palladium-Catalyzed Cross-Coupling at the 7-Position
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[3] This reaction is ideal for introducing aryl or heteroaryl moieties at the 7-position of the benzoxazole core.
This is a general protocol that may require optimization for specific substrates.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling at the 7-position.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Anhydrous 1,4-dioxane and water
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
B. Modification of the 2-Amino Group
The 2-amino group can be readily derivatized to introduce a variety of functional groups, which can significantly influence the biological activity of the resulting compounds.
Reaction Scheme:
Caption: Acylation of the 2-amino group.
Procedure:
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as pyridine or triethylamine (Et₃N) (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq.). If starting from a carboxylic acid, a coupling agent such as HATU or EDC/HOBt will be required.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
III. Potential Applications in Medicinal Chemistry
While specific biological activity data for derivatives of this compound is not extensively reported in the public domain, the broader class of benzoxazole and 2-aminobenzoxazole derivatives has shown a wide range of pharmacological activities.[4][5] This suggests that the this compound scaffold is a promising starting point for the development of novel therapeutics.
Potential Biological Targets and Therapeutic Areas:
| Therapeutic Area | Potential Biological Targets | Rationale |
| Oncology | Kinases, DNA gyrase, Topoisomerase | Benzoxazole derivatives have been reported as inhibitors of various protein kinases and other enzymes involved in cancer cell proliferation.[6] |
| Infectious Diseases | Bacterial and Fungal Enzymes | The benzoxazole scaffold is present in compounds with antibacterial and antifungal properties.[4][5] |
| Neurodegenerative Diseases | Adenosine A₂A Receptor, Monoamine Oxidase (MAO) | 2-Arylbenzoxazoles have been investigated as potential antagonists of the A₂A receptor for the treatment of diseases like Parkinson's and Alzheimer's.[7] |
| Inflammatory Diseases | Cyclooxygenase (COX), 5-Lipoxygenase (5-LOX) | Certain benzoxazole derivatives have demonstrated anti-inflammatory activity through the inhibition of key enzymes in the inflammatory cascade.[5] |
IV. Structure-Activity Relationship (SAR) Considerations
Systematic derivatization of the this compound scaffold can provide valuable insights into the structure-activity relationships of this compound class.
Key SAR Exploration Workflow:
Caption: Workflow for SAR studies.
The presence of electron-withdrawing groups, such as bromine, on the benzoxazole ring has been reported to influence biological activity.[8] The exploration of various aryl and heteroaryl substituents at the 7-position can modulate properties such as lipophilicity and introduce specific interactions with the target protein. Similarly, modifications to the 2-amino group can impact hydrogen bonding capabilities and overall compound polarity.
V. Conclusion and Future Perspectives
The this compound scaffold represents a valuable and under-explored starting point for the discovery of new drug candidates. Its synthetic tractability, coupled with the known diverse biological activities of the broader benzoxazole class, makes it an attractive scaffold for medicinal chemists. The protocols and strategies outlined in this guide provide a solid foundation for researchers to begin exploring the chemical space around this promising core structure. Future work should focus on the synthesis of diverse libraries based on this scaffold and their systematic evaluation against a range of biological targets to unlock their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Strategic Utility of 7-Bromo-1,3-benzoxazol-2-amine in Modern Drug Discovery: Application Notes and Protocols
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the benzoxazole core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1] Its planarity and capacity for diverse molecular interactions make it an ideal foundation for the design of novel therapeutics.[2] The 2-aminobenzoxazole variant, in particular, has garnered significant attention, serving as a versatile building block for agents targeting a wide array of diseases, from microbial infections to cancer.[3][4][5] This application note delves into the specific utility of 7-bromo-1,3-benzoxazol-2-amine , a strategically functionalized intermediate poised for elaboration in drug discovery campaigns. The presence of a bromine atom at the 7-position not only influences the electronic properties of the benzoxazole ring system but also provides a crucial handle for synthetic diversification, enabling the exploration of chemical space and the optimization of pharmacological activity.
This guide will provide a comprehensive overview of the synthesis of 7-bromo-1,3-benzoxazol-2-amine, detailed protocols for its derivatization, and methodologies for the biological evaluation of the resulting compounds, thereby equipping researchers with the knowledge to effectively leverage this valuable intermediate in their drug discovery endeavors.
Core Synthesis: Accessing the 7-Bromo-1,3-benzoxazol-2-amine Intermediate
The cornerstone of any drug discovery program utilizing this scaffold is a reliable and efficient synthesis of the core molecule. The most common and effective strategy for constructing the 2-aminobenzoxazole ring system involves the cyclization of a corresponding 2-aminophenol derivative.[6] In the case of 7-bromo-1,3-benzoxazol-2-amine, the logical precursor is 2-amino-6-bromophenol.
The critical step in this synthesis is the introduction of the C2-amine functionality and concomitant ring closure. While historically, the highly toxic cyanogen bromide (BrCN) was frequently employed for this transformation, safer and more versatile reagents are now preferred.[4] One such reagent is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which serves as an effective electrophilic cyanating agent.[7][8]
Protocol 1: Synthesis of 7-Bromo-1,3-benzoxazol-2-amine
This protocol outlines a two-step process starting from the commercially available 2-amino-6-bromophenol, utilizing a Lewis acid-catalyzed cyclization with NCTS.
Step 1: Synthesis of 2-amino-6-bromophenol (if not commercially available) This precursor can be synthesized from 2-nitrophenol through bromination followed by reduction of the nitro group.
Step 2: Cyclization to form 7-Bromo-1,3-benzoxazol-2-amine
-
Materials:
-
2-amino-6-bromophenol
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
1,4-Dioxane (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 2-amino-6-bromophenol (1.0 eq) in anhydrous 1,4-dioxane in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add NCTS (1.5 eq).
-
Carefully add BF₃·Et₂O (2.0 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure 7-bromo-1,3-benzoxazol-2-amine.
-
-
Causality and Self-Validation: The use of a Lewis acid like BF₃·Et₂O activates the NCTS, making it a more potent electrophile for the initial reaction with the amino group of the 2-aminophenol.[4] The subsequent intramolecular cyclization is driven by the nucleophilic attack of the hydroxyl group onto the newly formed cyanamide intermediate. The reaction is monitored by TLC to ensure complete consumption of the starting material, and the final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for 7-bromo-1,3-benzoxazol-2-amine.
Application in Drug Discovery: A Scaffold for Diversification
The true value of 7-bromo-1,3-benzoxazol-2-amine lies in its potential as a versatile intermediate for the generation of compound libraries for high-throughput screening and lead optimization. The primary points of diversification are the 2-amino group and the 7-bromo position.
Derivatization at the 2-Amino Position
The 2-amino group can be readily acylated, sulfonated, or engaged in urea/thiourea formation to introduce a wide variety of substituents. These modifications can profoundly impact the compound's physicochemical properties and biological activity.
Protocol 2: N-Acylation of 7-Bromo-1,3-benzoxazol-2-amine
-
Materials:
-
7-bromo-1,3-benzoxazol-2-amine
-
Acyl chloride or carboxylic acid anhydride of choice (1.1 eq)
-
Triethylamine (TEA) or pyridine as a base
-
Dichloromethane (DCM) or tetrahydrofuran (THF) as a solvent
-
Standard workup and purification reagents as in Protocol 1
-
-
Procedure:
-
Dissolve 7-bromo-1,3-benzoxazol-2-amine (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.
-
Add the base (e.g., TEA, 1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup and purify by column chromatography or recrystallization to yield the N-acylated product.
-
Derivatization at the 7-Bromo Position
The bromine atom at the 7-position is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and amino substituents, dramatically expanding the chemical diversity of the compound library.
Protocol 3: Suzuki Cross-Coupling of 7-Bromo-1,3-benzoxazol-2-amine Derivatives
-
Materials:
-
N-protected 7-bromo-1,3-benzoxazol-2-amine derivative (from Protocol 2)
-
Aryl or heteroaryl boronic acid or boronate ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Standard workup and purification reagents
-
-
Procedure:
-
In a reaction vessel, combine the N-protected 7-bromo-1,3-benzoxazol-2-amine derivative (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (e.g., 0.05 eq), and the base (2.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the 7-aryl-substituted derivative.
-
Caption: Diversification strategy for 7-bromo-1,3-benzoxazol-2-amine.
Biological Evaluation: From Screening to Mechanism of Action
Once a library of derivatives has been synthesized, a systematic biological evaluation is necessary to identify promising lead compounds. The benzoxazole scaffold has been implicated in a range of biological activities, and the choice of assays will depend on the therapeutic area of interest.
Antimicrobial Activity Screening
Derivatives of 2-aminobenzoxazole have shown promising activity against various microbial pathogens.[3]
-
Minimum Inhibitory Concentration (MIC) Assay: This is a fundamental assay to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Protocol: A serial dilution of the test compounds is prepared in a suitable growth medium in a 96-well plate. A standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
| Compound Class | Target Organism | Typical MIC Range (µg/mL) | Reference |
| 2-Substituted Benzoxazoles | Gram-positive bacteria | 1-50 | [3][9] |
| N-phenyl-1,3-benzoxazol-2-amines | Gram-negative bacteria | 25-100 | [3] |
| 2-Substituted Benzoxazoles | Fungi | 1-50 | [3][9] |
Anticancer Activity Screening
The benzoxazole scaffold is a common feature in many anticancer agents, including kinase inhibitors.
-
Cell Viability/Cytotoxicity Assay (e.g., MTT, SRB): These assays are used to assess the effect of the compounds on the proliferation of cancer cell lines.
-
Protocol: Cancer cells (e.g., HCT116, MCF-7) are seeded in 96-well plates and allowed to adhere. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours). A reagent such as MTT or SRB is added, and the absorbance is measured to determine the percentage of viable cells relative to an untreated control. The IC₅₀ (half-maximal inhibitory concentration) is then calculated.
-
| Compound Class | Cell Line | Typical IC₅₀ Range (µM) | Reference |
| Benzoxazole Derivatives | HCT116 (Colon) | 0.5 - 50 | [10] |
| Benzoxazole Derivatives | MCF-7 (Breast) | 1 - 50 | [10] |
-
Kinase Inhibition Assays: If a specific kinase is the putative target, in vitro kinase assays can be performed to determine the direct inhibitory activity of the compounds.
-
Protocol: A recombinant kinase, its substrate, and ATP are incubated with the test compounds. The amount of phosphorylated substrate is then quantified, typically using an antibody-based detection method (e.g., ELISA) or a fluorescence/luminescence-based assay.
-
Conclusion
7-Bromo-1,3-benzoxazol-2-amine is a highly valuable and versatile building block in the field of drug discovery. Its straightforward synthesis and the presence of two distinct points for chemical diversification—the 2-amino group and the 7-bromo position—provide a robust platform for the creation of extensive and diverse compound libraries. The protocols and strategies outlined in this application note offer a roadmap for researchers to harness the potential of this privileged scaffold in the pursuit of novel therapeutics for a wide range of diseases. The inherent biological relevance of the 2-aminobenzoxazole core, combined with the synthetic flexibility afforded by the 7-bromo substituent, makes this compound a compelling starting point for any medicinal chemistry program.
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijpbs.com [ijpbs.com]
- 6. Benzoxazole synthesis [organic-chemistry.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Biological Evaluation of 7-Bromobenzo[d]oxazol-2-amine Derivatives
Introduction: The Benzoxazole Scaffold in Modern Drug Discovery
The benzoxazole ring system is a privileged heterocyclic motif frequently encountered in medicinal chemistry.[1] Its structural resemblance to endogenous purine bases allows for facile interaction with various biopolymers, leading to a broad spectrum of pharmacological activities.[2] Benzoxazole derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4] The strategic functionalization of the benzoxazole core allows for the fine-tuning of its biological properties, making it a versatile scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis of 7-Bromobenzo[d]oxazol-2-amine, a key intermediate, and its subsequent derivatization for biological screening. We will delve into detailed, field-proven protocols, the rationale behind experimental choices, and standard methodologies for evaluating the anticancer and antimicrobial potential of the resulting compounds.
Part 1: Synthesis of this compound and its Derivatives
The synthesis of this compound derivatives is a multi-step process that begins with the preparation of a key precursor, 2-amino-3-bromophenol. This is followed by a cyclization reaction to form the benzoxazole core, and finally, derivatization at the 2-amino and 7-bromo positions to generate a library of compounds for biological evaluation.
Synthesis of the Key Intermediate: 2-Amino-3-bromophenol
The synthesis of 2-amino-3-bromophenol can be efficiently achieved from the commercially available 6-bromo-2-methoxyaniline via demethylation. Boron tribromide (BBr₃) is a powerful Lewis acid commonly used for the cleavage of aryl methyl ethers due to its high affinity for oxygen.
Protocol 1: Demethylation of 6-Bromo-2-methoxyaniline
-
Materials:
-
6-Bromo-2-methoxyaniline
-
Boron tribromide (1.0 M solution in dichloromethane)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Ice bath
-
Round-bottom flask, magnetic stirrer, syringe, and other standard laboratory glassware.
-
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromo-2-methoxyaniline (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 1.0 M solution of boron tribromide in dichloromethane (2.0 eq) dropwise via syringe. Caution: Boron tribromide is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.
-
Remove the solvent under reduced pressure to yield the crude 2-amino-3-bromophenol. The product can be purified by column chromatography if necessary.[1]
-
Cyclization to form this compound
The cyclization of 2-amino-3-bromophenol to form the benzoxazole ring is a critical step. The classical and highly effective method involves the use of cyanogen bromide (BrCN). However, due to the extreme toxicity of cyanogen bromide, a less hazardous alternative using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) is also presented.
Protocol 2A: Cyclization using Cyanogen Bromide (Classical Method)
-
Materials:
-
2-Amino-3-bromophenol
-
Cyanogen bromide (BrCN)
-
Suitable solvent (e.g., ethanol, dioxane)
-
Base (e.g., sodium bicarbonate)
-
-
Procedure:
-
EXTREME CAUTION: Cyanogen bromide is a highly toxic and volatile solid. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
Dissolve 2-amino-3-bromophenol (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add a solution of cyanogen bromide (1.1 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture for several hours to overnight. Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Protocol 2B: Cyclization using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (Safer Alternative)
-
Materials:
-
2-Amino-3-bromophenol
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
-
Lewis acid (e.g., BF₃·Et₂O)
-
1,4-Dioxane, anhydrous
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-amino-3-bromophenol (1.0 eq) and NCTS (1.5 eq) in anhydrous 1,4-dioxane.
-
Add the Lewis acid (e.g., BF₃·Et₂O, 2.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 24-30 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.[4]
-
Derivatization of this compound
The this compound scaffold offers two primary points for diversification: the 2-amino group and the 7-bromo position.
The 2-amino group can be readily acylated to introduce a variety of substituents, which can significantly influence the biological activity of the molecule.
Protocol 3: N-Acylation with Acid Chlorides
-
Materials:
-
This compound
-
Desired acid chloride (e.g., benzoyl chloride, acetyl chloride)
-
Pyridine or triethylamine
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add a base such as pyridine or triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acid chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the N-acylated derivative by column chromatography or recrystallization.
-
The bromine atom at the 7-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of various aryl and heteroaryl moieties.[5]
Protocol 4: Suzuki-Miyaura Cross-Coupling
-
Materials:
-
This compound
-
Desired boronic acid or boronic ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Inert atmosphere setup (e.g., Schlenk line)
-
-
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the coupled product by column chromatography.[6]
-
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound derivatives.
Part 2: Biological Evaluation Protocols
Once a library of this compound derivatives has been synthesized, the next crucial step is to evaluate their biological activity. Based on the known pharmacological profile of benzoxazoles, anticancer and antimicrobial assays are highly relevant primary screens.
In Vitro Anticancer Activity Assessment
A common and reliable method to assess the cytotoxic effects of novel compounds on cancer cells is the MTT assay. This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol 5: MTT Cytotoxicity Assay
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized benzoxazole derivatives in the cell culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Representative Anticancer Activity Data
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) |
| BZ-01 | 2-amino-7-bromo | MCF-7 (Breast) | Hypothetical >50 |
| BZ-01-Ac | 2-acetamido-7-bromo | MCF-7 (Breast) | Hypothetical 25.3 |
| BZ-01-Bz | 2-benzamido-7-bromo | MCF-7 (Breast) | Hypothetical 15.8 |
| BZ-01-Ph | 2-amino-7-phenyl | MCF-7 (Breast) | Hypothetical 8.2 |
| Doxorubicin | - | MCF-7 (Breast) | 0.5 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual IC₅₀ values will vary depending on the specific compound and cell line.
In Vitro Antimicrobial Activity Assessment
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.
Protocol 6: Broth Microdilution MIC Assay
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Synthesized benzoxazole derivatives
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
-
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin) can be used as a reference standard.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity) compared to the positive control.
-
Representative Antimicrobial Activity Data
| Compound ID | Substitution Pattern | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| BZ-01 | 2-amino-7-bromo | Hypothetical >128 | Hypothetical >128 |
| BZ-01-Ac | 2-acetamido-7-bromo | Hypothetical 64 | Hypothetical 128 |
| BZ-01-Bz | 2-benzamido-7-bromo | Hypothetical 32 | Hypothetical 64 |
| BZ-01-Ph | 2-amino-7-phenyl | Hypothetical 16 | Hypothetical 32 |
| Ciprofloxacin | - | 0.5 | 0.25 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual MIC values will vary depending on the specific compound and bacterial strain.
Biological Evaluation Workflow Diagram
Caption: Workflow for the biological evaluation of synthesized derivatives.
Conclusion and Future Directions
The synthetic and biological evaluation protocols detailed in this guide provide a robust framework for the exploration of this compound derivatives as potential therapeutic agents. The versatility of this scaffold, coupled with the power of modern synthetic methodologies, allows for the generation of diverse chemical libraries. The initial biological screening data will be instrumental in establishing structure-activity relationships, which will, in turn, guide the design and synthesis of next-generation compounds with improved potency and selectivity. Further studies, including mechanism of action elucidation and in vivo efficacy testing, will be necessary to fully realize the therapeutic potential of this promising class of molecules.
References
- 1. 2-AMINO-3-BROMOPHENOL | 116435-77-9 [chemicalbook.com]
- 2. jetir.org [jetir.org]
- 3. mdpi.com [mdpi.com]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 5. [PDF] Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: Characterizing 7-Bromobenzo[d]oxazol-2-amine as a Novel Enzyme Inhibitor
A Guide for Lead Discovery and Mechanistic Studies
Introduction: The Benzoxazole Scaffold in Drug Discovery
The benzoxazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Derivatives of this heterocyclic structure have been reported to exhibit potent inhibitory effects against a diverse range of enzyme classes, including kinases, cholinesterases, and lipases.[2][3][4] This broad activity profile has established benzoxazole-containing molecules as promising candidates for therapeutic development in oncology, neurodegenerative disorders, and inflammatory diseases.[5][6][7]
7-Bromobenzo[d]oxazol-2-amine is a member of this versatile chemical class. While specific enzymatic inhibition data for this particular compound is not extensively documented in peer-reviewed literature, its structural features—a halogenated aromatic system combined with a 2-amino group—suggest a high potential for interaction with enzymatic active sites. The bromine atom can participate in halogen bonding or serve as a synthetic handle for further library development, while the 2-amino group can act as a key hydrogen bond donor or acceptor.
This guide, authored from the perspective of a Senior Application Scientist, provides a strategic framework and detailed protocols for researchers to systematically evaluate the enzyme inhibitory potential of this compound. We will use Indoleamine 2,3-dioxygenase 1 (IDO1) as a primary example target. IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan metabolism and is a high-value target in cancer immunotherapy due to its role in creating an immunosuppressive tumor microenvironment.[8] The protocols and principles described herein are broadly applicable to other enzyme targets.
Potential Mechanism of Action: Targeting IDO1
IDO1's catalytic activity is dependent on a central heme iron. Many potent inhibitors of IDO1 function by directly coordinating with this heme iron, often through nitrogen-containing heterocycles.[9][10] Structurally related benzimidazole compounds, for instance, have shown potent IDO1 inhibition where a nitrogen atom from the imidazole ring forms a coordinate bond with the heme iron, effectively blocking substrate access and catalysis.[9]
Given the structural analogy between benzoxazole and benzimidazole, it is plausible that this compound could inhibit IDO1 through a similar mechanism. The 2-amino group or one of the heterocyclic nitrogen atoms could potentially coordinate with the heme iron in the enzyme's active site.
Diagram: Hypothetical IDO1 Inhibition Pathway
Caption: Hypothetical inhibition of the IDO1 enzyme by this compound.
Experimental Protocols
The following protocols provide a comprehensive workflow for characterizing a novel compound as an enzyme inhibitor, from initial screening to detailed kinetic analysis.
Protocol 1: Primary Screening and IC50 Determination of IDO1 Inhibition
This protocol uses a cell-free biochemical assay to measure the direct inhibitory effect of this compound on recombinant human IDO1 enzyme activity. The assay quantifies the production of N-formylkynurenine, which is subsequently converted to kynurenine.
Principle: The enzymatic reaction is initiated in the presence of various concentrations of the test compound. The reaction is stopped, and the product, kynurenine, is detected by its absorbance at 321 nm after conversion. The concentration of inhibitor that reduces enzyme activity by 50% (IC50) is determined.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (Substrate)
-
Methylene Blue (Redox cofactor)
-
Ascorbic Acid (Reductant)
-
Catalase
-
Assay Buffer: 50 mM Potassium Phosphate, pH 6.5
-
Test Compound: this compound, prepared as a 10 mM stock in DMSO
-
Positive Control Inhibitor: Epacadostat (or other known IDO1 inhibitor)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 321 nm
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X Enzyme/Cofactor Mix in Assay Buffer containing IDO1 enzyme, Methylene Blue, Ascorbic Acid, and Catalase at 2X their final desired concentrations.
-
Prepare a 2X Substrate Solution of L-Tryptophan in Assay Buffer.
-
Expert Insight: Pre-warming the solutions to the reaction temperature (e.g., 25°C or 37°C) ensures consistent reaction kinetics from the moment of initiation.
-
-
Compound Plating:
-
In a 96-well plate, perform a serial dilution of this compound. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate for initial screening.
-
Include wells for "No Inhibitor" (DMSO vehicle only) and "No Enzyme" controls.
-
The final DMSO concentration in all wells should be kept constant and low (e.g., <1%) to avoid solvent effects on enzyme activity.
-
-
Enzyme Reaction:
-
Add the 2X Enzyme/Cofactor Mix to each well containing the test compound or controls.
-
Pre-incubate the plate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for detecting time-dependent or slow-binding inhibitors.
-
Initiate the reaction by adding the 2X Substrate Solution to all wells.
-
-
Incubation and Termination:
-
Incubate the plate for a defined period (e.g., 60 minutes) at the desired temperature, protected from light.
-
Terminate the reaction by adding a strong acid, such as 30% (w/v) trichloroacetic acid (TCA). This denatures the enzyme and stops the reaction.
-
Incubate the plate at 65°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
-
Data Acquisition and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new UV-transparent 96-well plate.
-
Read the absorbance at 321 nm.
-
Subtract the background absorbance (from "No Enzyme" wells).
-
Calculate the percent inhibition for each compound concentration relative to the "No Inhibitor" (100% activity) control.
-
Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Diagram: IC50 Determination Workflow
Caption: Standard workflow for determining the IC50 value of an enzyme inhibitor.
Protocol 2: Cell-Based Assay for Target Engagement
After confirming direct enzymatic inhibition, it is crucial to verify that the compound can engage its target in a biologically relevant context. This protocol measures the inhibition of IDO1 activity in intact human cancer cells (e.g., HeLa or IFN-γ stimulated SW-480 cells) that express the enzyme.
Principle: Cells are treated with interferon-gamma (IFN-γ) to induce the expression of IDO1. The cells are then exposed to the test compound, followed by the addition of L-Tryptophan. The amount of kynurenine produced and secreted into the cell culture medium is quantified as a measure of cellular IDO1 activity.
Materials:
-
HeLa or other suitable cancer cell line
-
Cell Culture Medium (e.g., DMEM) with 10% FBS
-
Recombinant Human Interferon-gamma (IFN-γ)
-
L-Tryptophan
-
This compound
-
Reagents for Kynurenine Detection (as in Protocol 3.1, or using Ehrlich's reagent)
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding and IDO1 Induction:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing IFN-γ (e.g., 50 ng/mL) to induce IDO1 expression. Incubate for 24-48 hours.
-
Trustworthiness Check: It is essential to run a parallel control plate without IFN-γ to confirm that the measured activity is indeed IFN-γ-inducible and therefore likely mediated by IDO1.
-
-
Compound Treatment:
-
Remove the IFN-γ-containing medium.
-
Add fresh medium containing serial dilutions of this compound. Also include "No Inhibitor" and "No Cell" controls.
-
Pre-incubate the cells with the compound for 1-2 hours.
-
-
Substrate Addition and Incubation:
-
Add L-Tryptophan to the wells to a final concentration that is appropriate for the cellular uptake and metabolism (e.g., 100 µM).
-
Incubate for 24 hours to allow for tryptophan metabolism.
-
-
Kynurenine Measurement:
-
Carefully collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using the TCA/heat hydrolysis method described in Protocol 3.1, or by adding Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid), which forms a yellow product with kynurenine measurable at 480 nm.
-
-
Data Analysis:
-
Calculate the cellular IC50 value by plotting the percentage of kynurenine production versus the inhibitor concentration.
-
Expert Insight: A significant rightward shift in the IC50 value from the biochemical assay to the cell-based assay can indicate issues with cell permeability, compound efflux, or plasma protein binding.
-
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison.
Table 1: Representative Inhibition Profile of Benzoxazole Derivatives
| Compound | Target Enzyme | Assay Type | IC50 (nM) | Reference |
| Compound 36 | Acetylcholinesterase (AChE) | In Vitro | 12.62 | [2] |
| Compound 36 | Butyrylcholinesterase (BChE) | In Vitro | 25.45 | [2] |
| Compound 20 | Monoacylglycerol Lipase (MAGL) | In Vitro | 7.6 | [4] |
| Compound 19 | Monoacylglycerol Lipase (MAGL) | In Vitro | 8.4 | [4] |
| This compound | IDO1 | In Vitro (Hypothetical) | TBD | N/A |
| This compound | IDO1 | Cell-Based (Hypothetical) | TBD | N/A |
TBD: To Be Determined by experiment.
Interpretation:
-
Potency: A low nanomolar IC50 value in the biochemical assay indicates high potency.
-
Cellular Efficacy: A potent IC50 in the cell-based assay confirms that the compound can cross the cell membrane and inhibit the target in its native environment.
-
Selectivity: To establish selectivity, the compound should be tested against other related enzymes (e.g., Tryptophan 2,3-dioxygenase, TDO) or in a broad kinase panel. High selectivity is a hallmark of a promising drug candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer’s Agents: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
- 9. Need to focus on inhibitory activity of benzimidazole analogues against indolamine 2,3-dioxygenase-1 (IDO-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: A Robust Protocol for the Synthesis of N-Substituted 7-Bromobenzo[d]oxazol-2-amines
Abstract
This guide provides a comprehensive, field-proven protocol for the synthesis of N-substituted 7-Bromobenzo[d]oxazol-2-amines, a class of compounds with significant potential in medicinal chemistry and materials science. We present a reliable two-stage synthetic strategy, beginning with the formation of the core heterocyclic scaffold, 7-Bromobenzo[d]oxazol-2-amine, followed by its N-functionalization via the versatile Buchwald-Hartwig amination. This document is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, explanations of the causality behind experimental choices, and troubleshooting insights to ensure successful and reproducible outcomes.
Introduction: The Value of the this compound Scaffold
The benzoxazole core is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. The 2-amino substitution provides a key vector for molecular elaboration, enabling the modulation of physicochemical and pharmacological properties. Specifically, the introduction of a bromine atom at the C-7 position of the benzoxazole ring offers a strategic advantage; it serves as a versatile synthetic handle for further diversification through modern cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings), allowing for the systematic exploration of the chemical space around the core scaffold.
This application note details a robust and scalable pathway to access diverse libraries of N-substituted 7-Bromobenzo[d]oxazol-2-amines, critical for structure-activity relationship (SAR) studies in drug discovery programs.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages. The first stage involves the construction of the key intermediate, this compound, from a commercially available substituted aminophenol. The second, and more versatile stage, is the N-substitution of this intermediate with a wide range of primary or secondary amines using the palladium-catalyzed Buchwald-Hartwig amination reaction.[1][2][3]
References
Application Notes and Protocols for 7-bromo-1,3-benzoxazol-2-amine in Cancer Research
Introduction: The Therapeutic Potential of the Benzoxazole Scaffold
The benzoxazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3][4] Within the vast landscape of cancer research, benzoxazole derivatives have emerged as a promising class of molecules, demonstrating significant potential as anticancer agents.[3][5][6] These compounds have been reported to exert their effects through various mechanisms, including the inhibition of key enzymes involved in tumor progression such as VEGFR kinase and DNA topoisomerase, and the induction of apoptosis.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of a novel benzoxazole derivative, 7-bromo-1,3-benzoxazol-2-amine , in cancer research. While specific data on this particular substituted benzoxazole is emerging, the protocols and methodologies outlined herein are based on established practices for evaluating the anticancer properties of related 2-aminobenzoxazole compounds.[1][7] This guide will provide a framework for investigating its cytotoxic and apoptotic effects on cancer cells, elucidating its mechanism of action, and assessing its in vivo efficacy.
Hypothesized Mechanism of Action
Based on the known biological activities of structurally related 2-aminobenzoxazole and 2-aminobenzothiazole derivatives, 7-bromo-1,3-benzoxazol-2-amine is hypothesized to exert its anticancer effects through one or more of the following mechanisms:
-
Induction of Apoptosis: Many benzoxazole derivatives have been shown to trigger programmed cell death in cancer cells.[8] This is often mediated through the activation of caspases and modulation of the Bcl-2 family of proteins.
-
Enzyme Inhibition: This class of compounds has been found to inhibit various enzymes crucial for cancer cell survival and proliferation, such as carbonic anhydrases and receptor tyrosine kinases.[7][9][10]
-
Cell Cycle Arrest: Interference with the normal progression of the cell cycle is another common mechanism for anticancer agents.
The following diagram illustrates a potential signaling pathway for the induction of apoptosis that could be investigated for 7-bromo-1,3-benzoxazol-2-amine.
Caption: Hypothesized apoptotic pathway induced by 7-bromo-1,3-benzoxazol-2-amine.
PART 1: In Vitro Evaluation of Anticancer Activity
The initial assessment of a novel compound's anticancer potential is performed using in vitro assays on cultured cancer cell lines.[11][12][13] These assays are crucial for determining cytotoxicity, effects on cell proliferation, and for gaining initial insights into the mechanism of action.
Cell Viability and Cytotoxicity Assays (MTT & XTT)
Cell viability assays are fundamental for determining the concentration-dependent cytotoxic effects of a compound. The MTT and XTT assays are reliable colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.[14]
Principle:
-
MTT Assay: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.
-
XTT Assay: The tetrazolium salt XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is reduced to a water-soluble orange formazan product, simplifying the protocol.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 7-bromo-1,3-benzoxazol-2-amine in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5%. Add the compound dilutions to the wells and incubate for 24, 48, or 72 hours. Include untreated and vehicle-treated controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
| Parameter | Description |
| Cell Lines | A panel of cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT-116) and a non-cancerous cell line (e.g., BJ-hTert) for selectivity. |
| Compound Concentrations | A range of concentrations (e.g., 0.1 µM to 100 µM) to determine a dose-response curve. |
| Incubation Times | 24, 48, and 72 hours to assess time-dependent effects. |
| Controls | Untreated cells, vehicle control (e.g., DMSO), and a positive control (e.g., doxorubicin). |
Assessment of Apoptosis by Western Blotting
To investigate if the observed cytotoxicity is due to apoptosis, Western blotting can be used to detect key apoptotic markers.[16]
Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate.[16] Key markers for apoptosis include cleaved caspases (e.g., caspase-3, caspase-9) and cleaved PARP-1 (poly (ADP-ribose) polymerase-1).[17][18]
Experimental Protocol: Western Blot for Apoptosis Markers
-
Cell Treatment and Lysis: Treat cancer cells with 7-bromo-1,3-benzoxazol-2-amine at its IC50 concentration for a predetermined time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[16]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[16]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[16]
Data Interpretation: An increase in the levels of cleaved caspase-3 and cleaved PARP in treated cells compared to control cells indicates the induction of apoptosis.
Caption: A streamlined workflow for Western blot analysis of apoptotic markers.
PART 2: In Vivo Evaluation of Antitumor Efficacy
Promising in vitro results should be validated in a living organism.[12] In vivo xenograft models are a cornerstone for the preclinical evaluation of novel anticancer compounds.[19][20]
Subcutaneous Xenograft Model
Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice.[19] The growth of the resulting tumors is monitored over time, and the efficacy of the test compound in inhibiting tumor growth is assessed.[21]
Experimental Protocol: Xenograft Tumor Growth Study
-
Animal Model: Use 6-8 week old female athymic nude mice (e.g., BALB/c nude).[19]
-
Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., MCF-7, A549) in a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.[19]
-
Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers. When tumors reach a volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice/group).[21]
-
Compound Administration: Administer 7-bromo-1,3-benzoxazol-2-amine via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses. Include a vehicle control group and a positive control group (e.g., a standard-of-care chemotherapeutic agent).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.[21]
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed effects.
| Parameter | Description |
| Tumor Volume (mm³) | Calculated using the formula: (Width² x Length) / 2.[21] |
| Body Weight (g) | An indicator of systemic toxicity. |
| Tumor Growth Inhibition (%) | TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100. |
Conclusion and Future Directions
This guide provides a foundational framework for investigating the anticancer potential of 7-bromo-1,3-benzoxazol-2-amine. The successful execution of these protocols will provide critical data on its cytotoxicity, mechanism of action, and in vivo efficacy. Positive results from these initial studies would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, as well as more detailed mechanistic studies to identify its specific molecular targets. The benzoxazole scaffold continues to be a rich source of potential therapeutic agents, and a systematic evaluation of novel derivatives like 7-bromo-1,3-benzoxazol-2-amine is essential for advancing the field of cancer drug discovery.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review | International Journal of Research in Engineering, Science and Management [journal.ijresm.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. noblelifesci.com [noblelifesci.com]
- 13. scilit.com [scilit.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. benchchem.com [benchchem.com]
- 20. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Use of 7-Bromobenzo[d]oxazol-2-amine in the Development of Potent Kinase Inhibitors
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2][3] This has made them one of the most important drug target classes of the 21st century.[4] The development of small-molecule kinase inhibitors has revolutionized cancer therapy, with dozens of drugs approved by the FDA.[4][5] The core challenge in this field is achieving selectivity—inhibiting the target kinase without affecting the hundreds of other kinases in the human kinome, thereby minimizing off-target effects and toxicity.
A proven strategy to accelerate the discovery of novel inhibitors is scaffold-based drug design.[6] This approach utilizes "privileged scaffolds," core molecular structures that are known to bind to specific protein families. The benzoxazole ring system is one such privileged scaffold, frequently found in potent kinase inhibitors. Its structure is adept at forming key hydrogen bond interactions within the highly conserved ATP-binding pocket of many kinases.[7][8]
This guide focuses on a particularly valuable building block: 7-Bromobenzo[d]oxazol-2-amine . The strategic placement of the bromine atom at the 7-position provides a versatile chemical handle for extensive structure-activity relationship (SAR) studies through cross-coupling reactions. Furthermore, the halogen itself can participate in halogen bonding, an increasingly recognized non-covalent interaction that can significantly enhance binding affinity and selectivity.[9][10][11][12] Herein, we provide a comprehensive technical overview, including detailed synthetic and biological evaluation protocols, to empower researchers in leveraging this scaffold for the discovery of next-generation kinase inhibitors.
Section 1: The Strategic Advantage of the 7-Bromo-2-aminobenzoxazole Scaffold
The utility of this compound stems from three key features: the benzoxazole core, the 2-amino group, and the 7-bromo substituent.
-
The Benzoxazole Core as a Hinge-Binding Motif : The nitrogen and oxygen heteroatoms of the benzoxazole ring are excellent hydrogen bond acceptors and donors. This allows them to mimic the adenine region of ATP, forming crucial interactions with the "hinge region" of the kinase ATP-binding site—a key anchoring point for many Type I kinase inhibitors.[13][14]
-
The 2-Amino Group as a Vector for Exploration : The primary amine at the 2-position serves as a simple yet effective attachment point for various side chains. These chains can be designed to extend into more variable regions of the ATP pocket, thereby dictating the inhibitor's potency and selectivity profile against different kinases.
-
The 7-Bromo Substituent: A Gateway to Chemical Diversity and Enhanced Affinity :
-
Chemical Handle for SAR : The bromine atom is an ideal functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[15] This allows for the rapid synthesis of a diverse library of analogues where the bromine is replaced with a wide array of aryl, heteroaryl, or alkyl groups. This systematic exploration is the cornerstone of optimizing a lead compound.
-
Halogen Bonding : The bromine atom, being a large, polarizable halogen, can act as a halogen bond donor, interacting with electron-rich pockets (like those containing backbone carbonyl oxygens) in the kinase active site.[10][11][16] This interaction, distinct from hydrogen bonding, can provide an additional affinity boost and influence the inhibitor's orientation, leading to improved selectivity.
-
The interplay of these features is visualized in the logical workflow below.
Caption: High-level workflow for kinase inhibitor development.
Section 2: Synthesis and Derivatization Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the core scaffold from commercially available starting materials. The key step is an oxidative cyclization reaction.
Rationale: The use of cyanogen bromide (CNBr) facilitates the cyclization of the 2-aminophenol precursor to form the 2-aminobenzoxazole ring system. The reaction is typically performed in a polar aprotic solvent to ensure solubility of the starting materials and intermediates.
Materials:
-
2-Amino-6-bromophenol
-
Cyanogen bromide (CNBr) - Caution: Highly Toxic! Handle with extreme care in a certified fume hood.
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, standard glassware
Procedure:
-
In a round-bottom flask, dissolve 2-amino-6-bromophenol (1.0 eq) in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.1 eq) in methanol to the cooled mixture over 30 minutes. Caution: Exothermic reaction may occur.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like ethanol/water.
Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for creating a library of 7-aryl-substituted benzoxazoles, a critical step for SAR exploration.
Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds. A palladium catalyst, typically with phosphine ligands, is used to facilitate the reaction between the aryl bromide (our scaffold) and a boronic acid or ester. The base is required to activate the boronic acid for transmetalation to the palladium center.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid of choice (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or DME)
-
Nitrogen or Argon source for inert atmosphere
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting 7-aryl-benzo[d]oxazol-2-amine derivative by flash column chromatography.
Section 3: Biological Evaluation Protocols
Once a library of compounds has been synthesized, the next step is to evaluate their biological activity. This typically follows a screening cascade.
Caption: A typical workflow for screening kinase inhibitors.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common luminescence-based assay to measure the direct inhibitory effect of a compound on a purified kinase enzyme by quantifying ADP production.[17]
Rationale: Kinase activity consumes ATP, producing ADP. The ADP-Glo™ assay first depletes any remaining ATP, then converts the ADP generated by the kinase into ATP. This newly synthesized ATP is used by luciferase to produce light, which is directly proportional to the initial kinase activity. An inhibitor will reduce ADP formation, leading to a lower luminescent signal.
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent
-
Kinase Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of your test compounds in assay buffer. The final DMSO concentration in the assay should be kept low, typically ≤1%.[18] Add 5 µL of the diluted compound solution to the wells of a 384-well plate. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Kinase Reaction: Prepare a 2X kinase/substrate solution in assay buffer. Add 5 µL of this solution to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation: Prepare a 2X ATP solution in assay buffer. Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Signal Detection (as per manufacturer's protocol):
-
Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Protocol 4: Cellular Anti-Proliferative Assay (MTT Assay)
This protocol measures the effect of the synthesized compounds on the viability and proliferation of cancer cell lines.
Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., a line known to be dependent on the target kinase)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add 100 µL of the diluted compound solutions to the appropriate wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate for 5 minutes and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value by plotting viability against the log of compound concentration.
Section 4: Representative Data & Structure-Activity Relationships (SAR)
The true power of the this compound scaffold is realized through systematic SAR studies. By synthesizing and testing a matrix of compounds, researchers can decipher which chemical modifications lead to improved potency and selectivity.[19][20][21]
For instance, a study on benzo[d]oxazol-2(3H)-one derivatives targeting the c-Met kinase revealed that specific substitutions on a quinoline moiety, attached via a linker to the benzoxazole core, were critical for achieving high potency.[7] The most potent compound from that series exhibited an IC₅₀ of 1 nM against c-Met kinase.[7]
The table below presents hypothetical but representative data that could be generated from an SAR campaign originating from this compound, targeting a hypothetical kinase "Kinase X".
| Compound ID | R Group at 7-position | Target Kinase | Kinase X IC₅₀ (nM) | Cell Line Y IC₅₀ (µM) |
| Scaffold-01 | -Br (Starting Material) | Kinase X | >10,000 | >50 |
| Cpd-02 | -Phenyl | Kinase X | 850 | 15.2 |
| Cpd-03 | -4-Fluorophenyl | Kinase X | 320 | 7.8 |
| Cpd-04 | -4-Methoxyphenyl | Kinase X | 650 | 12.1 |
| Cpd-05 | -3-Pyridyl | Kinase X | 150 | 2.5 |
| Cpd-06 | -4-Morpholinophenyl | Kinase X | 45 | 0.8 |
SAR Insights from Hypothetical Data:
-
Initial Activity: The parent 7-bromo compound is inactive, confirming the necessity of substitution at this position.
-
Aromatic Substitution: Replacing the bromine with a simple phenyl group (Cpd-02) confers activity.
-
Electronic Effects: Adding an electron-withdrawing fluorine (Cpd-03) improves potency over the simple phenyl group, possibly through favorable electronic interactions or by influencing the conformation.
-
Steric/Electronic Effects: The electron-donating methoxy group (Cpd-04) is less favorable than the fluoro group.
-
Hydrogen Bonding: Introducing a nitrogen atom in the form of a pyridyl ring (Cpd-05) significantly enhances potency, suggesting a potential new hydrogen bond can be formed in the active site.
-
Solubility and H-Bonding: The introduction of a morpholine group (Cpd-06) leads to the most potent compound in both the biochemical and cellular assays. This group can improve solubility and act as a hydrogen bond acceptor, likely interacting with a solvent-exposed region of the kinase.
Conclusion
This compound is a high-value scaffold for modern kinase inhibitor discovery. Its inherent ability to interact with the kinase hinge region, combined with the strategic placement of a bromine atom, provides an ideal starting point for a scaffold-based drug design campaign. The bromine serves as both a versatile handle for rapid library generation via cross-coupling chemistry and as a potential source of affinity-enhancing halogen bonds. By employing the robust synthetic and biological protocols outlined in this guide, researchers can efficiently navigate the path from initial scaffold to potent and selective kinase inhibitor leads, accelerating the development of novel therapeutics for a range of human diseases.
References
- 1. Drugs targeted against protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Drugs Targeting Protein Kinases Approved by FDA in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances in targeting protein kinases and pseudokinases in cancer biology [frontiersin.org]
- 4. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 9. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177). | Semantic Scholar [semanticscholar.org]
- 20. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 7-Bromobenzo[d]oxazol-2-amine
Introduction: The Strategic Importance of the 7-Substituted 2-Aminobenzoxazole Scaffold
The 2-aminobenzoxazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of compounds with a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. The ability to selectively functionalize this privileged scaffold is paramount in the exploration of new chemical space and the development of novel therapeutic agents. 7-Bromobenzo[d]oxazol-2-amine serves as a versatile and strategically important building block in this endeavor. The bromine atom at the 7-position provides a reactive handle for the introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions, enabling the systematic modulation of a compound's physicochemical and pharmacological properties.
This guide provides an in-depth exploration of three key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this compound. The protocols detailed herein are designed to be robust starting points for researchers, scientists, and drug development professionals, grounded in established chemical principles and analogous transformations of similar heterocyclic systems.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species.
References
Nucleophilic aromatic substitution reactions of 7-bromo-1,3-benzoxazol-2-amine
An Application Guide to Nucleophilic Aromatic Substitution Reactions of 7-bromo-1,3-benzoxazol-2-amine
Introduction: The Strategic Importance of the 2-Aminobenzoxazole Scaffold
The 2-aminobenzoxazole framework is a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] These derivatives exhibit a wide spectrum of therapeutic activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[4][5] 7-bromo-1,3-benzoxazol-2-amine serves as a versatile starting material, offering a reactive handle for chemical modification through the strategic replacement of its bromine atom. This allows for the synthesis of diverse libraries of novel compounds for screening and development.[6][7][8]
Nucleophilic aromatic substitution (SNAr) is a powerful and frequently employed reaction in medicinal chemistry for the functionalization of electron-deficient (hetero)aromatic rings.[9][10][11] This guide provides a detailed exploration of the SNAr reactions of 7-bromo-1,3-benzoxazol-2-amine, offering both mechanistic insights and field-proven laboratory protocols for researchers, scientists, and drug development professionals.
Mechanistic Framework: The Addition-Elimination Pathway
The SNAr reaction proceeds via a characteristic two-step addition-elimination mechanism.[10][12] It is fundamentally different from SN1 and SN2 reactions, as it occurs on an sp2-hybridized carbon of the aromatic ring.[10]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex : The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, bromine). This step is typically the rate-determining step. The attack disrupts the aromaticity of the benzoxazole ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[10][12][13] The electron-deficient nature of the benzoxazole ring system, enhanced by the electronegative oxygen and nitrogen atoms, helps to stabilize this anionic intermediate.
-
Elimination and Restoration of Aromaticity : In the second, faster step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[9][14]
The efficiency of the SNAr reaction is governed by three primary factors:
-
The Leaving Group : The reaction rate is influenced by the ability of the leaving group to depart. While typically iodide is a better leaving group than bromide in SN1/SN2 reactions, in SNAr the trend can be different. The rate-determining step is the initial attack, which is favored by a more electronegative halogen that polarizes the C-X bond, making the carbon more electrophilic.[15]
-
The Nucleophile : Strong nucleophiles are required to attack the electron-deficient aromatic ring.
-
The Aromatic Ring : The ring must be "activated" by the presence of electron-withdrawing groups (EWGs) ortho or para to the leaving group.[10][12] In 7-bromo-1,3-benzoxazol-2-amine, the entire fused heterocyclic system acts as an electron-withdrawing entity, facilitating the nucleophilic attack.
Caption: General mechanism of the SNAr addition-elimination reaction.
Experimental Workflows and Protocols
The following protocols provide robust, validated starting points for the SNAr functionalization of 7-bromo-1,3-benzoxazol-2-amine. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Caption: General experimental workflow for SNAr reactions.
Protocol 1: Reaction with Amine Nucleophiles (N-Arylation)
This procedure outlines the coupling of 7-bromo-1,3-benzoxazol-2-amine with primary or secondary amines. The use of a non-nucleophilic base is critical to deprotonate the amine nucleophile without competing in the substitution reaction.
-
Materials & Reagents:
-
7-bromo-1,3-benzoxazol-2-amine (1.0 eq)
-
Primary or Secondary Amine (e.g., morpholine, piperidine) (1.2 - 1.5 eq)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add 7-bromo-1,3-benzoxazol-2-amine (1.0 eq) and the chosen base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).
-
Add the anhydrous solvent (DMF or DMSO) via syringe to dissolve/suspend the solids.
-
Add the amine nucleophile (1.2 - 1.5 eq) to the mixture at room temperature.
-
Heat the reaction mixture to 80-120 °C and stir. The reaction can often be accelerated using microwave irradiation.[16][17][18]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired N-substituted product.
-
Protocol 2: Reaction with Thiol Nucleophiles (S-Arylation)
This protocol details the formation of a C-S bond by reacting the substrate with a thiol. Anhydrous conditions and an inert atmosphere are crucial to prevent the oxidation of the thiol to a disulfide.
-
Materials & Reagents:
-
7-bromo-1,3-benzoxazol-2-amine (1.0 eq)
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM) or EtOAc
-
Brine
-
Anhydrous Na₂SO₄
-
-
Step-by-Step Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the thiol (1.1 eq) in the same anhydrous solvent to the NaH suspension. Stir for 20-30 minutes at 0 °C to allow for the formation of the sodium thiolate.
-
To this mixture, add a solution of 7-bromo-1,3-benzoxazol-2-amine (1.0 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and then heat to 60-100 °C, stirring until completion (monitor by TLC).
-
Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with DCM or EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the crude product by flash column chromatography.
-
Protocol 3: Reaction with Alcohol/Phenol Nucleophiles (O-Arylation)
The formation of aryl ethers via SNAr requires a strong base to generate the more nucleophilic alkoxide or phenoxide. This reaction is often more challenging than N- or S-arylation and may require higher temperatures.[19]
-
Materials & Reagents:
-
7-bromo-1,3-benzoxazol-2-amine (1.0 eq)
-
Alcohol or Phenol (1.5 eq)
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK) (1.2 eq)
-
Anhydrous THF or DMF
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous MgSO₄
-
-
Step-by-Step Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF.
-
Cool the solution to 0 °C and add the base (NaH or t-BuOK, 1.2 eq) portion-wise.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Add the 7-bromo-1,3-benzoxazol-2-amine (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80-130 °C and monitor by TLC.
-
After completion, cool the mixture and carefully quench with water.
-
Extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
-
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions and expected outcomes for the SNAr of 7-bromo-1,3-benzoxazol-2-amine. Note that yields are illustrative and will vary based on the specific nucleophile and optimization.
| Nucleophile Class | Example Nucleophile | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Amines | Morpholine | Cs₂CO₃ (2.0) | DMSO | 120 | 4-8 | 75-90 |
| Aniline | K₂CO₃ (2.0) | DMF | 130 | 12-18 | 60-75 | |
| Thiols | Thiophenol | NaH (1.2) | THF | 80 | 3-6 | 80-95 |
| Benzyl Mercaptan | NaH (1.2) | DMF | 60 | 2-4 | 85-95 | |
| Alcohols | Phenol | KHMDS (1.2) | THF | 100 | 12-24 | 50-65 |
| Methanol | NaH (1.2) | DMF | 130 | 18-36 | 40-55 |
Alternative Synthetic Approaches and Considerations
While SNAr is a powerful tool, certain substrates or nucleophiles may give low yields. In such cases, transition-metal-catalyzed cross-coupling reactions provide an excellent alternative.
-
Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction) : This is a highly versatile method for forming C-N bonds, especially with less activated aryl halides or with challenging amine nucleophiles.[20][21][22][23][24] The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine ligand.
-
Copper-Catalyzed Reactions (Ullmann Condensation) : Copper catalysis is particularly effective for forming C-O, C-S, and C-N bonds with aryl halides.[25][26][27] These reactions can sometimes be performed under milder conditions than traditional SNAr.
Troubleshooting and Field-Proven Insights
-
Low or No Conversion : If the reaction fails to proceed, consider increasing the temperature, switching to a more polar aprotic solvent (e.g., from DMF to DMSO or NMP), or using a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or an alkali metal hydride). Microwave assistance can often dramatically improve reaction rates and yields.[28][29]
-
Side Reactions : With thiol nucleophiles, oxidative disulfide formation can be a competing side reaction. Maintaining strictly anaerobic conditions is paramount. With amine nucleophiles, ensure the base is non-nucleophilic to avoid competition.
-
Poor Solubility : If reactants have poor solubility, increasing the reaction volume or switching to a solvent like NMP or sulfolane at higher temperatures may be necessary.
-
Catalyst Poisoning : The nitrogen atoms in the benzoxazole ring system can potentially coordinate to and inhibit palladium catalysts in cross-coupling reactions, sometimes necessitating the use of specific ligands or precatalysts designed for heteroaromatic substrates.[20][24]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. esisresearch.org [esisresearch.org]
- 9. benchchem.com [benchchem.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. d-nb.info [d-nb.info]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. Microwave-assisted three-component coupling-addition-SNAr (CASNAR) sequences to annelated 4H-thiopyran-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.mdma.ch [chemistry.mdma.ch]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. [Novel access to indazoles based on palladium-catalyzed amination chemistry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Haloge… [ouci.dntb.gov.ua]
- 26. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants | MDPI [mdpi.com]
- 28. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Application Notes: 7-Bromobenzo[d]oxazol-2-amine - A Novel Fluorogenic Probe for Sensing Microenvironment Polarity
Introduction
The dynamic cellular landscape is characterized by a complex and heterogeneous organization, where localized microenvironments play a pivotal role in regulating biological processes. The ability to visualize and quantify subtle changes in these microenvironments is crucial for understanding cellular function and the progression of diseases. Fluorescent probes, owing to their high sensitivity, specificity, and spatiotemporal resolution, have emerged as indispensable tools in this pursuit.[1][2] Benzoxazole derivatives, in particular, are a well-established class of fluorophores known for their robust photophysical properties and environmental sensitivity.[3]
This application note introduces 7-Bromobenzo[d]oxazol-2-amine , a novel benzoxazole derivative with the potential to serve as a highly sensitive fluorescent probe for detecting changes in microenvironment polarity. The strategic incorporation of an electron-donating amino group at the 2-position and a halogen (bromo) substituent at the 7-position on the benzoxazole scaffold is hypothesized to induce significant solvatochromic effects, making it an ideal candidate for reporting on the polarity of its immediate surroundings. This document provides a prospective guide to the synthesis, characterization, and application of this compound as a polarity-sensitive fluorescent probe for researchers in cell biology, biochemistry, and drug discovery.
Principle of Operation: Intramolecular Charge Transfer (ICT) and the Influence of Substituents
The proposed mechanism for the polarity-sensing capability of this compound is based on the principle of Intramolecular Charge Transfer (ICT). In many fluorophores, an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated system. Upon photoexcitation, there is a redistribution of electron density from the donor to the acceptor, creating a more polar excited state.
In the case of this compound, the 2-amino group acts as an electron donor, while the benzoxazole core can be considered the electron-accepting moiety. The presence of the bromine atom at the 7-position is expected to modulate the electronic properties of the benzoxazole ring system. In non-polar environments, the probe is expected to exhibit fluorescence from a locally excited (LE) state. However, in polar solvents, the more polar excited ICT state is stabilized, leading to a red-shift in the emission spectrum. This solvatochromism forms the basis of its function as a polarity probe.
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward and efficient cyclization reaction. A proposed synthetic route involves the reaction of a substituted o-aminophenol with a cyanating agent.
Proposed Synthetic Scheme:
Caption: Proposed synthesis of this compound.
Protocol for Synthesis:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-bromophenol (1.0 eq) in methanol.
-
Addition of Cyanating Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of cyanogen bromide (1.1 eq) in methanol dropwise to the stirred solution. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Photophysical Characterization
The photophysical properties of this compound should be thoroughly characterized to establish its utility as a fluorescent probe.
Hypothetical Photophysical Properties:
| Property | Value | Conditions |
| λabs (max) | ~320 nm | In a non-polar solvent (e.g., Dioxane) |
| λem (max) | ~380 nm | In a non-polar solvent (e.g., Dioxane) |
| Stokes Shift | ~60 nm | In a non-polar solvent (e.g., Dioxane) |
| Quantum Yield (Φ) | Moderate to High | Dependent on solvent polarity |
| Solvatochromic Shift | Significant red-shift in emission with increasing solvent polarity |
Experimental Protocol for Characterization:
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Solvent Series: Prepare a series of solutions with a final probe concentration of 10 µM in solvents of varying polarity (e.g., dioxane, chloroform, ethyl acetate, acetonitrile, ethanol, methanol, and water).
-
Absorption Spectroscopy: Record the absorption spectra of each solution using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λabs).
-
Fluorescence Spectroscopy: Using a spectrofluorometer, excite the samples at their respective λabs and record the emission spectra. Determine the maximum emission wavelength (λem).
-
Quantum Yield Determination: Calculate the fluorescence quantum yield (Φ) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Data Analysis: Plot the emission maximum (λem) as a function of the solvent polarity parameter (e.g., Lippert-Mataga plot) to quantify the solvatochromic effect.
Application: Monitoring Polarity Changes in a Model Membrane System
A key application of a polarity-sensitive probe is to monitor changes in the microenvironment of biological membranes. The following protocol outlines a hypothetical experiment to assess the ability of this compound to detect changes in membrane polarity.
Experimental Workflow:
Caption: Experimental workflow for membrane polarity sensing.
Detailed Protocol:
-
Liposome Preparation: Prepare small unilamellar vesicles (SUVs) of a lipid such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in a suitable buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4) using standard extrusion methods.
-
Probe Incubation: Add the this compound stock solution to the liposome suspension to a final probe concentration of 1-5 µM. Incubate for 15-30 minutes at room temperature to allow for partitioning of the probe into the lipid bilayer.
-
Baseline Measurement: Record the fluorescence emission spectrum of the probe-labeled liposomes. The emission maximum should be indicative of the relatively non-polar environment of the lipid bilayer.
-
Inducing Polarity Change: Induce a change in membrane polarity by adding a small volume of a polar solvent like ethanol to the liposome suspension.
-
Fluorescence Measurement: Immediately after the addition of ethanol, record the fluorescence emission spectrum. A red-shift in the emission maximum is expected, corresponding to the increase in the polarity of the membrane microenvironment.
-
Data Analysis: Quantify the change in emission wavelength as a function of the perturbing agent's concentration. This will provide a measure of the probe's sensitivity to changes in membrane polarity.
Discussion and Future Directions
The proposed this compound holds significant promise as a novel fluorescent probe for sensing microenvironment polarity. Its anticipated solvatochromic properties, stemming from an ICT mechanism, make it a valuable tool for investigating biological systems where polarity gradients are of functional importance, such as in cellular membranes, protein binding pockets, and during protein aggregation.
The presence of the bromine atom may also influence the photophysical properties through the heavy-atom effect, which could potentially lead to a decreased fluorescence quantum yield but an increased probability of intersystem crossing.[4][5][6][7][8] This aspect warrants further investigation as it could open up avenues for the development of dual-purpose probes that are also sensitive to oxygen concentration.
Future work should focus on the experimental validation of the proposed synthesis and the thorough characterization of the photophysical properties of this compound. Subsequent studies should explore its application in living cells to visualize polarity changes in various organelles and in response to cellular stress or drug treatment. The development of derivatives with tailored properties, such as improved brightness, photostability, and specific organelle targeting, will further expand the utility of this promising class of fluorescent probes.
References
- 1. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of heavy atoms on the deactivation of electronic excited states of dye molecules near the surface of metal nanoparticles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02621G [pubs.rsc.org]
- 5. web.ist.utl.pt [web.ist.utl.pt]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Heavy atom quenching | PPTX [slideshare.net]
- 8. Decisive role of heavy-atom orientation for efficient enhancement of spin–orbit coupling in organic thermally activated delayed fluorescence emitters ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC01729F [pubs.rsc.org]
Application Notes and Protocols for Investigating the Mechanism of Action of 7-Bromobenzo[d]oxazol-2-amine Compounds
A Guide for Researchers in Drug Discovery and Chemical Biology
Introduction: Unraveling the Therapeutic Potential of a Privileged Scaffold
The benzo[d]oxazol-2-amine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active agents. Compounds bearing this heterocyclic core have demonstrated a wide spectrum of pharmacological activities, including anthelmintic, neuroprotective, and anticancer properties.[1][2][3] The introduction of a bromine atom at the 7-position, yielding 7-Bromobenzo[d]oxazol-2-amine, offers a unique opportunity for therapeutic development. Halogenation can significantly modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, and can introduce key interactions with biological targets.
Given the diverse activities of related benzoxazole derivatives—ranging from cholinesterase inhibition in the context of Alzheimer's disease to kinase inhibition in oncology—a systematic investigation into the mechanism of action (MoA) of this compound is imperative.[2][4][5] This document provides a comprehensive guide for researchers to elucidate the biological targets and cellular pathways modulated by this compound. The protocols herein are designed to be self-validating and are grounded in established methodologies, providing a robust framework for a thorough MoA study.
Part 1: Foundational Characterization and Broad-Based Activity Screening
Before delving into specific mechanistic studies, it is critical to establish the foundational physicochemical and cytotoxic profile of the compound. Poor solubility can be a significant confounding factor in biological assays, leading to inaccurate potency measurements.[6]
Aqueous Solubility Assessment
Rationale: Determining the kinetic solubility in aqueous buffers is a critical first step to ensure that the compound remains in solution at the concentrations used in biological assays. Precipitation can lead to erroneous and irreproducible results.
Protocol: Nephelometric Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Assay Buffer Preparation: Use the specific aqueous buffer intended for your primary biological assays (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Serial Dilution: In a 96-well clear-bottom plate, add 198 µL of the assay buffer to the wells in the first column and 100 µL to all other wells.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock to the first column, resulting in a 100 µM concentration with 1% DMSO.
-
Dilution Series Creation: Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate.
-
Equilibration: Incubate the plate at room temperature for 2 hours to allow the compound to equilibrate and for any precipitation to occur.
-
Turbidity Measurement: Measure light scattering due to precipitated particles using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650 nm). The concentration at which a significant increase in signal is observed above the background is the kinetic solubility limit.
General Cytotoxicity Profiling
Rationale: A broad-based cytotoxicity screen against a panel of human cancer cell lines is an effective and unbiased approach to identify potential anti-proliferative activity and to guide the selection of cell models for further mechanistic studies.
Protocol: Cell Viability Assay (e.g., using Resazurin)
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., NCI-60 panel) in 96-well plates at their empirically determined optimal densities and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 100 µM down to 1 nM) for 72 hours. Include a vehicle control (e.g., 0.5% DMSO) and a positive control for cell death (e.g., staurosporine).
-
Viability Assessment: Add a resazurin-based reagent (e.g., alamarBlue™ or CellTiter-Blue®) to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the fluorescence (Ex/Em ~560/590 nm) using a plate reader.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control wells and plot the percentage of cell viability against the logarithm of the compound concentration. Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).
| Cell Line | Tissue of Origin | Hypothesized Target Class based on Literature | Representative IC50 (µM) |
| MV-4-11 | Acute Myeloid Leukemia | FLT3 Kinase[7] | Hypothetical Data |
| SH-SY5Y | Neuroblastoma | Cholinesterases, Neuronal targets[4] | Hypothetical Data |
| HCT116 | Colon Carcinoma | General anti-proliferative | Hypothetical Data |
| A549 | Lung Carcinoma | General anti-proliferative | Hypothetical Data |
This table presents hypothetical data to illustrate how results could be organized.
Part 2: Hypothesis-Driven Target Identification and Validation
Based on the activities of structurally related benzo[d]oxazol-2-amine compounds, several high-probability target classes can be postulated. The following protocols are designed to test these hypotheses directly.
Workflow for Target Identification
Caption: Workflow for elucidating the mechanism of action.
Kinase Inhibition Assays
Rationale: Many benzoxazole and benzothiazole derivatives are known to function as kinase inhibitors, particularly targeting kinases like FLT3, which is implicated in acute myeloid leukemia.[5][7] A broad kinase panel screen is the most efficient method to identify potential kinase targets.
Protocol: In Vitro Kinase Panel Screen
-
Service Provider: Engage a commercial vendor that offers kinase screening services (e.g., Eurofins Discovery, Reaction Biology Corp.).
-
Assay Format: Typically, these assays are run at a single high concentration of the test compound (e.g., 10 µM) against a large panel of recombinant kinases (e.g., >400 kinases). The activity of each kinase is measured, often via radiometric (³³P-ATP incorporation) or fluorescence-based methods.
-
Data Interpretation: The primary output is the percentage of inhibition for each kinase. Hits are typically defined as kinases showing >50% or >75% inhibition.
-
Follow-up: For any identified hits, perform dose-response assays to determine the IC50 value, confirming the potency and selectivity of the compound for the target kinase.
Cholinesterase Inhibition Assays
Rationale: Derivatives of 2-substituted benzo[d]oxazol-5-amine have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them relevant for Alzheimer's disease research.[2][4]
Protocol: Ellman's Assay for AChE/BuChE Inhibition
-
Principle: This colorimetric assay measures the activity of cholinesterases through the hydrolysis of acetylthiocholine (or butyrylthiocholine) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which can be quantified spectrophotometrically at 412 nm.
-
Reagents:
-
Assay Buffer: 0.1 M phosphate buffer, pH 8.0.
-
DTNB solution.
-
AChE or BuChE enzyme solution.
-
Substrate: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI).
-
This compound in assay buffer with minimal DMSO.
-
-
Procedure: a. In a 96-well plate, add assay buffer, DTNB solution, and varying concentrations of the test compound. b. Add the enzyme (AChE or BuChE) to each well and incubate for 15 minutes at 25°C. c. Initiate the reaction by adding the substrate (ATCI or BTCI). d. Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction (V) for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.
Part 3: Cellular Mechanism of Action and Pathway Analysis
Once a primary molecular target is identified and validated, the next crucial step is to understand how the compound's interaction with this target translates into a cellular phenotype.
Target Engagement in a Cellular Context
Rationale: It is essential to confirm that the compound engages its intended target within a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells (e.g., MV-4-11 cells if FLT3 is the target) with this compound or vehicle for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them individually to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: Analyze the amount of the target protein remaining in the soluble fraction (supernatant) by Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Analysis of Downstream Signaling Pathways
Rationale: If the compound inhibits a kinase, it is expected to decrease the phosphorylation of that kinase's downstream substrates. Analyzing the phosphorylation status of key pathway components provides direct evidence of the compound's on-target effect in a cellular context.
Signaling Pathway Example: FLT3 Inhibition
Caption: Hypothesized pathway upon FLT3 inhibition.
Protocol: Western Blot Analysis of Phospho-Proteins
-
Cell Treatment and Lysis: Treat the relevant cell line with the compound at various concentrations and for different durations. Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane (e.g., with 5% BSA or non-fat milk in TBST). b. Incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT5, anti-phospho-AKT). c. Wash and incubate with an appropriate HRP-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-STAT5) to confirm equal loading.
-
Densitometry: Quantify the band intensities to determine the relative change in phosphorylation.
Conclusion
The study of this compound presents a compelling opportunity in drug discovery. The structured, hypothesis-driven approach outlined in these application notes provides a clear and robust framework for elucidating its mechanism of action. By systematically progressing from broad phenotypic screening to specific target validation and cellular pathway analysis, researchers can effectively characterize the compound's biological activity, paving the way for its potential development as a novel therapeutic agent. The key to success lies in rigorous experimental design, careful data interpretation, and the integration of biochemical, cellular, and molecular approaches.
References
- 1. Discovery of N-methylbenzo[d]oxazol-2-amine as new anthelmintic agent through scalable protocol for the synthesis of N-alkylbenzo[d]oxazol-2-amine and N-alkylbenzo[d]thiazol-2-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of novel series of 2-substituted benzo[d]oxazol-5-amine derivatives as multi-target directed ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of benzo[d]oxazole derivatives as the potent type-I FLT3-ITD inhibitors (2020) | Bao Jiyin | 11 Citations [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 7-Bromobenzo[d]oxazol-2-amine synthesis
Welcome to the technical support center for the synthesis of 7-Bromobenzo[d]oxazol-2-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to help you navigate the complexities of this synthesis and optimize your reaction conditions for a successful outcome.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter during the synthesis of this compound.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.[1]
-
Purity of Starting Materials: The purity of the starting material, 2-amino-3-bromophenol, is critical. Impurities can interfere with the cyclization reaction. It is advisable to use a high-purity grade of this reagent or purify it before use. A common synthesis route for 2-amino-3-bromophenol involves the demethylation of 6-bromo-2-methoxyaniline using boron tribromide.[2]
-
Reagent Stoichiometry: Ensure the accurate measurement and stoichiometry of your reagents. An excess or deficit of the cyanating agent, cyanogen bromide (CNBr), can lead to incomplete reaction or the formation of side products.
-
Reaction Conditions:
-
Temperature: The reaction temperature is a crucial parameter. While some cyclizations proceed at room temperature, others may require gentle heating to go to completion. Conversely, excessively high temperatures can lead to decomposition of the starting material or product. A stepwise increase in temperature (e.g., from room temperature to 40°C, then to 60°C) while monitoring the reaction by Thin Layer Chromatography (TLC) is a good optimization strategy.
-
Reaction Time: The reaction may not be reaching completion. Monitor the reaction progress using TLC until the starting o-aminophenol spot is no longer visible.
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are commonly employed for this type of cyclization. Ensure the solvent is anhydrous, as water can react with cyanogen bromide.
Question: I am observing the formation of significant impurities alongside my desired product. How can I identify and minimize them?
Answer:
Impurity formation is a common challenge. The most likely impurities are unreacted starting materials and side products from the reaction of cyanogen bromide.
-
Unreacted 2-amino-3-bromophenol: This can be identified by TLC analysis. To minimize this, ensure a slight excess of cyanogen bromide is used and that the reaction is allowed to proceed to completion.
-
Side Products from Cyanogen Bromide: Cyanogen bromide is a versatile reagent and can participate in side reactions.[3][4] For instance, it can react with any residual water to form hydrocyanic acid and hypobromous acid, which can lead to a complex mixture of byproducts. Ensuring anhydrous reaction conditions is paramount.
-
Purification: Effective purification is key to removing impurities. Column chromatography using silica gel with a gradient elution of hexane and ethyl acetate is a standard method for purifying substituted benzoxazoles.[5] Recrystallization from a suitable solvent system can also be effective.
Question: The reaction does not seem to be proceeding at all, with only starting material visible on TLC. What should I check?
Answer:
A stalled reaction can be frustrating. Here are some key points to verify:
-
Quality of Cyanogen Bromide: Cyanogen bromide can degrade over time, especially if exposed to moisture. Use a fresh, high-quality source of cyanogen bromide.
-
Activation of the Cyanating Agent: While cyanogen bromide is highly reactive, some modern, safer cyanating agents, like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), require activation with a Lewis acid such as BF₃·Et₂O.[6][7][8] If you are using an alternative cyanating agent, ensure the appropriate activator is present.
-
Inert Atmosphere: While not always strictly necessary for this reaction, conducting the synthesis under an inert atmosphere of nitrogen or argon can prevent potential side reactions with atmospheric oxygen or moisture, especially if the reaction is heated.[1]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
1. What is the most common synthetic route for this compound?
The most established method for the synthesis of 2-aminobenzoxazoles is the cyclization of the corresponding o-aminophenol with a cyanating agent.[6][8][9] For the synthesis of this compound, this involves the reaction of 2-amino-3-bromophenol with cyanogen bromide (CNBr).
2. Is cyanogen bromide the only option for the cyanating agent?
No, while cyanogen bromide is the most frequently cited reagent for this transformation, its high toxicity is a significant concern.[6][8] Safer alternatives have been developed, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which can be used in the presence of a Lewis acid.[6][7][8][10]
3. What is the proposed reaction mechanism?
The reaction is believed to proceed via a nucleophilic attack of the amino group of the o-aminophenol on the electrophilic carbon of the cyanating agent. This is followed by an intramolecular cyclization where the hydroxyl group attacks the newly formed imine carbon, leading to the benzoxazole ring system after elimination.
4. What are the key safety precautions to consider when working with cyanogen bromide?
Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[6][8] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Be aware of the proper quenching and disposal procedures for any residual cyanogen bromide.
5. How can I confirm the identity and purity of the final product?
The structure and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the synthesis of this compound.
Synthesis of Starting Material: 2-Amino-3-bromophenol
A common precursor, 6-bromo-2-methoxyaniline, can be demethylated to yield 2-amino-3-bromophenol.[2]
-
Step 1: Dissolve 6-bromo-2-methoxyaniline in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Step 2: Cool the solution in an ice bath.
-
Step 3: Slowly add a solution of boron tribromide (BBr₃) in DCM to the cooled solution.
-
Step 4: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Step 5: Quench the reaction by the careful addition of methanol.
-
Step 6: Remove the solvent under reduced pressure to obtain the crude 2-amino-3-bromophenol, which can be used directly or purified further by column chromatography.
Cyclization to this compound
-
Step 1: Reaction Setup
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-amino-3-bromophenol (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).
-
-
Step 2: Addition of Cyanogen Bromide
-
Dissolve cyanogen bromide (1.1 eq) in a minimal amount of the same anhydrous solvent and add it to the dropping funnel.
-
Add the cyanogen bromide solution dropwise to the stirred solution of 2-amino-3-bromophenol at 0°C (ice bath).
-
-
Step 3: Reaction Monitoring
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system). The reaction is complete when the starting aminophenol spot is no longer visible.
-
-
Step 4: Work-up
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Step 5: Purification
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Alternatively, recrystallization from a suitable solvent such as ethanol/water or ethyl acetate/hexane can be employed.
-
Data Presentation
Table 1: Reagent Quantities and Reaction Parameters
| Reagent/Parameter | Molar Equivalent | Molecular Weight ( g/mol ) | Suggested Quantity (for 1g of starting material) |
| 2-Amino-3-bromophenol | 1.0 | 188.02 | 1.0 g |
| Cyanogen Bromide | 1.1 | 105.92 | 0.62 g |
| Anhydrous Solvent | - | - | 20-30 mL |
| Reaction Temperature | - | - | 0°C to Room Temperature |
| Reaction Time | - | - | 4-6 hours |
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-AMINO-3-BROMOPHENOL | 116435-77-9 [chemicalbook.com]
- 3. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpbs.com [ijpbs.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 7-bromo-1,3-benzoxazol-2-amine
Introduction
Welcome to the technical support guide for 7-bromo-1,3-benzoxazol-2-amine. This document provides in-depth troubleshooting advice and detailed protocols for the purification of this important heterocyclic intermediate. Researchers often face challenges in obtaining high-purity 7-bromo-1,3-benzoxazol-2-amine due to the presence of persistent impurities from its synthesis, including unreacted starting materials, regioisomers, and colored byproducts. This guide is structured to help you diagnose common issues and select the most effective purification strategy, ensuring the integrity of your downstream applications in drug development and materials science.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily tar instead of a solid. What is the likely cause?
A1: The formation of a tar or oil often indicates the presence of polymeric byproducts or significant amounts of solvent-soluble impurities that are depressing the melting point of your product. This can result from excessive heat during the reaction or workup, or from side reactions. Before attempting purification, try triturating the crude oil with a non-polar solvent like hexane or diethyl ether. This may induce crystallization of the desired product and remove some of the non-polar impurities. If this fails, column chromatography will be necessary.
Q2: My final product is off-white or yellow, but the literature reports a white solid. How can I decolorize it?
A2: A persistent yellow or brown hue is typically caused by trace amounts of oxidized impurities or residual reaction chromophores. A charcoal treatment during recrystallization is often effective. Dissolve your product in a suitable hot solvent, add a small amount (1-2% w/w) of activated carbon, and maintain the heat for 5-10 minutes. Filter the hot solution through a pad of Celite® or filter aid to remove the charcoal, and then allow the filtrate to cool and crystallize. Be aware that charcoal can adsorb some of your product, potentially reducing the yield.[1]
Q3: My overall yield is very low after column chromatography. Where is my product going?
A3: Significant product loss during column chromatography can be due to several factors. 2-Aminobenzoxazole derivatives can be somewhat basic and may interact strongly with the acidic surface of standard silica gel, leading to streaking and irreversible adsorption.[2] Consider using deactivated (neutral) silica gel, which can be prepared by flushing the packed column with your eluent containing 0.5-1% triethylamine.[2] Alternatively, your compound may be degrading on the silica. Test its stability by spotting a solution of the compound on a TLC plate and letting it sit for an hour before developing; if a new spot or a streak appears, degradation is likely.[2]
Q4: My TLC analysis shows multiple spots that are very close together. How can I improve the separation?
A4: Poor separation on TLC indicates that the chosen solvent system is not optimal for resolving your product from the impurities, which could be regioisomers.[1] You should screen a wider range of solvent systems, varying both the polarity and the nature of the solvents. For example, if a hexane/ethyl acetate system is failing, try dichloromethane/methanol or toluene/acetone systems. Sometimes, adding a small amount of a third solvent (e.g., 0.5% acetic acid or triethylamine) can dramatically improve separation by modifying the interactions with the silica plate.
Troubleshooting Guides
Problem 1: Persistent Contamination with Starting Material (2-amino-6-bromophenol)
Symptoms:
-
A distinct spot on the TLC plate that corresponds to the 2-amino-6-bromophenol starting material.
-
Characteristic peaks of the starting material are visible in the ¹H NMR spectrum of the purified product.
Causality: 2-amino-6-bromophenol is a polar, amphoteric compound. Its physical properties can be similar enough to the product to make separation by simple crystallization challenging, especially if it is present in significant quantities.
Solutions:
-
Acid-Base Extraction: This is a highly effective method to remove the phenolic starting material. The amino group on the benzoxazole makes it basic enough to be protonated, but the phenolic hydroxyl group of the starting material is acidic.
-
Protocol: Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane. Wash the organic solution with an aqueous solution of a weak base, such as 1 M sodium bicarbonate (NaHCO₃). The acidic phenol will be deprotonated to its water-soluble phenoxide salt and partition into the aqueous layer, while the benzoxazole product remains in the organic layer. Separate the layers and then process the organic phase (dry, evaporate) to recover the cleaner product before proceeding with final purification like recrystallization.
-
-
Optimized Recrystallization: If the contamination is minor, a carefully chosen recrystallization solvent can be effective.
-
Strategy: Select a solvent system where the product has lower solubility than the starting material at cold temperatures but is fully soluble at high temperatures. Ethanol/water or isopropanol/heptane mixtures are often good starting points.
-
Problem 2: Removal of Colored Impurities and Polymeric Byproducts
Symptoms:
-
The crude product is dark brown or black.
-
The material is partially insoluble in common organic solvents.
-
Baseline streaking is observed on the TLC plate.
Causality: These impurities often arise from oxidative side reactions or polymerization, which are common in syntheses involving aminophenols.[3] They are typically high molecular weight, highly conjugated, and often have poor solubility.
Solutions:
-
Initial Filtration: Before attempting any other purification, dissolve the crude material in a good solvent for your product (e.g., ethyl acetate or acetone). The insoluble, polymeric material can then be removed by filtration through a plug of silica gel or Celite®. This single step can significantly improve the color and quality of your crude product.
-
Column Chromatography: This is the most robust method for removing a wide range of colored and baseline impurities.
-
Protocol: Use a gradient elution, starting with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate) and gradually increasing the polarity. The non-polar impurities will elute first, followed by your product, while the highly polar, colored impurities will remain strongly adsorbed at the top of the column. A detailed protocol is provided below.[4][5]
-
Problem 3: Separation of Regioisomers
Symptoms:
-
Two or more spots with very similar Rf values on TLC.
-
NMR analysis shows duplicate sets of peaks, indicating the presence of more than one isomer.
Causality: Isomeric impurities can arise if the 2-amino-6-bromophenol starting material is contaminated with other isomers (e.g., 2-amino-4-bromophenol). These isomers have very similar polarities and structures, making them extremely difficult to separate.
Solutions:
-
High-Performance Column Chromatography: Standard column chromatography may not be sufficient. You will need to use a long column with a large amount of silica gel relative to your sample (a loading ratio of 1:100 is recommended). A very shallow elution gradient or even isocratic elution with a finely tuned solvent system is required.[1] Automated flash chromatography systems are ideal for this task.
-
Fractional Recrystallization: This technique can sometimes be effective but is often tedious. It involves multiple cycles of crystallization, where the initial crystals formed are collected and are expected to be enriched in the less soluble isomer. The mother liquor is then concentrated and recrystallized to isolate the other isomer. The success of this method is highly dependent on the specific solubility properties of the isomers in the chosen solvent.
Purification Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Sample Preparation: Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate or methanol) to make a ~1 mg/mL solution. Also prepare solutions of your starting materials for comparison.
-
Spotting: Use a capillary tube to spot the solutions on the TLC plate baseline.
-
Development: Develop the plate in a chamber with a suitable eluent system. Good starting systems are 7:3 Hexane:Ethyl Acetate or 9:1 Dichloromethane:Methanol.
-
Visualization: Visualize the spots under UV light (254 nm). If necessary, stain with potassium permanganate or another suitable stain.
-
Analysis: Calculate the Retention Factor (Rf) for each spot. An ideal Rf for the product for column chromatography is ~0.3-0.4.[2]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine the best solvent by testing the solubility of a small amount of crude product in various solvents (see Table 1). An ideal solvent will dissolve the compound when hot but not when cold. Common choices include ethanol, isopropanol, or ethyl acetate, often with an anti-solvent like water or heptane.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add 1-2% w/w of activated carbon and keep the solution hot for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper (or through Celite® if charcoal was used) into a clean, warm flask. This removes insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 3: High-Purity Separation by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[2]
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for poorly soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[2]
-
Elution: Begin eluting with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent according to a predetermined gradient based on TLC analysis.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 7-bromo-1,3-benzoxazol-2-amine.
Data & Visualization
Data Tables
Table 1: Qualitative Solubility Profile
| Solvent | Solubility at 25 °C | Solubility at Boiling Point | Notes |
| Water | Insoluble | Insoluble | Useful as an anti-solvent. |
| Hexane / Heptane | Insoluble | Sparingly Soluble | Good for trituration and as an anti-solvent.[1] |
| Toluene | Sparingly Soluble | Soluble | Potential recrystallization solvent. |
| Dichloromethane | Soluble | Very Soluble | Generally not a good recrystallization solvent. |
| Ethyl Acetate | Moderately Soluble | Very Soluble | Good candidate for recrystallization, often with hexane.[4] |
| Acetone | Soluble | Very Soluble | Useful for dissolving for chromatography. |
| Ethanol / IPA | Moderately Soluble | Very Soluble | Excellent recrystallization solvents, often with water.[4] |
| Methanol | Soluble | Very Soluble | Can be difficult to crystallize from due to high solubility. |
| DMSO / DMF | Very Soluble | Very Soluble | Used for NMR; difficult to remove.[6] |
Table 2: Example TLC Solvent Systems and Approximate Rf Values
| Solvent System (v/v) | Starting Material (2-amino-6-bromophenol) Rf | Product (7-bromo-1,3-benzoxazol-2-amine) Rf | Potential Impurity (Isomer) Rf |
| 80:20 Hexane:EtOAc | ~0.25 | ~0.40 | ~0.45 |
| 95:5 CH₂Cl₂:MeOH | ~0.50 | ~0.65 | ~0.70 |
| 100% Ethyl Acetate | ~0.80 | ~0.85 | ~0.85 |
Note: Rf values are estimates and will vary based on the specific TLC plate, chamber saturation, and temperature.
Diagrams
Caption: Decision tree for selecting a purification strategy.
Caption: Standard workflow for purification by column chromatography.
References
Technical Support Center: A Guide to Improving the Yield of 7-Bromobenzo[d]oxazol-2-amine Synthesis
Welcome to the Technical Support Center for the synthesis of 7-Bromobenzo[d]oxazol-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important chemical intermediate. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
I. Overview of the Synthesis of this compound
The synthesis of 2-aminobenzoxazoles, including the 7-bromo derivative, is a critical process in the development of various pharmaceuticals and functional materials. A common and effective method involves the cyclization of a corresponding 2-aminophenol with a cyanating agent. While traditional methods often employed the highly toxic cyanogen bromide, modern approaches utilize safer and more efficient reagents.[1][2]
One of the most promising methods for the synthesis of 2-aminobenzoxazoles involves the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanating agent in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O).[1][2] This method has been shown to be more reproducible and provide higher yields compared to earlier protocols that used strong bases like lithium hexamethyldisilazide (LiHMDS).[1][2]
The general synthetic pathway is illustrated below:
Caption: General reaction scheme for the synthesis of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing a systematic approach to identify and resolve them.
Problem 1: Low or No Product Yield
A low or non-existent yield of the desired product is one of the most common challenges. Several factors can contribute to this issue.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Poor Quality Starting Material | The purity of the starting 2-amino-6-bromophenol is crucial. Impurities can interfere with the reaction. Aminophenols are also prone to oxidation, which can lead to discoloration and reduced reactivity. | 1. Verify Purity: Use analytical techniques like NMR or HPLC to confirm the purity of your 2-amino-6-bromophenol. 2. Purification: If impure, consider recrystallization or column chromatography for purification. 3. Freshness: Use freshly acquired or properly stored starting material. Discolored (darkened) aminophenol may indicate oxidation and should be purified before use. |
| Inactive NCTS or Lewis Acid | NCTS can degrade over time, and Lewis acids like BF₃·Et₂O are moisture-sensitive. | 1. Use Fresh Reagents: Employ freshly opened or properly stored NCTS and BF₃·Et₂O. 2. Anhydrous Conditions: Ensure your reaction is conducted under strictly anhydrous conditions, as moisture will deactivate the Lewis acid. Use dry solvents and glassware. |
| Suboptimal Reaction Conditions | Temperature, reaction time, and solvent can significantly impact the yield. | 1. Temperature: Ensure the reaction is heated to the appropriate temperature (reflux in 1,4-dioxane is common).[1][2] 2. Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion. 3. Solvent Choice: While 1,4-dioxane is a common solvent for this reaction, other anhydrous, non-protic solvents can be explored. |
| Inefficient Cyclization | The final ring-closing step may be hindered. | 1. Lewis Acid Stoichiometry: Ensure the correct stoichiometry of the Lewis acid is used. An insufficient amount may not effectively activate the NCTS.[1][2] 2. Reaction Monitoring: Use TLC to track the disappearance of the starting material and the appearance of the product. |
Problem 2: Presence of Significant Impurities in the Crude Product
The formation of side products can complicate purification and reduce the overall yield of the desired this compound.
Common Impurities and Mitigation Strategies:
| Impurity | Potential Cause | Prevention and Mitigation |
| Unreacted Starting Material | Incomplete reaction. | As detailed in "Problem 1", optimize reaction time, temperature, and reagent stoichiometry. Monitor the reaction by TLC until the starting material is fully consumed. |
| Poly-brominated Byproducts | If the starting aminophenol is synthesized by bromination of 2-aminophenol, over-bromination can occur. | Ensure the use of a regioselectively pure starting material (2-amino-6-bromophenol). If synthesizing the precursor, carefully control the bromination conditions (stoichiometry of brominating agent, temperature, and reaction time). |
| Debrominated Product | Loss of the bromine atom from the aromatic ring. | While less common under these conditions, prolonged heating at high temperatures or the presence of certain catalytic impurities could potentially lead to debromination. Minimize reaction time once the starting material is consumed. |
| Disulfide Byproducts (if using thiol precursors) | If an alternative synthesis route involving a thiol is used, oxidative coupling of the thiol can lead to disulfide impurities. | This is not directly applicable to the NCTS method but is a known issue in other benzoxazole syntheses. Using a radical scavenger like triethylamine (Et₃N) can sometimes suppress disulfide formation.[1] |
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the Lewis acid (BF₃·Et₂O) in this reaction?
The Lewis acid, BF₃·Et₂O, plays a crucial role in activating the cyanating agent, NCTS.[1][2] It coordinates to the nitrogen atom of the cyano group in NCTS, making the carbon atom of the cyano group more electrophilic. This enhanced electrophilicity facilitates the nucleophilic attack by the amino group of the 2-amino-6-bromophenol, initiating the cyclization process.[1][2] Without the Lewis acid, the reaction is often sluggish and low-yielding.[1][2]
Caption: Role of Lewis acid in activating the cyanating agent.
Q2: My 2-amino-6-bromophenol starting material is a dark color. Can I still use it?
Aminophenols are susceptible to air oxidation, which often results in the formation of colored impurities. While you might still obtain some product, using discolored starting material will likely lead to a lower yield and a more challenging purification process. It is highly recommended to purify the 2-amino-6-bromophenol before use, for example, by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Q3: What are the best practices for purifying the final product, this compound?
The purification of this compound typically involves the following steps:
-
Work-up: After the reaction is complete, the mixture is usually quenched with a saturated sodium bicarbonate solution to neutralize the Lewis acid. The product is then extracted into an organic solvent like ethyl acetate.[1]
-
Column Chromatography: This is the most common and effective method for purifying the crude product. A silica gel column with a gradient elution system of hexanes and ethyl acetate is typically used. The polarity of the eluent can be adjusted based on TLC analysis of the crude mixture.
-
Recrystallization: If the product obtained after chromatography is still not of the desired purity, recrystallization from a suitable solvent can be performed.
Q4: Are there any safer alternatives to NCTS?
While NCTS is considered a safer alternative to the highly toxic cyanogen bromide, research into other cyanating agents is ongoing.[1][2] For instance, cyanoguanidine has been explored as an eco-friendly and inexpensive reagent for the synthesis of 2-aminobenzoxazoles, also often requiring Lewis acid activation. However, the NCTS/BF₃·Et₂O system is currently a well-established and effective method.
IV. Experimental Protocol: Synthesis of this compound
The following is a detailed, step-by-step methodology for the synthesis of this compound based on established literature procedures.[1][2]
Materials:
-
2-Amino-6-bromophenol
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-amino-6-bromophenol (1.0 eq) in anhydrous 1,4-dioxane, add NCTS (1.5 eq).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add BF₃·Et₂O (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
Caption: A step-by-step experimental workflow for the synthesis and purification of this compound.
V. References
-
Šlachtová, V., Chasa, J., & Brulíková, L. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19335–19347. --INVALID-LINK--
-
Šlachtová, V., Chasa, J., & Brulíková, L. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Center for Biotechnology Information. --INVALID-LINK--
References
Technical Support Center: Synthesis of 2-Aminobenzoxazoles
Welcome to the technical support center for the synthesis of 2-aminobenzoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with these important heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reactions, improve yields, and ensure the purity of your products.
Introduction: The Synthetic Challenge
2-Aminobenzoxazoles are a critical scaffold in medicinal chemistry and materials science.[1][2] While several synthetic routes exist, many researchers face challenges with side reactions, low yields, and purification. This guide will focus on the common synthetic pathway involving the cyclization of 2-aminophenols, as it is a widely used method. We will delve into the mechanistic underpinnings of both the desired reaction and common side reactions to provide a clear path to successful synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 2-aminobenzoxazoles and provides actionable solutions based on established chemical principles.
FAQ 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is essential.[3][4][5]
Answer:
Several factors can contribute to low yields in 2-aminobenzoxazole synthesis. Let's break down the most common culprits and how to address them:
-
Purity of Starting Materials: Impurities in your 2-aminophenol can significantly hinder the reaction. It is crucial to use high-purity starting materials. Consider recrystallizing or purifying your 2-aminophenol if its purity is questionable.
-
Reaction Conditions: The choice of solvent, temperature, and catalyst is pivotal.[3]
-
Solvent: Solvents like 1,4-dioxane are commonly used.[1][2] However, exploring other solvents may improve yields in some cases, though one study found that other solvents did not lead to higher yields.[1][2]
-
Temperature: While reflux is often necessary, excessively high temperatures can lead to degradation and the formation of side products.[1][2] A careful optimization of the reaction temperature is recommended.
-
Catalyst: For syntheses utilizing cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), a Lewis acid catalyst such as BF₃·Et₂O is often required to activate the cyanating agent.[1][2] Ensure your catalyst is active and used in the correct stoichiometric amount.
-
-
Incomplete Reaction: If the reaction has not gone to completion, you might consider increasing the reaction time or temperature incrementally while monitoring the progress by Thin Layer Chromatography (TLC).[3]
-
Side Reactions: The formation of byproducts is a major contributor to low yields. The following FAQs will address specific side reactions in more detail.
Experimental Protocol: A General Procedure for Cyclization
Here is a representative protocol for the synthesis of 2-aminobenzoxazoles via cyclization of a 2-aminophenol with NCTS.[1][2]
-
Reactant Setup: In a round-bottom flask, dissolve the substituted 2-aminophenol (1 equivalent) and NCTS (1.5 equivalents) in 1,4-dioxane.
-
Catalyst Addition: Add BF₃·Et₂O (2 equivalents) dropwise to the solution.
-
Reaction: Reflux the mixture and monitor the reaction progress using TLC. Reaction times can be long, often ranging from 24-30 hours.[1][2]
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
| Parameter | Recommended Condition | Potential Issue | Troubleshooting Step |
| Starting Material Purity | >98% | Impurities inhibiting the reaction. | Recrystallize or purify the 2-aminophenol. |
| Solvent | 1,4-Dioxane | Suboptimal solubility or side reactions. | Screen other high-boiling point aprotic solvents. |
| Catalyst | BF₃·Et₂O (for NCTS method) | Inactive or insufficient catalyst. | Use a fresh bottle of catalyst and ensure correct stoichiometry. |
| Temperature | Reflux | Degradation of starting material or product. | Optimize temperature by running small-scale reactions at different temperatures. |
| Reaction Time | 24-30 hours | Incomplete reaction. | Monitor by TLC and extend reaction time if necessary. |
FAQ 2: I am observing a significant amount of a disulfide byproduct. What is it and how can I prevent its formation?
The formation of disulfide byproducts is a known issue, particularly in syntheses starting from 2-mercaptobenzoxazole or involving sulfur-containing reagents.
Answer:
The disulfide byproduct you are observing is likely formed from the oxidative coupling of a thiol intermediate. This is particularly prevalent in syntheses that utilize 2-mercaptobenzoxazole as a starting material for N-substituted 2-aminobenzoxazoles.[1][2]
Mechanism of Disulfide Formation:
The formation of the disulfide is often promoted by an excess of base and higher temperatures.[1][2] A proposed mechanism involves the oxidation of the thiol intermediate.
To minimize disulfide formation:
-
Control the Stoichiometry of the Base: Using an excess of base, such as K₂CO₃, can favor the formation of the disulfide.[6] Carefully controlling the amount of base is crucial.
-
Optimize the Base: Switching to a different base, like triethylamine (Et₃N), has been shown to suppress disulfide formation.[6]
-
Temperature Control: Higher temperatures can promote the formation of the disulfide.[1][2] Running the reaction at a lower temperature, if feasible for the desired reaction, can be beneficial.
Visualizing the Reaction Pathway and a Key Side Reaction
To better understand the chemical transformations, here are diagrams illustrating the desired reaction mechanism and a common side reaction pathway.
Caption: Desired vs. Side Reaction Pathways.
FAQ 3: My reaction is not reproducible, even when I follow the literature procedure. What could be the cause?
Reproducibility issues can be frustrating and often point to subtle variables in the experimental setup.
Answer:
Lack of reproducibility is a common challenge in organic synthesis. One study noted that a previously reported synthesis of 2-aminobenzoxazoles using NCTS and LiHMDS was irreproducible in their hands, yielding only up to 11% of the desired product.[1][2] This highlights that even published procedures can be sensitive to specific laboratory conditions.
Here are some factors to consider:
-
Reagent Quality: The source and purity of reagents, especially the cyanating agent and the base, can vary between batches and suppliers.
-
Solvent Purity and Water Content: The presence of trace amounts of water in the solvent can significantly impact reactions that are sensitive to moisture. Ensure you are using a dry solvent.
-
Inert Atmosphere: For reactions sensitive to air or moisture, maintaining a strict inert atmosphere (e.g., under nitrogen or argon) is critical.[3]
-
Rate of Addition and Stirring: The rate at which reagents are added and the efficiency of stirring can affect local concentrations and heat distribution, influencing the reaction outcome.
To improve reproducibility, it is advisable to standardize all experimental parameters as much as possible and to run small-scale optimization reactions to fine-tune the conditions for your specific setup.[3]
Advanced Topics: Alternative Synthetic Routes
While the cyclization of 2-aminophenols is common, other methods exist, each with its own set of potential side reactions.
-
Smiles Rearrangement: This intramolecular aromatic nucleophilic substitution reaction can be an effective way to synthesize N-substituted 2-aminobenzoxazoles from 2-mercaptobenzoxazole.[1][2] However, as mentioned, this route can be prone to disulfide formation.
-
Direct C-H Amination of Benzoxazoles: This method avoids the use of toxic cyanating agents but often requires transition metal catalysts, high temperatures, and an inert atmosphere.[1][2]
Visualizing an Alternative Synthetic Workflow
Caption: Workflow for Smiles Rearrangement.
Conclusion
The synthesis of 2-aminobenzoxazoles, while a valuable tool in chemical research, is not without its challenges. By understanding the underlying reaction mechanisms and potential side reactions, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a starting point for addressing common issues, but careful and systematic experimentation remains the key to success.
References
Stability issues of 7-Bromobenzo[d]oxazol-2-amine in solution
Introduction
Welcome to the technical support guide for 7-Bromobenzo[d]oxazol-2-amine (CAS 1211527-07-9). This document is intended for researchers, chemists, and drug development professionals who are actively using this compound in their experiments. While this compound is a valuable building block, its 2-aminobenzoxazole core presents specific stability challenges in solution that can impact experimental reproducibility and outcomes. This guide provides in-depth answers to frequently asked questions and a systematic troubleshooting workflow to help you distinguish between physical solubility limitations and chemical degradation, ensuring the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: How should I store solid and solution stocks of this compound?
Proper storage is the first line of defense against degradation. Based on supplier recommendations and the general chemical nature of benzoxazoles, the following conditions are advised.
| Format | Recommended Storage Conditions | Rationale |
| Solid Powder | 2-8°C, in a tightly sealed container, protected from light. | Minimizes thermal degradation and prevents exposure to atmospheric moisture and oxygen, which can initiate hydrolytic and oxidative pathways. The dark condition prevents potential photodegradation.[1] |
| Organic Stock Solution (e.g., in DMSO) | -20°C or -80°C, in small aliquots, sealed with a tight-fitting cap. | Freezing the solution slows down solvent-mediated degradation. Aliquoting prevents multiple freeze-thaw cycles, which can introduce moisture and accelerate degradation. |
| Aqueous Working Solutions | Prepare fresh for each experiment and use immediately. Avoid storage. | The 2-aminobenzoxazole scaffold is susceptible to hydrolysis in aqueous media. Storage in aqueous buffers, even for short periods, is not recommended. |
Q2: What is the best solvent to prepare a high-concentration stock solution?
Due to its heterocyclic structure, this compound exhibits poor solubility in water.[2][3] High-concentration stock solutions should be prepared in polar aprotic organic solvents.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO)
-
Alternatives: N,N-Dimethylformamide (DMF), Acetonitrile
While compounds of this class are generally more soluble in these organic solvents, it is crucial to experimentally verify the solubility limit for your specific lot number. Do not assume complete dissolution at very high concentrations without visual confirmation.
Q3: Is this compound sensitive to pH?
Yes, high or low pH can compromise the chemical integrity of the benzoxazole ring. The 2-aminobenzoxazole core is susceptible to hydrolysis, a reaction catalyzed by both acid and base. This process leads to the opening of the oxazole ring to form the corresponding 2-amino-bromophenol derivative, which is inactive in most biological assays targeting the parent compound.[4][5] Therefore, it is critical to maintain a near-neutral pH (typically 6.5-7.5) in your final assay buffer.
Q4: My solution turned a slight yellow/brown color over time. Is this normal?
A color change often indicates chemical degradation. Amines, particularly on electron-rich aromatic systems, can be susceptible to oxidation.[6] This process can be accelerated by exposure to air (oxygen), light, or trace metal ion contaminants in your buffer. If you observe a color change, it is a strong indicator that your compound is degrading, and a fresh solution should be prepared.
Troubleshooting Guide: Is It Poor Solubility or Chemical Degradation?
A common challenge in the lab is observing precipitation when a DMSO stock is diluted into an aqueous buffer. This is often mistaken for instability, but it is typically a solubility issue. The following guide will help you diagnose the problem.
Workflow for Diagnosing Solution Issues
Below is a systematic workflow to determine the root cause of issues with your compound in solution.
Caption: Troubleshooting workflow for solution-based issues.
Experimental Protocols
Protocol 1: Differentiating Poor Solubility from Degradation using HPLC
This protocol provides a definitive method to determine if your compound is precipitating or degrading.
Objective: To quantify the amount of soluble this compound in an aqueous buffer immediately after dilution and after a period of incubation.
Methodology:
-
Prepare Stock: Create a 10 mM stock solution of the compound in 100% DMSO.
-
Prepare 'Time Zero' Sample: a. Dilute the DMSO stock into your final assay buffer (e.g., PBS, pH 7.4) to your target concentration (e.g., 10 µM). b. Immediately after mixing, centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes to pellet any undissolved precipitate. c. Carefully collect the supernatant. This represents the soluble fraction of the compound at time zero.
-
Prepare 'Incubated' Sample: a. Prepare another identical sample as in step 2a. b. Incubate this sample under your standard assay conditions (e.g., 1 hour at 37°C, protected from light). c. After incubation, centrifuge the sample (step 2b) and collect the supernatant.
-
HPLC Analysis: a. Analyze the supernatant from both the 'Time Zero' and 'Incubated' samples by reverse-phase HPLC with UV detection. b. Compare the peak area of the parent compound in both samples.
Interpreting the Results:
| Scenario | 'Time Zero' Result | 'Incubated' Result | Conclusion |
| Poor Solubility | Peak area is significantly lower than expected for the nominal concentration. | Peak area is similar to the 'Time Zero' sample. | The compound has limited solubility in your buffer. The concentration you can achieve is lower than intended. |
| Degradation | Peak area corresponds to the nominal concentration. | Peak area is significantly reduced compared to 'Time Zero', and/or new peaks (degradants) appear. | The compound is soluble at the start but is chemically degrading under your assay conditions. |
| Both | Peak area is lower than expected. | Peak area is further reduced compared to 'Time Zero'. | The compound has poor solubility, and the soluble fraction is also degrading over time. |
Protocol 2: Assessing pH and Light Stability
Objective: To quickly assess the impact of pH and light on compound stability.
Methodology:
-
Prepare Solutions: Prepare your compound at a test concentration (e.g., 20 µM) in three different aqueous buffers:
-
pH 5.0 (e.g., Acetate buffer)
-
pH 7.4 (e.g., Phosphate buffer)
-
pH 9.0 (e.g., Borate buffer)
-
-
Light Exposure: For each pH condition, create two aliquots. Wrap one aliquot in aluminum foil ('Dark') and leave the other exposed to ambient lab light ('Light').
-
Incubation: Incubate all samples at room temperature for 4 hours.
-
Analysis: Analyze all samples by HPLC or LC-MS and compare the remaining percentage of the parent compound relative to a freshly prepared standard.
Putative Degradation Pathway
The primary non-oxidative degradation pathway for 2-aminobenzoxazoles in aqueous solution is hydrolysis of the oxazole ring. This reaction is catalyzed by acid or base and results in ring-opening to form an N-acyl-aminophenol intermediate, which is then hydrolyzed to the final aminophenol product.
Caption: Putative hydrolytic degradation of the benzoxazole ring. (Note: Generic structures are used to illustrate the core transformation.)
References
Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Reactions of Brominated Benzoxazoles
Welcome, researchers and drug development professionals, to our dedicated technical support center. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for overcoming low yields in palladium-catalyzed cross-coupling reactions of brominated benzoxazoles. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of these powerful synthetic transformations.
The benzoxazole core is a privileged scaffold in medicinal chemistry, but its successful functionalization via cross-coupling can be challenging. This guide will address common pitfalls in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions, providing a logical framework for diagnosing and resolving issues to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling with a brominated benzoxazole is failing or giving very low yields. What are the most common initial culprits?
A1: Low yields in these reactions often stem from a few key areas. The primary suspects are catalyst deactivation, issues with substrate reactivity, suboptimal reaction conditions, or problems with the reagents themselves. A systematic approach to troubleshooting is essential. Key areas to investigate include:
-
Catalyst Inhibition and Deactivation: The benzoxazole ring contains nitrogen and oxygen atoms with lone pairs of electrons that can coordinate to the palladium center, potentially forming inactive catalyst species and hindering catalytic turnover.[1] Additionally, the active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to inactive Pd(II) species. The formation of palladium black, which is aggregated, inactive palladium, is another common deactivation pathway, often triggered by high temperatures or an insufficient ligand-to-palladium ratio.
-
Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For heteroaryl substrates like benzoxazoles, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote the desired reaction pathway.[2][3]
-
Suboptimal Base and Solvent Selection: The choice of base and solvent is crucial and interdependent. The base must be strong enough to facilitate the desired catalytic step (e.g., transmetalation in Suzuki coupling) but not so harsh as to cause substrate or product degradation. The solvent must solubilize all components and be anhydrous and thoroughly degassed.
-
Side Reactions: Unwanted side reactions such as protodeboronation in Suzuki couplings, homocoupling of the coupling partners, or hydrodehalogenation of the brominated benzoxazole can significantly reduce the yield of the desired product.[4]
Q2: I'm observing a significant amount of starting material being converted to the debrominated benzoxazole. What causes this and how can I minimize it?
A2: The formation of the hydrodehalogenated (debrominated) product is a common side reaction. This can occur through several pathways, including a competing reaction where an amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene and an imine product, particularly in Buchwald-Hartwig aminations.[5] It can also be a result of catalyst decomposition pathways. To minimize this, consider the following:
-
Optimize Ligand and Catalyst: Use bulky, electron-rich ligands that favor reductive elimination of the desired product over competing pathways.
-
Choice of Base: A weaker base might be less prone to promoting side reactions.
-
Lower Reaction Temperature: Higher temperatures can sometimes favor decomposition pathways that lead to hydrodehalogenation.
Q3: How do I choose the right phosphine ligand for my brominated benzoxazole coupling?
A3: The choice of ligand is critical and depends on the specific cross-coupling reaction and the electronic properties of your benzoxazole substrate. Here are some general guidelines:
-
For Suzuki-Miyaura Coupling: Bulky, electron-rich dialkylbiarylphosphine ligands like SPhos, XPhos, and RuPhos are often excellent choices, especially for challenging couplings involving electron-rich or sterically hindered substrates.[2]
-
For Buchwald-Hartwig Amination: Similar to Suzuki coupling, bulky and electron-rich phosphines are generally preferred. The choice may also depend on the nature of the amine coupling partner.[5][6]
-
For Heck and Sonogashira Couplings: While triphenylphosphine can be effective, more specialized ligands may be required for challenging substrates. The choice often involves screening a panel of ligands to find the optimal one for your specific system.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to troubleshooting low yields in specific palladium-catalyzed reactions of brominated benzoxazoles.
Scenario 1: Low Yield in a Suzuki-Miyaura Coupling of a 2-Bromobenzoxazole
Problem: You are attempting to couple a 2-bromobenzoxazole with an arylboronic acid, but you are observing low conversion of the starting material and the formation of side products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Detailed Steps:
-
Verify Reagent Quality and Reaction Setup:
-
Boronic Acid/Ester Integrity: Boronic acids, especially heteroaryl boronic acids, can be prone to decomposition and protodeboronation.[4] Confirm the purity of your boronic acid by NMR. If it's old or appears degraded, use a fresh batch. Consider using a more stable boronic ester derivative like a pinacol or MIDA ester.
-
Anhydrous and Degassed Conditions: Ensure your solvent is anhydrous and thoroughly degassed. Oxygen can deactivate the Pd(0) catalyst and promote unwanted side reactions like homocoupling of the boronic acid.[3] Use freeze-pump-thaw cycles or sparge the solvent with an inert gas.
-
Base Purity: Ensure the base is of high purity and has been stored under inert conditions if it is hygroscopic.
-
-
Optimize the Catalyst System:
-
Palladium Source: While Pd(PPh₃)₄ is common, it can be less effective for challenging substrates. Consider using a more active precatalyst like Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle.[2]
-
Ligand Screening: The benzoxazole nitrogen can coordinate to the palladium and inhibit catalysis.[1] Bulky, electron-rich ligands can shield the metal center and promote the desired catalytic cycle. Screen a panel of ligands such as SPhos, XPhos, RuPhos, or consider N-heterocyclic carbene (NHC) ligands.
-
-
Address Protodeboronation:
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[4] Milder bases like K₃PO₄, Cs₂CO₃, or KF can be beneficial.
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[7] Consider running the reaction under anhydrous conditions.
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly via a syringe pump can keep its concentration low, favoring transmetalation over protodeboronation.[7]
-
-
Screen Reaction Conditions:
-
Solvent: The solvent can significantly impact the reaction.[8] Screen a range of solvents such as dioxane, THF, toluene, or 2-MeTHF.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. If you suspect catalyst deactivation, try running the reaction at a lower temperature for a longer time.
-
| Parameter | Recommendation for Suzuki Coupling of Brominated Benzoxazoles | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or Buchwald precatalysts | More active and reliable than Pd(PPh₃)₄ for challenging substrates.[2] |
| Ligand | SPhos, XPhos, RuPhos (Bulky, electron-rich phosphines) | Shields the palladium center from the benzoxazole nitrogen and promotes efficient catalytic turnover.[3] |
| Base | K₃PO₄, Cs₂CO₃, KF (Milder inorganic bases) | Minimizes protodeboronation and other base-mediated side reactions.[4] |
| Solvent | Dioxane, THF, Toluene, 2-MeTHF (Anhydrous and degassed) | Solubilizes reagents and impacts catalyst activity; must be oxygen-free.[8] |
| Temperature | 80-110 °C (Optimize for specific system) | Balances reaction rate with catalyst stability. |
Scenario 2: Incomplete Conversion in a Heck Reaction of a Brominated Benzoxazole
Problem: Your Heck reaction between a brominated benzoxazole and an alkene is stalling, leaving a significant amount of unreacted starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Heck reactions.
Detailed Steps:
-
Evaluate the Catalyst and Ligand:
-
Catalyst Loading: If the reaction stalls, consider increasing the catalyst loading slightly.
-
Ligand Choice: For electron-poor heteroaryl bromides, bulky, electron-rich phosphine ligands or NHC ligands are often more effective than PPh₃.
-
-
Assess the Base and Solvent System:
-
Base: The base in a Heck reaction neutralizes the HBr generated. Organic bases like triethylamine or inorganic bases like K₂CO₃ are common. Ensure the base is strong enough and present in sufficient stoichiometry.
-
Solvent: Polar aprotic solvents like DMF, NMP, or DMAc are often used in Heck reactions. Ensure the solvent is pure and anhydrous.
-
-
Consider Additives:
-
Phase-Transfer Catalysts: In biphasic systems or with insoluble bases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve reaction rates.
-
Silver or Thallium Salts: In some cases, additives like silver or thallium salts can act as halide scavengers and accelerate the reaction, although their toxicity is a concern.
-
-
Optimize Temperature and Reaction Time:
-
Temperature: Heck reactions often require elevated temperatures. If the reaction is sluggish, a modest increase in temperature may be beneficial. However, be mindful of potential catalyst decomposition at very high temperatures.
-
Reaction Time: Simply extending the reaction time may be sufficient to drive the reaction to completion.
-
Scenario 3: Low Yield in a Buchwald-Hartwig Amination of a Brominated Benzoxazole
Problem: The C-N coupling between your brominated benzoxazole and an amine is proceeding with low efficiency.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.
Detailed Steps:
-
Optimize Base and Ligand Combination: This is often the most critical aspect of a successful Buchwald-Hartwig amination.
-
Base: Strong, non-nucleophilic bases are typically required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are common choices. For base-sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ may be used, often requiring more active catalyst systems.[9]
-
Ligand: A wide array of specialized ligands have been developed for this reaction. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective for a broad range of substrates.[5][6]
-
-
Check Amine Quality and Stoichiometry:
-
Ensure the amine is pure and free of moisture.
-
Using a slight excess of the amine (1.1-1.2 equivalents) can sometimes be beneficial.
-
-
Screen Solvents:
-
Toluene, dioxane, and THF are commonly used solvents. The choice can influence the solubility of the catalyst and reagents and affect the reaction rate.
-
-
Consider a Pre-catalyst:
-
Using a well-defined palladium pre-catalyst can lead to more reproducible results by ensuring the efficient generation of the active Pd(0) species.[2]
-
Scenario 4: Failure of a Sonogashira Coupling with a Brominated Benzoxazole
Problem: Your attempt to couple a brominated benzoxazole with a terminal alkyne is not yielding any product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed Sonogashira couplings.
Detailed Steps:
-
Verify Catalyst and Co-catalyst Activity:
-
Palladium Catalyst: As with other couplings, ensure your palladium source is active.
-
Copper(I) Co-catalyst: The Sonogashira reaction typically requires a copper(I) co-catalyst (e.g., CuI). Ensure the CuI is fresh and has not been oxidized.
-
-
Check the Alkyne and Base:
-
Alkyne Quality: Ensure the terminal alkyne is pure.
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used to deprotonate the alkyne and neutralize the HBr formed. The base should be anhydrous.
-
-
Address Homocoupling (Glaser Coupling):
-
The copper-catalyzed homocoupling of the terminal alkyne is a common side reaction, especially in the presence of oxygen.[10]
-
Rigorous Degassing: Ensure the reaction is performed under strictly anaerobic conditions to prevent Glaser coupling.
-
Copper-Free Conditions: If homocoupling is a persistent issue, consider using a copper-free Sonogashira protocol.
-
-
Optimize Reaction Conditions:
-
Ligand: While PPh₃ is often used, more electron-rich or bulky phosphines may be beneficial for challenging substrates.
-
Solvent: THF, DMF, and acetonitrile are common solvents.
-
Experimental Protocols
General Procedure for a Trial Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To an oven-dried Schlenk flask, add the brominated benzoxazole (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Purification of Benzoxazole Products
Products of palladium-catalyzed reactions often contain residual palladium, which can be problematic for downstream applications, especially in drug development.
-
Standard Chromatography: Flash column chromatography on silica gel is the most common purification method.
-
Palladium Scavengers: If residual palladium is a concern, the purified product can be treated with a palladium scavenger. These are commercially available reagents, often silica-based with functional groups that chelate palladium.
-
Activated Carbon: Treatment of the crude product solution with activated carbon can also help to remove residual palladium.
-
Extraction: A simple aqueous wash of the reaction mixture can sometimes remove a significant portion of the palladium salts.
By systematically applying the principles and troubleshooting strategies outlined in this guide, you will be well-equipped to overcome the challenges associated with palladium-catalyzed reactions of brominated benzoxazoles and achieve higher yields and purer products in your research.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Poor Solubility of 7-Bromo-1,3-Benzoxazol-2-amine Derivatives
Introduction
7-bromo-1,3-benzoxazol-2-amine and its derivatives are a class of heterocyclic compounds that hold significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1][2][3][4] However, their often rigid, hydrophobic core structure frequently leads to poor aqueous solubility, a major hurdle in preclinical and clinical development.[5] This low solubility can impede formulation, reduce bioavailability, and complicate in vitro and in vivo studies.[6][7][8]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the solubility challenges associated with 7-bromo-1,3-benzoxazol-2-amine derivatives. The following sections offer a series of troubleshooting guides and frequently asked questions in a Q&A format, designed to address specific experimental issues with practical, field-proven solutions.
Troubleshooting Guide
Issue 1: My 7-bromo-1,3-benzoxazol-2-amine derivative won't dissolve in my primary solvent (e.g., DMSO).
Q: I'm trying to prepare a stock solution of my 7-bromo-1,3-benzoxazol-2-amine derivative in DMSO, but it's not fully dissolving, or a precipitate forms. What should I do?
A: This is a common issue, and a systematic approach is key to resolving it. Here are the steps to troubleshoot this problem:
-
Verify Solvent Quality: DMSO is highly hygroscopic and can absorb moisture from the air, which significantly reduces its solvating power for hydrophobic compounds.[9] Always use a fresh, anhydrous grade of DMSO (≥99.7%) from a tightly sealed container.[9][10]
-
Gentle Heating and Sonication: For stubborn compounds, gentle heating in a water bath (e.g., 37°C for 5-10 minutes) with intermittent vortexing or sonication can provide the energy needed to break the crystal lattice and facilitate dissolution.[11][12] However, be cautious with prolonged or excessive heat, as it may cause compound degradation.[11]
-
Consider Alternative Solvents: If DMSO fails, other polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be tested.[10][11] It's advisable to perform small-scale solubility tests before preparing a large stock solution.
-
Co-Solvent Systems: Employing a co-solvent system can modify the polarity of the solvent mixture to better match that of your compound.[13][14][15] For instance, a binary mixture of DMSO with another organic solvent might enhance solubility.[16]
Experimental Protocol: Small-Scale Solvent Screening
-
Accurately weigh a small amount of your 7-bromo-1,3-benzoxazol-2-amine derivative (e.g., 1-2 mg) into several small vials.
-
Add a precise volume of the test solvent (e.g., 100 µL of DMSO, DMF, or a co-solvent mixture) to each vial to achieve a target concentration (e.g., 10 mg/mL).
-
Vortex each vial vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vials in a water bath for 10-15 minutes.
-
If necessary, gently warm the vials in a 37°C water bath for 5-10 minutes with intermittent vortexing.
-
Visually inspect each vial for complete dissolution against a light source. The ideal solvent will yield a clear solution with no visible particulates.
Issue 2: My compound precipitates when I dilute my DMSO stock into an aqueous buffer.
Q: I have a clear stock solution of my 7-bromo-1,3-benzoxazol-2-amine derivative in DMSO, but it "crashes out" of solution when I add it to my cell culture medium or PBS. How can I prevent this?
A: This is a classic problem for poorly soluble compounds and occurs when the final concentration of the compound in the aqueous medium exceeds its solubility limit. The key is to control the dilution process and, if necessary, modify the aqueous environment.
-
Optimize Dilution Technique: The way you dilute your stock solution is critical. To avoid localized high concentrations of your compound, always add the concentrated organic stock solution dropwise to the larger volume of the vigorously stirring or vortexing aqueous buffer.[17] Never add the buffer to the stock solution.
-
Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, ideally below 0.5%, to minimize both solvent-induced toxicity and precipitation.[9][17] This may require preparing intermediate dilutions of your stock solution in pure DMSO.[11]
-
pH Modification: Since 7-bromo-1,3-benzoxazol-2-amine derivatives contain a basic amine group, their solubility is pH-dependent.[18][19] Lowering the pH of the aqueous buffer will protonate the amine group, forming a more soluble salt.[5][20] For basic compounds, a buffer pH below their pKa will generally increase solubility.
-
Incorporate Solubilizing Excipients:
-
Co-solvents: Adding a water-miscible organic solvent like polyethylene glycol (PEG) or propylene glycol to your aqueous buffer can increase the overall solvent polarity and help keep your compound in solution.[5][13][14][21]
-
Surfactants: Biocompatible surfactants such as Polysorbate 80 (Tween® 80) or Cremophor EL can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[17][22]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with your compound, effectively shielding the hydrophobic parts from the aqueous environment and increasing its solubility.[5][22]
-
Data Presentation: Solubility in Different Solvent Systems
| Solvent System | Maximum Achievable Concentration (mM) | Observations |
| 100% DMSO | 50 | Clear solution |
| PBS (pH 7.4) with 0.5% DMSO | <0.1 | Immediate precipitation |
| PBS (pH 5.0) with 0.5% DMSO | 1 | Clear solution |
| PBS (pH 7.4) with 10% PEG 400 & 0.5% DMSO | 5 | Clear solution |
| PBS (pH 7.4) with 1% HP-β-Cyclodextrin & 0.5% DMSO | 10 | Clear solution |
Experimental Protocol: Preparing a Working Solution in Aqueous Buffer
-
Prepare a concentrated stock solution of your compound in 100% DMSO (e.g., 10 mM).[11][23][24][25]
-
Prepare your desired aqueous buffer (e.g., PBS) and adjust the pH if necessary. If using a solubilizing excipient, add it to the buffer at this stage.
-
Pre-warm your aqueous buffer to the experimental temperature (e.g., 37°C), as solubility is often temperature-dependent.[9]
-
While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.
-
Continue vortexing for an additional 30-60 seconds to ensure thorough mixing.
-
Visually inspect the final solution for any signs of precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reason for the poor solubility of 7-bromo-1,3-benzoxazol-2-amine derivatives?
A1: The poor solubility of these derivatives is primarily due to their molecular structure. The fused benzoxazole ring system is rigid and largely hydrophobic. While the 2-amine group provides some polarity, the overall molecule is often dominated by its nonpolar characteristics, leading to low affinity for aqueous solvents.[5] The molecular size and any additional hydrophobic substituents further decrease solubility.[26]
Q2: How can I determine the pKa of my compound to guide pH modification strategies?
A2: The pKa can be predicted using computational software (e.g., ACD/Labs Percepta, ChemAxon) or determined experimentally through techniques like potentiometric titration or UV-metric titration. Knowing the pKa is crucial for effectively using pH to enhance solubility, as the greatest increase in solubility for a basic compound occurs at pH values below its pKa.
Q3: Are there more advanced formulation strategies for in vivo studies if these methods are insufficient?
A3: Yes, for challenging compounds intended for in vivo use, several advanced formulation strategies can be explored:
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can create a high-energy amorphous state, which has a higher dissolution rate than the crystalline form.[5]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective.[22] These formulations form fine emulsions upon contact with gastrointestinal fluids, facilitating absorption.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range dramatically increases the surface area, which can significantly enhance the dissolution rate.[8][21][27]
Q4: How should I properly store my stock solutions to maintain their integrity?
A4: Stock solutions, especially those in DMSO, should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can compromise compound stability.[11] Ensure the vials are tightly capped to prevent the absorption of moisture. Before use, allow the aliquot to thaw completely and vortex gently to ensure the compound is fully redissolved.[11]
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Relationship between pH and solubility for basic amines.
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Co-solvent: Significance and symbolism [wisdomlib.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. issr.edu.kh [issr.edu.kh]
- 19. webhome.auburn.edu [webhome.auburn.edu]
- 20. researchgate.net [researchgate.net]
- 21. ijpbr.in [ijpbr.in]
- 22. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. fastercapital.com [fastercapital.com]
- 24. bitesizebio.com [bitesizebio.com]
- 25. m.youtube.com [m.youtube.com]
- 26. globalresearchonline.net [globalresearchonline.net]
- 27. sphinxsai.com [sphinxsai.com]
Technical Support Center: Scaling Up the Synthesis of 7-Bromobenzo[d]oxazol-2-amine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromobenzo[d]oxazol-2-amine. Here, we address common challenges, from initial reaction setup to large-scale production and purification, providing field-proven insights and solutions.
Frequently Asked Questions (FAQs)
This section addresses high-level inquiries regarding the synthesis of this compound.
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most direct and widely employed method for synthesizing 2-aminobenzoxazole scaffolds is the cyclization of a corresponding 2-aminophenol derivative. For this compound, the recommended pathway involves the reaction of 2-Amino-6-bromophenol with a cyanogen source, such as cyanogen bromide (BrCN). This electrophilic cyclization is generally efficient and is the most plausible route for scalable synthesis.
Q2: What are the critical starting materials and reagents?
A2: The primary starting material is 2-Amino-6-bromophenol[1]. The key reagent for the cyclization is typically cyanogen bromide (BrCN). The reaction is usually conducted in a suitable solvent such as aqueous ethanol, methanol, or dioxane. A base, like sodium acetate or sodium bicarbonate, is often used to neutralize the HBr formed during the reaction.
Q3: What are the primary safety concerns during the synthesis and scale-up?
A3: There are significant safety considerations for this synthesis.
-
Cyanogen Bromide (BrCN): This reagent is highly toxic, volatile, and can be fatal if inhaled or absorbed through the skin. It must be handled with extreme caution in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection.
-
2-Amino-6-bromophenol: This starting material is classified as harmful if swallowed and is very toxic to aquatic life[1].
-
Solvents: Depending on the chosen solvent, risks such as flammability and toxicity must be managed.
-
Scale-Up: On a larger scale, potential exotherms during the addition of cyanogen bromide must be carefully controlled.
Q4: How can the reaction be monitored and the final product's purity be assessed?
A4: Reaction progress is effectively monitored using Thin Layer Chromatography (TLC) to observe the consumption of the 2-Amino-6-bromophenol starting material. For final product analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for identifying and quantifying any impurities. Structural confirmation is achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
Recommended Lab-Scale Synthesis Protocol
This protocol details a standard procedure for the synthesis of this compound.
Reaction Scheme:
Materials:
-
2-Amino-6-bromophenol (1.0 eq)[1]
-
Cyanogen Bromide (1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) (1.5 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Brine
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Amino-6-bromophenol in a mixture of ethanol and water (e.g., 3:1 ratio).
-
Base Addition: Add sodium bicarbonate to the solution and stir until it dissolves.
-
Reagent Addition: In a well-ventilated fume hood, carefully prepare a solution of cyanogen bromide in ethanol. Cool the flask containing the aminophenol solution in an ice bath to 0-5 °C.
-
Cyclization: Add the cyanogen bromide solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent).
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the ethanol. Dilute the remaining aqueous residue with water and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel[2].
Synthesis Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
This section provides solutions to specific issues that may arise during the synthesis and scale-up.
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution & Explanation |
| Incomplete Reaction | - Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC until the starting material is fully consumed. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can increase the rate, but be cautious of potential side reactions. - Check Reagent Stoichiometry: Ensure at least 1.1 equivalents of high-purity cyanogen bromide are used. Sub-stoichiometric amounts will result in incomplete conversion. |
| Degradation of Reagents | - Use Fresh Cyanogen Bromide: Cyanogen bromide can hydrolyze over time, especially if exposed to moisture. Use a freshly opened bottle or a properly stored reagent. - Protect from Light: Some aminophenols are light-sensitive. Conducting the reaction in a flask protected from light (e.g., wrapped in aluminum foil) can prevent photodegradation. |
| Incorrect pH | - Verify Base Addition: The reaction generates HBr, which can protonate the amino group of the starting material, deactivating it towards cyclization. Ensure a sufficient amount of a mild base like NaHCO₃ is present to neutralize the acid. |
| Product Loss During Work-up | - Optimize Extraction: this compound has some polarity. Ensure thorough extraction from the aqueous phase by performing multiple extractions with a suitable solvent like ethyl acetate. - Check pH Before Extraction: Ensure the aqueous layer is neutral or slightly basic before extraction to keep the product in its neutral, more organic-soluble form. |
Problem: Significant Impurity Formation
| Potential Cause | Recommended Solution & Explanation |
| Formation of Symmetric Urea Byproduct | - Control Reagent Addition: A potential side reaction involves the formation of a urea derivative from the reaction of the product with unreacted starting material. Slow, controlled addition of cyanogen bromide at low temperatures minimizes the concentration of the reactive intermediate, disfavoring this pathway. |
| Unreacted Starting Material | - Drive Reaction to Completion: This is often the primary "impurity." See the "Incomplete Reaction" section above. Proper purification via column chromatography is effective at removing unreacted 2-amino-6-bromophenol.[2] |
| Hydrolysis of Product | - Avoid Harsh Acidic/Basic Conditions: The benzoxazole ring can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures during work-up. Use mild conditions and avoid prolonged heating. |
Problem: Scale-Up Challenges
| Potential Cause | Recommended Solution & Explanation |
| Poor Heat Dissipation (Exotherm) | - Controlled Addition Rate: The reaction can be exothermic. On a larger scale, use a jacketed reactor with controlled cooling and add the cyanogen bromide solution via a syringe pump at a slow, steady rate to maintain the desired internal temperature. - Increase Solvent Volume: A more dilute reaction mixture provides a larger thermal mass to absorb the heat generated. |
| Inefficient Mixing | - Use Mechanical Stirring: For volumes greater than 1 L, magnetic stirring is often insufficient. Use an overhead mechanical stirrer to ensure the reaction mixture remains homogeneous, which is critical for consistent reaction progress and temperature control. |
| Difficult Product Isolation | - Filtration Instead of Extraction: On a large scale, if the product precipitates from the reaction mixture upon completion or cooling, it may be more efficient to isolate it by filtration rather than performing large-volume extractions. The filtered solid can then be washed and further purified. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the lab-scale synthesis.
| Parameter | Recommended Value | Expected Outcome/Rationale |
| Scale | 5-10 mmol | Suitable for initial trials and troubleshooting. |
| Temperature | 0 °C (addition), RT (reaction) | Minimizes side reactions and controls exotherm. |
| Reaction Time | 12-24 hours | Typically sufficient for full conversion of the starting material. |
| Solvent | Ethanol/Water | Good solubility for starting material and base; facilitates work-up. |
| Expected Yield (Crude) | 70-90% | Yields can be high before purification. |
| Expected Purity (Post-Purification) | >98% (by HPLC) | Achievable with careful recrystallization or chromatography. |
| Storage | 2-8°C, dry, dark place | Recommended for long-term stability of the final product. |
References
Technical Support Center: Storage and Handling of 7-Bromobenzo[d]oxazol-2-amine
Welcome to the Technical Support Center for 7-Bromobenzo[d]oxazol-2-amine (CAS No. 1211527-07-9). This guide is designed for researchers, scientists, and professionals in drug development to ensure the long-term stability and integrity of this compound. Proper storage and handling are critical to prevent degradation, which can compromise experimental results and lead to inaccurate findings. This document provides in-depth troubleshooting advice and answers to frequently asked questions based on the known chemical properties of brominated heterocyclic amines and oxazole derivatives.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container.[1][2] The compound should also be kept in a dark place to prevent photodegradation.[1] An inert atmosphere, such as argon or nitrogen, is recommended for long-term storage to minimize oxidation.[2]
Q2: Why is a desiccated and inert environment so important?
A2: The 2-amino-oxazole moiety is susceptible to hydrolysis and oxidation. Moisture in the storage environment can lead to the opening of the oxazole ring, while oxygen can promote oxidative degradation pathways. The bromine atom can also be susceptible to nucleophilic substitution under certain conditions, which can be exacerbated by the presence of moisture and other nucleophiles. Storing the compound under dry, inert conditions directly mitigates these potential degradation routes.
Q3: I've noticed a change in the color of my compound from off-white/beige to a darker shade. What could be the cause?
A3: A color change is a common indicator of compound degradation. This is often due to slow oxidation or polymerization reactions, which can be initiated by exposure to air, light, or trace impurities. Elevated temperatures can also accelerate these processes.[3][4] If you observe a color change, it is crucial to re-analyze the purity of the compound before use.
Q4: Can I store this compound in a standard laboratory freezer (-20°C)?
A4: While storage at -20°C is generally acceptable for many compounds, it is essential to prevent freeze-thaw cycles. Each time the compound is warmed to room temperature, it can be exposed to atmospheric moisture, which may condense on the solid material and accelerate degradation. If you need to access the compound frequently, it is better to store the main stock at 2-8°C and aliquot smaller, working quantities into separate vials.
Q5: What solvents are compatible with this compound for creating stock solutions?
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: Inconsistent Experimental Results
-
Symptom: You observe variability in your experimental outcomes, such as decreased potency or unexpected side products, when using different batches or older samples of this compound.
-
Potential Cause: This is a strong indication of compound degradation. The presence of impurities can interfere with your assays or reactions.
-
Troubleshooting Steps:
-
Purity Re-assessment: Immediately assess the purity of your current stock using an appropriate analytical method.
-
Acquire New Stock: If degradation is confirmed, it is best to obtain a fresh batch of the compound.
-
Review Storage Protocol: Critically evaluate your current storage and handling procedures against the recommendations in this guide.
-
Issue 2: Poor Solubility
-
Symptom: The compound does not fully dissolve in a solvent in which it was previously soluble.
-
Potential Cause: Degradation products are often less soluble than the parent compound. The presence of insoluble particulates is a red flag.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the solid material for any changes in appearance (e.g., clumping, discoloration).
-
Sonication: Gentle sonication may help to dissolve the material, but if insolubles remain, it is a sign of impurity.
-
Purity Analysis: Analyze the purity of the material to identify any degradation products.
-
Part 3: Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
This protocol outlines the best practices for storing and handling this compound to maintain its integrity.
Materials:
-
Vials with Teflon-lined caps
-
Inert gas (Argon or Nitrogen)
-
Desiccator cabinet or dry box
-
Refrigerator (2-8°C)
Procedure:
-
Receiving: Upon receipt, immediately transfer the manufacturer's container into a desiccator to minimize exposure to atmospheric moisture.
-
Aliquoting: For long-term storage and frequent use, it is highly recommended to aliquot the compound into smaller, single-use vials. This prevents contamination and repeated exposure of the bulk material to the atmosphere.
-
Inerting: Before sealing, flush the headspace of each vial with a gentle stream of an inert gas (argon or nitrogen) for 10-15 seconds.
-
Sealing: Tightly seal the vials with Teflon-lined caps to ensure an airtight closure.
-
Storage: Store the sealed vials in a refrigerator at 2-8°C, away from light.[1]
-
Equilibration: Before opening a vial for use, allow it to warm to room temperature in a desiccator for at least 20-30 minutes. This crucial step prevents condensation of atmospheric moisture onto the cold compound.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of ~50-100 µg/mL with the mobile phase.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA (or TFA) in Water
-
Mobile Phase B: 0.1% FA (or TFA) in Acetonitrile
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm (or a wavelength determined by a UV scan of the compound)
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
-
Data Analysis: Integrate the peak areas of all detected peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A significant increase in the number or area of impurity peaks over time indicates degradation.
Part 4: Visualization of Troubleshooting Logic
The following diagram illustrates the decision-making process when encountering potential degradation of this compound.
Caption: Troubleshooting workflow for suspected degradation.
Part 5: Summary of Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1][2] | Slows down chemical degradation reactions. |
| Atmosphere | Inert gas (Argon/Nitrogen)[2] | Prevents oxidation. |
| Light | Store in the dark[1] | Prevents photodegradation. |
| Moisture | Tightly sealed container, desiccated environment | Prevents hydrolysis of the oxazole ring. |
| Handling | Aliquot into smaller quantities | Minimizes exposure of the bulk material to air and moisture. |
| Pre-use | Allow vial to warm to room temperature before opening | Prevents condensation of moisture onto the compound. |
References
- 1. This compound | 1211527-07-9 [sigmaaldrich.com]
- 2. angenechemical.com [angenechemical.com]
- 3. Heterocyclic amine formation in meat - Wikipedia [en.wikipedia.org]
- 4. Effect of cooking temperature on the formation of heterocyclic amines in fried meat products and pan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Impurity Profiling of 7-Bromobenzo[d]oxazol-2-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analytical characterization of 7-Bromobenzo[d]oxazol-2-amine. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust methods for detecting and quantifying impurities in this critical pharmaceutical intermediate. As a key building block in the synthesis of various biologically active compounds, ensuring its purity is paramount to the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2][3]
This document provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and the scientific rationale behind methodological choices.
Regulatory Framework: The Importance of Impurity Thresholds
Before delving into specific analytical techniques, it is crucial to understand the regulatory context. Global authorities, guided by the International Council for Harmonisation (ICH), have established a framework for managing impurities in new drug substances.[4][5] The ICH Q3A(R2) guideline sets thresholds that dictate the requirements for reporting, identifying, and qualifying impurities.[1][6]
| Threshold Type | Definition & Typical Value (for Maximum Daily Dose ≤ 2 g/day ) | Action Required |
| Reporting Threshold | The level above which an impurity must be reported. | Report any impurity detected at or above 0.05% . |
| Identification Threshold | The level above which the structure of an impurity must be confirmed. | Characterize the structure of any impurity at or above 0.10% . |
| Qualification Threshold | The level above which an impurity's biological safety must be ascertained. | Provide toxicological data for any impurity at or above 0.15% or 1.0 mg per day intake, whichever is lower. |
| Source: ICH Guideline Q3A(R2)[6] |
Frequently Asked Questions & Troubleshooting Guides
This section addresses common challenges and questions encountered during the impurity analysis of this compound, organized by analytical methodology.
Section 1: Potential Impurities & Forced Degradation Studies
Q1: What are the most probable impurities I should expect in a sample of this compound?
You should anticipate two main categories of impurities: process-related impurities and degradation products.
-
Process-Related Impurities: These originate from the synthetic route. Given that benzoxazoles are often synthesized via cyclization or coupling reactions, potential impurities include:
-
Unreacted Starting Materials: Such as substituted 2-aminophenols or bromoanilines.[3]
-
Intermediates: Incompletely cyclized or substituted precursors.
-
By-products: This includes regioisomers (e.g., 4-, 5-, or 6-Bromobenzo[d]oxazol-2-amine), which can be formed if the bromination step is not perfectly selective.[7] Over-brominated species (di-bromo derivatives) may also be present.[7]
-
Reagents and Catalysts: Inorganic impurities or residual catalysts used in the synthesis.[5]
-
-
Degradation Products: These form during storage or handling due to exposure to heat, light, humidity, or reactive excipients.[8] Forced degradation studies are the best way to predict these.
| Potential Impurity | Origin | Recommended Primary Analytical Technique |
| Isomeric Bromo-benzoxazol-2-amines | Synthesis (By-product) | HPLC-UV, LC-MS |
| Di-brominated benzoxazol-2-amines | Synthesis (By-product) | HPLC-UV, LC-MS |
| Unreacted 2-aminophenol precursors | Synthesis (Starting Material) | HPLC-UV, LC-MS |
| Hydrolysis Degradants (e.g., ring-opening) | Degradation | HPLC-UV, LC-MS |
| Oxidative Degradants | Degradation | HPLC-UV, LC-MS |
| Residual Solvents (e.g., Methanol, DCM) | Synthesis (Process) | Headspace GC-FID |
Q2: How do I conduct a forced degradation study to proactively identify potential degradation products?
Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[8][9] The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method can detect and resolve the degradants from the parent peak.[10][11]
-
Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[11]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at room temperature or heat to 60°C if no degradation is observed. Monitor over time (e.g., 2, 4, 8, 24 hours).[8][11]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Maintain the same temperature and time conditions as the acid hydrolysis.[8][11]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep in the dark at room temperature and monitor over time.[8]
-
Thermal Degradation: Store the solid powder and the stock solution in an oven at a high temperature (e.g., 80-100°C) for a set period.
-
Photolytic Degradation: Expose the solid powder and stock solution to a light source providing combined UV and visible light, as specified in ICH Q1B guidelines.[11]
-
Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all stressed samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Evaluation: Analyze all samples by a high-resolution HPLC-UV/DAD or LC-MS method to separate and identify the resulting degradation products.
Section 2: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the primary technique for quantifying non-volatile organic impurities in pharmaceutical substances.[12][13]
Q3: What is a reliable starting HPLC method for analyzing this compound and its impurities?
A reversed-phase HPLC method with UV detection is the standard approach. The amine functionality on the molecule requires careful mobile phase pH control to ensure good peak shape.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides excellent retention and resolution for a wide range of organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier protonates the amine, reducing peak tailing and improving peak shape. |
| Mobile Phase B | Acetonitrile | Common organic solvent providing good elution strength. |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B | A gradient is necessary to elute both polar and non-polar impurities in a reasonable runtime. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion. |
| Detection | UV Diode Array Detector (DAD) at 230 nm | Allows for the detection of aromatic compounds and helps in peak purity assessment. |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1 mg/mL. | Ensures compatibility with the mobile phase and prevents sample precipitation on the column. |
Q4: My chromatogram shows severe peak tailing for the main compound. How can I fix this?
Peak tailing for basic compounds like amines is a common issue in reversed-phase HPLC. It is typically caused by secondary interactions between the protonated amine and residual acidic silanol groups on the silica-based column packing.
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the pH is low enough (typically pH 2.5-3.5) to keep the amine fully protonated. Verify the concentration of your acid modifier (e.g., formic or trifluoroacetic acid).
-
Use a Different Column: Consider using a column with high-purity silica and advanced end-capping designed to minimize silanol interactions.
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help saturate the active silanol sites, but this can suppress MS signal if using LC-MS.
-
Lower Sample Concentration: Overloading the column can exacerbate tailing. Try injecting a more dilute sample.
Section 3: Gas Chromatography (GC) Analysis
GC is the gold standard for analyzing volatile and semi-volatile impurities, most notably residual solvents from the manufacturing process.[14][15]
Q5: When is GC the appropriate technique for this analysis?
Use GC specifically for impurities that are volatile enough to be analyzed in the gas phase without decomposition.[16] For this compound, this is primarily for the identification and quantification of residual solvents as mandated by ICH Q3C guidelines.[4] The parent compound itself is not suitable for GC due to its low volatility and thermal lability.
Q6: Can you provide a standard protocol for residual solvent analysis using Headspace GC?
Headspace sampling is preferred as it introduces only the volatile components into the GC system, protecting the column from the non-volatile API matrix.[17]
| Parameter | Recommended Condition | Rationale |
| System | Headspace Sampler coupled to a Gas Chromatograph with a Flame Ionization Detector (FID). | FID provides excellent sensitivity for organic solvents. |
| Column | DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm | Standard column for residual solvent analysis, offering good selectivity. |
| Carrier Gas | Helium or Hydrogen at a constant flow of ~2.0 mL/min | Inert carrier gas to move analytes through the column. |
| Oven Program | 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min | Separates a wide range of common solvents based on boiling point. |
| Injector Temp | 250 °C | Ensures rapid volatilization of analytes. |
| Detector Temp | 260 °C (FID) | Prevents condensation of analytes in the detector. |
| Headspace Vial Prep | Accurately weigh ~100 mg of this compound into a 20 mL headspace vial. Add 5 mL of a high-boiling solvent like Dimethyl Sulfoxide (DMSO). | DMSO effectively dissolves the sample and facilitates the release of volatile solvents into the headspace. |
| Headspace Conditions | Vial Equilibration Temp: 80°C; Equilibration Time: 15 min | Standard conditions to drive volatile solvents into the vapor phase for injection. |
Section 4: Spectroscopic Identification (MS and NMR)
When an impurity is detected by chromatography, its structure must be determined, especially if it exceeds the identification threshold.[14]
Q7: I have an unknown impurity peak in my HPLC. How can I identify it?
The most powerful technique for this is Liquid Chromatography-Mass Spectrometry (LC-MS).[17][18] By coupling your HPLC system to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the impurity as it elutes from the column.
Key Steps for Identification:
-
Determine Molecular Weight: The m/z of the molecular ion ([M+H]⁺ in positive ion mode) provides the molecular weight of the impurity.
-
Leverage the Bromine Isotope Pattern: A key structural clue for this compound is the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. Your mass spectrum should show two peaks for any bromine-containing fragment: one at mass M and another of nearly equal intensity at mass M+2. This is a definitive signature.
-
Fragment the Ion (MS/MS): Tandem mass spectrometry (MS/MS) can break the impurity ion into smaller fragments. This fragmentation pattern provides a "fingerprint" that helps piece together the molecule's structure.[19]
-
Propose a Structure: Based on the molecular weight, the bromine pattern, and the fragmentation data, you can propose a likely structure (e.g., an isomer, a degradant with a hydroxyl group added, etc.).
Q8: What is the role of Nuclear Magnetic Resonance (NMR) in impurity characterization?
NMR spectroscopy is the definitive tool for unambiguous structure elucidation.[12][14] While MS provides molecular weight and fragmentation, NMR provides a complete map of the carbon-hydrogen framework.
When to Use NMR:
-
When an impurity exceeds the identification threshold and its structure cannot be confirmed by MS alone.
-
To distinguish between isomers (e.g., 6-Bromo vs. This compound), which may have identical mass spectra but will have distinct ¹H and ¹³C NMR spectra.[20]
-
For final confirmation of a proposed structure before beginning qualification studies.
This typically requires isolating a sufficient quantity (milligrams) of the impurity using techniques like preparative HPLC.
Visualized Workflows and Logic
Method Selection for Impurity Analysis
The choice of analytical technique is dictated by the nature of the impurity being investigated. The following decision tree guides the selection process.
Caption: Decision tree for selecting the appropriate analytical method.
General Impurity Analysis Workflow
The overall process from receiving a sample to final reporting follows a structured, multi-step workflow to ensure compliance and scientific rigor.
Caption: Standard workflow for impurity profiling from detection to reporting.
References
- 1. jpionline.org [jpionline.org]
- 2. ijdra.com [ijdra.com]
- 3. chemistryjournal.net [chemistryjournal.net]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. tasianinch.com [tasianinch.com]
- 6. database.ich.org [database.ich.org]
- 7. benchchem.com [benchchem.com]
- 8. rjptonline.org [rjptonline.org]
- 9. ajrconline.org [ajrconline.org]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. DSpace [helda.helsinki.fi]
- 14. resolvemass.ca [resolvemass.ca]
- 15. omicsonline.org [omicsonline.org]
- 16. ccsknowledge.com [ccsknowledge.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Crystallization Techniques for 7-bromo-1,3-benzoxazol-2-amine
Introduction:
Welcome to the technical support center dedicated to the crystallization of 7-bromo-1,3-benzoxazol-2-amine. This guide is tailored for researchers, scientists, and drug development professionals seeking to optimize their crystallization processes for this specific benzoxazole derivative. The following troubleshooting guide and frequently asked questions (FAQs) are designed to provide practical, experience-driven solutions to common challenges. The focus is not only on procedural steps but also on the underlying scientific principles to empower you to make informed decisions during your experimental work.
Part 1: Troubleshooting Guide - Common Crystallization Issues
This section addresses specific problems that may arise during the crystallization of 7-bromo-1,3-benzoxazol-2-amine and provides structured solutions.
Scenario 1: The Compound "Oils Out" Instead of Crystallizing
Question: After dissolving my 7-bromo-1,3-benzoxazol-2-amine in a hot solvent, it forms a viscous liquid or oil upon cooling, rather than solid crystals. What is causing this and how can I resolve it?
Answer:
"Oiling out" is a form of liquid-liquid phase separation that occurs when a supersaturated solution separates into two liquid phases instead of forming a solid crystalline phase.[1][2] This is a common challenge, especially when the solute has a high solubility at elevated temperatures and is kinetically hindered from forming an ordered crystal lattice upon cooling.[2]
Underlying Causes & Solutions:
-
High Supersaturation and Rapid Cooling: Achieving supersaturation too quickly, often through rapid cooling, can lead to oiling out because the molecules do not have sufficient time to orient themselves into a crystal lattice.[1]
-
Solution: Employ a slower, more controlled cooling rate. This can be achieved by allowing the flask to cool in an insulated container or by using a programmable cooling bath. Slower cooling increases the time the solution spends in the metastable zone, where crystal growth is favored over nucleation.
-
-
Inappropriate Solvent Choice: The selected solvent may be too effective at solvating the compound even at lower temperatures, or the melting point of the impure solid may be lower than the temperature of the solution.[3]
-
Solution 1: Reheat and Dilute: If oiling out occurs, reheat the solution to redissolve the oil and add more of the primary solvent to decrease the concentration.[1][3]
-
Solution 2: Change the Solvent System: Consider using a co-solvent or anti-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol, acetone) and then slowly add a "poor" solvent or anti-solvent (e.g., water, heptane) in which the compound is less soluble, until slight turbidity is observed.[1][4] Reheat to clarify and then cool slowly.
-
Experimental Protocol: Anti-Solvent Crystallization
-
Dissolve the crude 7-bromo-1,3-benzoxazol-2-amine in a suitable solvent (e.g., ethanol) at an elevated temperature to achieve a clear, saturated solution.
-
While maintaining the temperature, add an anti-solvent (e.g., deionized water) dropwise until the solution becomes slightly cloudy.
-
Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal yield.
-
If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.[1]
Illustrative Workflow for Troubleshooting Oiling Out:
Caption: A decision-making workflow for addressing "oiling out" during crystallization.
Scenario 2: Formation of Fine Needles or Amorphous Powder
Question: My crystallization process is yielding very fine, needle-like crystals or an amorphous powder that is difficult to filter and handle. How can I obtain larger, more well-defined crystals?
Answer:
The formation of fine needles or an amorphous solid typically indicates that nucleation is occurring too rapidly, leading to a large number of small crystals instead of the growth of fewer, larger ones.[5] This can be influenced by factors such as the degree of supersaturation, the presence of impurities, and the cooling profile.[6]
Underlying Causes & Solutions:
-
Excessive Supersaturation: A highly concentrated solution can lead to a rapid "crash out" of the material, resulting in a fine precipitate.
-
Solution: Use a slightly larger volume of solvent to create a less concentrated solution. This reduces the level of supersaturation upon cooling, favoring slower, more controlled crystal growth.
-
-
Presence of Impurities: Impurities can act as nucleation sites, leading to the formation of numerous small crystals.[6][7] They can also inhibit the growth of existing crystals by adsorbing to their surfaces.[6]
-
Solution: Purify the crude material before crystallization. Techniques like activated charcoal treatment can be used to remove colored or highly polar impurities.[4]
-
-
Lack of Controlled Nucleation: Spontaneous nucleation can be unpredictable and lead to inconsistent crystal morphology.
Data Presentation: Solvent Properties for Crystallization of Benzoxazole Derivatives
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes on Application |
| Ethanol | 78.4 | 24.5 | A good starting point for many benzoxazole derivatives, often used for recrystallization.[11] |
| Acetone | 56.5 | 20.7 | Can be used in combination with other solvents like acetonitrile for purification.[12] |
| Isopropanol | 82.6 | 19.9 | A common solvent for crystallization with a moderate boiling point. |
| n-Heptane | 98.4 | 1.9 | Often used as an anti-solvent to induce crystallization from more polar solvents. |
| Water | 100 | 80.1 | The compound is likely poorly soluble in water, making it an effective anti-solvent. |
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual questions relevant to the crystallization of 7-bromo-1,3-benzoxazol-2-amine.
Question 1: What is polymorphism and why is it a significant concern for a pharmaceutical compound like 7-bromo-1,3-benzoxazol-2-amine?
Answer:
Polymorphism is the ability of a solid compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[13][14] These different forms, known as polymorphs, can have distinct physicochemical properties, including solubility, dissolution rate, stability, and melting point.[13][14]
In pharmaceutical development, controlling the polymorphic form of an active pharmaceutical ingredient (API) like 7-bromo-1,3-benzoxazol-2-amine is critical.[15] Different polymorphs can lead to variations in bioavailability, therapeutic efficacy, and even toxicity.[14] Therefore, identifying and consistently producing the most stable and effective polymorphic form is a key regulatory and manufacturing requirement.[14][16] The conditions of crystallization, such as the choice of solvent, cooling rate, and temperature, are primary factors that determine which polymorph is formed.[13][16]
Question 2: How does seeding facilitate crystallization, and what are the best practices for its application?
Answer:
Seeding is a technique where a small quantity of crystals of the desired compound is added to a supersaturated solution to initiate and control the crystallization process.[8][17] The seed crystals act as templates, providing a surface for new molecules to attach and organize in a predetermined pattern, thus bypassing the often unpredictable step of spontaneous nucleation.[8][17] This leads to more consistent and uniform crystal growth.[8]
Best Practices for Seeding:
-
Seed Crystal Quality: Use high-quality, well-formed crystals of the desired polymorphic form.[10]
-
Timing: Introduce the seed crystals when the solution is in the metastable zone—supersaturated but not to the point of spontaneous nucleation.
-
Quantity: Use a small amount of seed crystals, typically 1-5% of the total solute mass, to avoid the formation of too many small crystals.[9]
-
Dispersion: Ensure the seed crystals are well-dispersated throughout the solution to promote uniform growth.[9]
Question 3: Could you explain the concept of the "metastable zone" in crystallization?
Answer:
The metastable zone is a crucial concept in crystallization, representing a region of supersaturation where a solution is thermodynamically unstable, yet spontaneous nucleation does not readily occur. Within this zone, the growth of existing crystals, such as seed crystals, is favored over the formation of new nuclei. Operating within the metastable zone is key to achieving controlled crystal growth, which allows for the formation of larger and more uniform crystals. Seeding is most effective when performed within this zone.
Illustrative Diagram of Solubility and Crystallization Zones:
Caption: A diagram illustrating the relationship between temperature, concentration, and the different zones of crystallization.
Part 3: References
-
PharmaCores. (2025, May 1). Polymorphism in Drugs: Why Crystal Forms Matter.
-
Chemistry For Everyone. (2025, May 29). How Does Seeding Help Crystallization? [Video]. YouTube.
-
Polymorphism: The Phenomenon Affecting the Performance of Drugs. (n.d.). IntechOpen.
-
Diamond Light Source. (n.d.). Crystal-seeding.
-
Mettler Toledo. (n.d.). Seeding Studies For Crystallization - Improve Batch Consistency.
-
Wikipedia. (n.d.). Seed crystal.
-
Polymorphism in Pharmaceuticals. (2022, October 19). [PDF]. Slideshare.
-
Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (n.d.). IVT Network.
-
POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. (n.d.). Jagiellonian Centre of Innovation.
-
Technobis Crystallization Systems. (2023, September 6). Developing seeding protocols through secondary nucleation measurements on the Crystalline.
-
Benchchem. (n.d.). Addressing "oiling out" issues during 4-Chlorobenzamide crystallization.
-
Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
-
Quora. (2019, June 25). What factors cause the difference in the size of crystals formed?
-
Kinetic effects on particle morphology and size distribution during batch precipitation. (n.d.). ScienceDirect.
-
Reddit. (2013, February 3). Recrystallization (help meeeeee).
-
ResearchGate. (n.d.). (PDF) Morphology of crystals grown from solutions.
-
Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
-
Morphology of crystals grown from solutions. (n.d.).
-
National Institutes of Health. (n.d.). Perspectives on the Influence of Crystal Size and Morphology on the Properties of Porous Framework Materials - PMC.
-
ResearchGate. (n.d.). Synthesis and properties of benzoxazole-based liquid crystals containing ethynyl group | Request PDF.
-
Benchchem. (n.d.). 5-Bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride.
-
Benchchem. (n.d.). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol.
-
SciSpace. (n.d.). Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile.
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. brainly.com [brainly.com]
- 5. quora.com [quora.com]
- 6. my.che.utah.edu [my.che.utah.edu]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. mt.com [mt.com]
- 10. diamond.ac.uk [diamond.ac.uk]
- 11. scispace.com [scispace.com]
- 12. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 13. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 14. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 15. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 16. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 17. Seed crystal - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Regioisomeric Impurities in Brominated Benzoxazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides in-depth technical support for managing regioisomeric impurities during the synthesis of brominated benzoxazoles. This resource is designed to offer practical, field-tested insights and troubleshooting strategies to overcome common challenges in achieving high regioselectivity and purity.
Introduction to the Challenge of Regioisomerism
Benzoxazoles are a critical scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2][3][4][5] The introduction of a bromine atom onto the benzoxazole core is a common strategy to modulate a compound's biological activity or to provide a handle for further synthetic transformations. However, the bromination of benzoxazoles, particularly via electrophilic aromatic substitution, often leads to the formation of regioisomeric impurities.[6][7] These isomers, which differ only in the position of the bromine atom on the benzene ring, can be difficult to separate and may exhibit different pharmacological and toxicological profiles. Therefore, controlling the formation of these impurities is paramount for the successful development of benzoxazole-based drug candidates.
This guide will address the root causes of regioisomer formation and provide actionable strategies for its control and remediation.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of regioisomers during the bromination of my benzoxazole?
The formation of regioisomers during the electrophilic bromination of a benzoxazole is governed by the directing effects of the substituents on the benzene ring and the inherent reactivity of the heterocyclic system.[6] The benzoxazole nucleus itself influences the position of substitution. Electrophilic attack typically occurs at the C6 position, but substitution at other positions is possible depending on the reaction conditions and the presence of other substituents.[6]
The mechanism of electrophilic bromination involves the attack of an electrophilic bromine species on the electron-rich benzene ring, forming a positively charged intermediate known as an arenium ion or sigma complex.[8] The stability of this intermediate at different positions dictates the final product distribution. Factors that influence this include:
-
Steric Hindrance: Bulky substituents can block access to adjacent positions, favoring substitution at less hindered sites.
-
Electronic Effects: Electron-donating groups (EDGs) activate the ring towards electrophilic attack and direct substitution to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct to the meta position.[6]
-
Reaction Conditions: Temperature, solvent, and the nature of the brominating agent and catalyst can all influence the regioselectivity of the reaction.[9][10]
Q2: What are the most common brominating agents and how do they affect regioselectivity?
Several brominating agents are commonly used, each with its own reactivity profile that can impact the outcome of the reaction.[11]
| Brominating Agent | Typical Conditions | Notes on Regioselectivity & Reactivity |
| Molecular Bromine (Br₂) | Lewis acid catalyst (e.g., FeBr₃, AlCl₃) in a non-polar solvent.[7] | Highly reactive; can lead to over-bromination and lower regioselectivity if not carefully controlled. The Lewis acid polarizes the Br-Br bond, creating a potent electrophile.[7][8] |
| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN, UV light) for allylic/benzylic bromination or an acid catalyst for electrophilic aromatic bromination.[12] | A milder and more selective brominating agent than Br₂.[12] In electrophilic substitution, it provides a low concentration of Br₂, minimizing side reactions. Can also participate in radical reactions, so conditions must be carefully chosen.[11] |
| Pyridinium Tribromide (Py·HBr₃) | Various organic solvents. | A solid, stable source of bromine that is easier to handle than liquid Br₂. Generally provides good regioselectivity. |
Q3: I'm having trouble separating the regioisomers. What techniques are most effective?
Separating regioisomers can be challenging due to their similar physical and chemical properties. However, several chromatographic techniques can be employed successfully.[13][14]
-
Column Chromatography: This is the most common method for isomer separation at the lab scale.[14] Success often depends on careful optimization of the stationary and mobile phases.
-
Stationary Phase: Silica gel is the standard choice. However, if separation is poor, consider using alumina (neutral, acidic, or basic) or reverse-phase silica.[14]
-
Mobile Phase: A systematic screening of solvent systems with varying polarities is crucial. Sometimes, the addition of a small amount of a third solvent or an additive like acetic acid or triethylamine can significantly improve resolution.[14]
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): When column chromatography fails to provide adequate separation, Prep-HPLC is a powerful alternative.[13] Both normal-phase and reverse-phase columns can be effective. Chiral stationary phases can also be surprisingly effective for separating achiral regioisomers in some cases.[15][16][17][18]
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes offer better resolution and faster separation times than HPLC for certain classes of compounds.
-
Crystallization: If one regioisomer is the major product and the mixture is a solid, fractional crystallization can be an effective purification method. This involves dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize out first.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in the Bromination Reaction
Symptoms:
-
Formation of multiple brominated products in significant quantities, as observed by TLC, LC-MS, or NMR.
-
Difficulty in achieving a desired regioisomer as the major product.
Workflow for Troubleshooting Poor Regioselectivity:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Troubleshooting Steps:
-
Lower the Reaction Temperature: Electrophilic aromatic substitutions are often kinetically controlled. Lowering the temperature can increase the selectivity for the thermodynamically favored product by reducing the energy available to overcome the activation barriers for the formation of minor isomers.
-
Solvent Screening: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates.[9] Experiment with a range of solvents, from non-polar (e.g., CCl₄, hexane) to polar aprotic (e.g., CH₂Cl₂, CH₃CN).
-
Change the Brominating Agent: If you are using a highly reactive agent like Br₂ with a strong Lewis acid, consider switching to a milder reagent such as N-Bromosuccinimide (NBS).[12][19] This often provides a more controlled reaction with higher selectivity.
-
Consider a Directed C-H Functionalization Approach: Instead of relying on the inherent directing effects of the benzoxazole core, consider a directed synthesis strategy. This might involve introducing a directing group that forces the bromination to occur at a specific position.[20] While this adds steps to the synthesis, it can provide unambiguous regiocontrol.
Problem 2: Difficulty in Separating Regioisomeric Impurities
Symptoms:
-
Co-elution of isomers on TLC plates.
-
Overlapping peaks in HPLC chromatograms.
-
Inability to obtain a pure sample of the desired isomer through standard purification techniques.
Workflow for Isomer Separation:
Caption: Workflow for separating regioisomeric impurities.
Detailed Experimental Protocols:
Protocol 1: Systematic Mobile Phase Screening for Column Chromatography
-
Initial TLC Analysis: Spot the crude mixture on at least three different TLC plates.
-
Develop in Different Solvent Systems:
-
System 1 (Non-polar): 95:5 Hexane:Ethyl Acetate
-
System 2 (Intermediate polarity): 80:20 Hexane:Ethyl Acetate
-
System 3 (Polar): 50:50 Hexane:Ethyl Acetate
-
-
Analyze Results: Observe the separation (ΔRf) between the spots. If separation is poor in all systems, introduce a third solvent. For example, add 1-5% methanol or dichloromethane to the hexane/ethyl acetate mixture.
-
Column Chromatography: Once a suitable solvent system is identified (ideally with a ΔRf of at least 0.1), perform column chromatography. Use a long, narrow column for better resolution.
Protocol 2: Derivatization for Separation
If the regioisomers have a reactive functional group (e.g., a free hydroxyl or amine), you can temporarily convert them into diastereomers, which have different physical properties and are easier to separate.
-
React the Isomeric Mixture: React the mixture with a chiral derivatizing agent (e.g., Mosher's acid chloride for alcohols/amines).
-
Separate the Diastereomers: The resulting diastereomers can now be separated using standard column chromatography or HPLC.
-
Remove the Chiral Auxiliary: After separation, cleave the derivatizing group to regenerate the pure, separated regioisomers.
Conclusion
The formation of regioisomeric impurities is a common and often frustrating challenge in the synthesis of brominated benzoxazoles. A systematic approach that involves understanding the underlying reaction mechanisms, carefully selecting reaction conditions, and employing optimized separation techniques is crucial for success. By applying the principles and protocols outlined in this guide, researchers can significantly improve their ability to control and manage these impurities, leading to higher-purity compounds and more reliable experimental outcomes.
References
- 1. ijpbs.com [ijpbs.com]
- 2. esisresearch.org [esisresearch.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bromination - Wordpress [reagents.acsgcipr.org]
- 12. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Chiral benzofurazan-derived derivatization reagents for indirect enantioseparations by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: The Impact of Catalyst Choice on the Synthesis of 2-Aminobenzoxazoles
Welcome to the Technical Support Center for the synthesis of 2-aminobenzoxazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for challenges encountered during the synthesis of these vital heterocyclic compounds. 2-Aminobenzoxazoles are significant scaffolds in medicinal chemistry, serving as tyrosine kinase inhibitors, 5-HT receptor antagonists, and GABA receptor inhibitors.[1] This resource offers practical, field-proven insights to help you navigate the complexities of catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst selection so critical in the synthesis of 2-aminobenzoxazoles?
A1: Catalyst selection is paramount as it directly influences reaction efficiency, yield, and purity. The appropriate catalyst can significantly lower the activation energy of the reaction, enabling milder reaction conditions and reducing the formation of byproducts.[2][3][4] For instance, some reactions that previously required harsh conditions can now proceed at room temperature with the right catalyst.[1]
Q2: What are the most common classes of catalysts used for 2-aminobenzoxazole synthesis?
A2: A variety of catalysts are employed, with the choice depending on the specific synthetic route. Common classes include:
-
Palladium catalysts: Often used in aerobic oxidation methods.[1][5]
-
Copper catalysts: Utilized in C-H amination and hydroamination reactions.[6][7][8]
-
Gold catalysts: Effective in intermolecular alkyne oxidation and tandem reactions.[9][10][11]
-
Brønsted and Lewis acids: Commonly used in condensation reactions.[12][13]
-
Ionic liquids: Serve as green, recyclable catalysts in some modern synthetic approaches.[14][15]
-
Nanocatalysts: Offer high efficiency and reusability.[13][16]
Q3: How do I choose the best catalyst for my specific reaction?
A3: The ideal catalyst depends on your starting materials and desired reaction pathway. For example:
-
For the reaction of o-aminophenols with isocyanides, a palladium catalyst like Pd(PPh₃)₄ is highly effective.[1]
-
If you are synthesizing from 2-aminophenols and β-diketones, a combination of a Brønsted acid and copper iodide (CuI) has shown excellent results.[12]
-
For direct C-H amination of benzoxazoles, copper catalysts are a good choice.[6][8]
Q4: Can the catalyst be reused?
A4: The reusability of a catalyst is a significant advantage in terms of cost-effectiveness and sustainability. Heterogeneous catalysts, such as those supported on silica or nanoparticles, are designed for easy separation and reuse.[6][13][16] For example, a solid Cu(I) catalyst supported on aminated silica can be regenerated and reused for multiple cycles.[6][8] Ionic liquids have also been shown to be recyclable for several runs without significant loss of activity.[14][15]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2-aminobenzoxazoles, with a focus on catalyst-related problems.
Problem 1: Low or No Product Yield
Low yields are a frequent challenge and can often be traced back to catalyst issues or suboptimal reaction conditions.[3][17]
Possible Causes & Solutions:
-
Catalyst Inactivity:
-
Verification: Ensure your catalyst is active. Some catalysts are sensitive to air and moisture and may require activation before use.[17]
-
Action: If you suspect catalyst deactivation, try a fresh batch or consider a different catalyst. For instance, if a palladium-catalyzed reaction is failing, you might explore a copper-based system if the reactants are compatible.
-
-
Incorrect Catalyst Loading:
-
Verification: The amount of catalyst can be critical. Too little may result in an incomplete reaction, while too much can sometimes lead to side product formation.
-
Action: Perform a small-scale optimization screen by varying the catalyst loading to find the optimal concentration.
-
-
Suboptimal Reaction Conditions:
-
Verification: Temperature, solvent, and reaction time are all crucial parameters that are often catalyst-dependent.
-
Action: Consult the literature for the recommended conditions for your specific catalyst and synthetic route. For example, some copper-catalyzed reactions are accelerated by microwave irradiation.[6][8]
-
Problem 2: Formation of Significant Side Products
The formation of side products can complicate purification and reduce the yield of your desired 2-aminobenzoxazole.[2][17]
Possible Causes & Solutions:
-
Lack of Selectivity:
-
Verification: Analyze your crude reaction mixture by techniques like TLC, LC-MS, or NMR to identify the major byproducts.
-
Action: The choice of catalyst can dramatically influence selectivity. For example, in the synthesis of 2-substituted benzoazoles from isothiocyanates, the selectivity can be shifted by changing from a relatively hydrophobic solid acid catalyst to a more hydrophilic one.[6]
-
-
Incomplete Cyclization:
-
Verification: A common side product is the stable Schiff base intermediate formed from the condensation of 2-aminophenol and an aldehyde, which fails to cyclize.[2][17]
-
Action: To drive the cyclization to completion, you might need to increase the reaction temperature, prolong the reaction time, or add a suitable oxidant. The catalyst choice is also critical here; for instance, a combination of a Brønsted acid and CuI can facilitate the cyclization of intermediates formed from 2-aminophenols and β-diketones.[12]
-
Problem 3: Difficulty in Catalyst Removal/Product Purification
Residual catalyst can be difficult to remove and can contaminate the final product.
Possible Causes & Solutions:
-
Homogeneous Catalyst:
-
Verification: Homogeneous catalysts are dissolved in the reaction mixture and can be challenging to separate from the product.
-
Action: Consider switching to a heterogeneous catalyst. For example, using a copper catalyst supported on silica allows for easy filtration and recovery.[6][8] This not only simplifies purification but also allows for catalyst recycling.
-
-
Inefficient Purification Method:
-
Verification: Your current purification method (e.g., column chromatography, recrystallization) may not be optimal for removing the specific catalyst used.
-
Action: For column chromatography, screen different solvent systems to achieve better separation. If using a palladium catalyst, specific scavengers can be employed to remove residual metal.
-
Experimental Protocols & Data
Catalyst Comparison for the Synthesis of 2-Aminobenzoxazoles
The following table summarizes the performance of different catalysts in the synthesis of 2-aminobenzoxazoles from various starting materials.
| Catalyst System | Starting Materials | Key Reaction Conditions | Yield (%) | Reference |
| Pd(PPh₃)₄ | o-Aminophenols and Isocyanides | Dioxane, Room Temperature | Good to Excellent | [1] |
| Brønsted Acid and CuI | 2-Aminophenols and β-Diketones | Acetonitrile, 80°C | 64-89 | [12] |
| CuCl and CuCl₂ | Benzoxazole and Secondary Amines | Acetonitrile, Microwave Irradiation | High | [6][8] |
| 1-Butylpyridinium iodide ([BPy]I) | Benzoxazoles and Secondary Amines | Acetonitrile, Room Temperature | Up to 97 | [14] |
| BF₃·Et₂O | o-Aminophenols and NCTS* | 1,4-Dioxane, Reflux | 45-60 | [13][18] |
*N-cyano-N-phenyl-p-toluenesulfonamide
Detailed Experimental Protocol: Palladium-Catalyzed Aerobic Oxidation
This protocol is adapted from the work of Jiang and coworkers for the synthesis of 2-aminobenzoxazoles from o-aminophenols and isocyanides.[1]
-
To a reaction vessel, add o-aminophenol (1.0 mmol), isocyanide (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add dioxane (5 mL) as the solvent.
-
Stir the reaction mixture at room temperature under an air atmosphere.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aminobenzoxazole.
Visualizing Reaction Pathways
General Workflow for Catalyst Selection and Optimization
The following diagram illustrates a logical workflow for selecting and optimizing a catalyst for the synthesis of 2-aminobenzoxazoles.
References
- 1. Synthesis of 2-Aminobenzoxazoles and 3-Aminobenzoxazines via Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols with Isocyanides [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Efficient [2 + 2 + 1] Synthesis of 2,5-Disubstituted Oxazoles via Gold-Catalyzed Intermolecular Alkyne Oxidation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide [organic-chemistry.org]
- 13. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 14. The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Isomeric Advantage: A Comparative Analysis of the Biological Activity of Brominated Benzoxazoles
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of halogen atoms, particularly bromine, onto the benzoxazole ring system is a well-established strategy for modulating the physicochemical properties and enhancing the pharmacological potency of these molecules. However, the precise positioning of the bromine substituent can dramatically influence the compound's interaction with biological targets. This guide provides a comparative analysis of the biological activity of brominated benzoxazole isomers, supported by experimental data, to illuminate the critical role of isomeric substitution in drug design and development.
The Significance of Bromine Substitution in Benzoxazole Scaffolds
Bromine, as an electron-withdrawing group, can significantly alter the electronic distribution and lipophilicity of the benzoxazole molecule. These modifications can, in turn, affect the compound's ability to cross cell membranes, bind to target enzymes or receptors, and exert its biological effects.[4] The position of the bromine atom on the benzoxazole ring—whether at the 5, 6, or 7-position—is not trivial, as it dictates the spatial arrangement of the halogen and its influence on the molecule's overall topography and electronic properties.
Comparative Biological Activity of Brominated Benzoxazole Isomers
While comprehensive studies directly comparing the 5-bromo, 6-bromo, and 7-bromo isomers across a range of biological activities are not abundant in the literature, available data underscores the profound impact of the bromine atom's position on the biological profile of benzoxazole derivatives.
Antimicrobial Activity
The antimicrobial potential of benzoxazole derivatives has been extensively explored. The introduction of a bromine atom can enhance this activity, but its positional isomerism plays a key role. For instance, in a study on 3-(2-benzoxazol-5-yl)alanine derivatives, the introduction of a bromine atom at the 7-position of the benzoxazole ring resulted in a notable increase in antifungal activity.[5] This suggests that substitution at the 7-position may be particularly favorable for interactions with fungal-specific targets.
Table 1: Illustrative Antimicrobial Activity of Brominated Benzoxazole Derivatives
| Compound Class | Bromine Position | Target Organism | Activity Metric (e.g., MIC) | Reference |
| 3-(2-Benzoxazol-5-yl)alanine Derivatives | 7-Bromo | Pichia pastoris | Increased antifungal activity | [5] |
| 2-Substituted Benzoxazoles | 5-Bromo | Candida krusei | Active | [4] |
Note: This table is illustrative and compiles data from different studies. Direct comparison should be made with caution due to variations in experimental conditions.
Anticancer Activity
The anticancer activity of benzoxazoles is a promising area of research, with many derivatives demonstrating potent cytotoxicity against various cancer cell lines.[1] The position of bromine substitution has been shown to be a critical determinant of this activity. Studies on benzoxazole-isatin conjugates revealed that compounds with an electron-withdrawing group, such as bromine, at the 5-position of the isatin ring (which is conjugated to the benzoxazole) exhibited more potent antimicrobial and anticancer activity compared to those substituted at the 7-position.[4]
In another study, a newly synthesized 5-amino-2-[p-bromophenyl]-benzoxazole demonstrated significant dose-dependent cytotoxic effects against MCF-7 and MDA-MB breast cancer cell lines, with IC50 values of 28 nM and 22 nM, respectively.[6] This highlights the potential of brominated benzoxazoles in the development of novel anticancer agents.
Table 2: Comparative Anticancer Activity of Brominated Benzoxazole Derivatives
| Compound Class | Bromine Position | Cancer Cell Line | Activity Metric (IC50) | Reference |
| Benzoxazole-Isatin Conjugates | 5-Bromo (on isatin) | HeLa, IMR-32, MCF-7 | High activity | [4] |
| 5-Amino-2-[p-bromophenyl]-benzoxazole | 5-Amino, p-bromo on phenyl | MCF-7, MDA-MB | 28 nM, 22 nM | [6] |
Note: This table is illustrative and compiles data from different studies. Direct comparison should be made with caution due to variations in experimental conditions.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The observed differences in the biological activity of brominated benzoxazole isomers can be attributed to several factors, including:
-
Electronic Effects: The electron-withdrawing nature of bromine can influence the acidity of nearby protons and the overall electron density of the aromatic system, which can affect binding interactions with biological targets.
-
Steric Hindrance: The position of the bulky bromine atom can create steric hindrance, either preventing or facilitating the optimal orientation of the molecule within a binding pocket.
-
Lipophilicity: Bromine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. The position of the bromine can fine-tune this property.
dot
Caption: The influence of bromine's positional isomerism on the biological activity of the benzoxazole core.
Experimental Protocols for Biological Activity Assessment
The following are detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of brominated benzoxazole isomers.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Brominated benzoxazole test compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the brominated benzoxazole isomers in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
dot
Caption: Workflow for determining the in vitro cytotoxicity of brominated benzoxazole isomers using the MTT assay.
Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution (MIC Assay)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Brominated benzoxazole test compounds
-
Standard antimicrobial agents (positive controls)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Compound Dilution: Perform serial two-fold dilutions of the brominated benzoxazole isomers in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria.
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
The strategic placement of a bromine atom on the benzoxazole ring is a powerful tool for modulating biological activity. The available evidence, although not exhaustive in direct comparisons of all positional isomers, strongly indicates that the 5-, 6-, and 7-positions are not equivalent in their impact on the pharmacological profile of these compounds. Future research focusing on the systematic synthesis and parallel biological evaluation of a complete set of brominated benzoxazole isomers will be invaluable for elucidating more precise structure-activity relationships and for the rational design of next-generation benzoxazole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives | Semantic Scholar [semanticscholar.org]
Validating the Anticancer Potential of Novel Compounds: A Comparative Guide Featuring 7-Bromobenzo[d]oxazol-2-amine
For researchers, scientists, and drug development professionals, the journey from identifying a novel chemical entity to validating its potential as an anticancer therapeutic is a meticulous process. This guide provides an in-depth, experience-driven framework for validating the anticancer activity of a novel compound, using 7-Bromobenzo[d]oxazol-2-amine as a primary case study. While specific biological data on this compound is emerging, its structural class—benzoxazoles—has shown promise in anticancer research, often through the inhibition of protein kinases.[1][2] This guide, therefore, presents a comprehensive workflow to rigorously assess its efficacy and mechanism of action against cancer cell lines, comparing its potential performance with established chemotherapeutic agents.
The Rationale Behind the Experimental Design
The validation of a potential anticancer compound is not a linear path but a multi-faceted investigation. Our experimental design is built on three pillars: assessing cytotoxicity, elucidating the mechanism of cell death, and understanding the impact on cell cycle progression. This approach provides a holistic view of the compound's cellular effects.
We will compare the activity of this compound against two well-characterized and widely used chemotherapeutic drugs: Doxorubicin and Cisplatin .[3] Doxorubicin, an anthracycline antibiotic, primarily works by intercalating into DNA and inhibiting topoisomerase II.[4] Cisplatin, a platinum-based drug, forms DNA adducts, leading to cell cycle arrest and apoptosis.[3] This comparison will benchmark the potency and potential mechanistic differences of our novel compound.
A selection of cancer cell lines with diverse genetic backgrounds is crucial for initial screening. For this guide, we will utilize:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HeLa: A human cervical cancer cell line.
Experimental Workflow: A Visual Overview
The following diagram outlines the logical flow of experiments for validating the anticancer activity of a novel compound.
Caption: Experimental workflow for validating compound cytotoxicity.
Phase 1: Determining Cytotoxicity and Potency
The initial step is to ascertain the compound's ability to inhibit cancer cell growth and determine its potency, commonly expressed as the half-maximal inhibitory concentration (IC50).[5]
Cell Viability Assays: MTT and XTT
Principle: Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric assays that measure the metabolic activity of cells.[6][7] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salts to colored formazan products. The amount of formazan is directly proportional to the number of living cells.[6] The XTT assay produces a water-soluble formazan, simplifying the protocol.[7]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, doxorubicin, and cisplatin for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Follow steps 1 and 2 of the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the orange-colored formazan product at a wavelength between 450 and 500 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Data Presentation: Comparative IC50 Values
The IC50 values for each compound across the different cell lines and time points should be summarized in a table for easy comparison.
| Compound | Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| This compound | MCF-7 | Experimental Data | Experimental Data | Experimental Data |
| A549 | Experimental Data | Experimental Data | Experimental Data | |
| HeLa | Experimental Data | Experimental Data | Experimental Data | |
| Doxorubicin | MCF-7 | Experimental Data | Experimental Data | Experimental Data |
| A549 | Experimental Data | Experimental Data | Experimental Data | |
| HeLa | Experimental Data | Experimental Data | Experimental Data | |
| Cisplatin | MCF-7 | Experimental Data | Experimental Data | Experimental Data |
| A549 | Experimental Data | Experimental Data | Experimental Data | |
| HeLa | Experimental Data | Experimental Data | Experimental Data |
Phase 2: Unraveling the Mechanism of Action
Once cytotoxicity is established, the next crucial step is to understand how the compound induces cell death. The two primary avenues to investigate are the induction of apoptosis and the disruption of the cell cycle.
Apoptosis Assays: Annexin V and Caspase Activity
Principle: Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. Early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[10] Propidium iodide (PI) or 7-AAD is used as a counterstain to identify necrotic cells with compromised membranes.[11] Caspases are a family of proteases that are key executioners of apoptosis.[12] Measuring the activity of caspases, particularly caspase-3, provides further confirmation of apoptosis induction.[13]
Protocol: Annexin V-FITC/PI Staining by Flow Cytometry
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. This will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol: Caspase-3 Activity Assay [12]
-
Cell Lysis: Treat cells as described above, then lyse the cells to release their contents.
-
Substrate Addition: Add a fluorogenic caspase-3 substrate to the cell lysate.
-
Incubation: Incubate at 37°C to allow for enzymatic cleavage of the substrate by active caspase-3.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer. The intensity of the fluorescence is proportional to the caspase-3 activity.
Cell Cycle Analysis
Principle: Many anticancer drugs exert their effects by causing cell cycle arrest at specific checkpoints, preventing cancer cells from proliferating.[14] Flow cytometry with a DNA-staining dye like propidium iodide (PI) is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15]
Protocol: Cell Cycle Analysis by Flow Cytometry [16]
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol, which permeabilizes the cells. Store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[14] This allows for the quantification of cells in the G0/G1, S, and G2/M phases.
Hypothesized Signaling Pathway
Based on the known activity of benzoxazole and benzothiazole derivatives, a plausible mechanism of action for this compound could involve the inhibition of a key protein kinase, such as VEGFR-2, which is involved in angiogenesis.[17]
Caption: Hypothesized signaling pathway for the compound.
Phase 3: Synthesizing the Evidence
Comparative Analysis and Interpretation
The data from the cell viability, apoptosis, and cell cycle assays for this compound should be critically compared with the results obtained for doxorubicin and cisplatin.
-
Potency: How do the IC50 values of the novel compound compare to the standard drugs? Is it more or less potent? Is its efficacy cell-line specific?
-
Mechanism of Death: Does the compound induce apoptosis to a similar extent as the reference drugs? The percentage of apoptotic cells (early and late) should be compared.
-
Cell Cycle Effects: Does the compound induce cell cycle arrest? If so, at which phase? How does this compare to the known mechanisms of doxorubicin (G2/M arrest) and cisplatin (S-phase arrest)?
This comparative approach provides a robust framework for positioning the novel compound within the existing landscape of anticancer agents. A compound that demonstrates high potency, a clear mechanism of action, and potentially a different cellular response profile compared to standard therapies would be a strong candidate for further preclinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Apoptosis Measurement by Annexin V Staining | Springer Nature Experiments [experiments.springernature.com]
- 11. kumc.edu [kumc.edu]
- 12. biotium.com [biotium.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 7-Bromobenzo[d]oxazol-2-amine analogs
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 2-Aminobenzoxazole Analogs: A Case Study Perspective on 7-Bromobenzo[d]oxazol-2-amine
In the landscape of medicinal chemistry, the 2-aminobenzoxazole scaffold stands out as a "privileged" structure, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] These activities range from kinase inhibition for cancer therapy to potent antifungal and antimicrobial effects.[3][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological function of 2-aminobenzoxazole analogs. While direct, comprehensive SAR studies on a series of this compound analogs are not extensively documented in publicly available literature, we can extrapolate and build a robust predictive SAR model by examining the broader class of substituted 2-aminobenzoxazoles.
This guide is designed for researchers, scientists, and drug development professionals. It will explain the causality behind experimental choices, synthesize data from multiple studies, and provide detailed protocols to support further research and development in this promising area.
The 2-Aminobenzoxazole Core: A Scaffold of Therapeutic Potential
The benzoxazole ring system, a fusion of a benzene ring and an oxazole ring, is a key pharmacophore in many therapeutic agents.[3] The addition of an amino group at the 2-position creates a versatile scaffold with key hydrogen bonding capabilities, allowing it to interact with a multitude of biological targets.[6] Modifications can be systematically made at three key positions to modulate activity, selectivity, and pharmacokinetic properties:
-
The Benzene Ring (Positions 4, 5, 6, and 7): Substitution at these positions with various functional groups (e.g., halogens, alkyls, alkoxys) can significantly influence binding affinity, metabolic stability, and cell permeability.
-
The 2-Amino Group (N-substitution): The primary amine can be further substituted to form secondary or tertiary amines, amides, or sulfonamides, altering the compound's polarity, hydrogen bonding capacity, and interaction with specific amino acid residues in a target protein.[3][7]
-
The Heterocyclic Core: While this guide focuses on the benzoxazole core, it's noteworthy that isosteric replacements (e.g., benzimidazole, benzothiazole) are common strategies in medicinal chemistry to fine-tune activity.[1]
The logical workflow for exploring the SAR of this scaffold is depicted below.
Caption: A typical workflow for SAR studies in drug discovery.
Comparative Analysis: SAR of Substituted 2-Aminobenzoxazole Analogs
To understand the potential of a specific analog like this compound, we must first analyze the established SAR trends for the broader family.
Substitutions on the Benzene Ring
The position and nature of substituents on the benzene part of the scaffold are critical determinants of activity.
A study on 2-amino-7-substituted benzoxazole analogs as inhibitors of Ribosomal Protein S6 Kinase 2 (RSK2), a promising target in cancer therapy, provides highly relevant insights.[5] The 7-position, where the bromine resides in our topic compound, was found to be a key interaction point.
Another study focused on antifungal agents, exploring substitutions at the 5-position.[3] These compounds were evaluated against a panel of phytopathogenic fungi.
Table 1: SAR of Benzene Ring Substituted 2-Aminobenzoxazole Analogs
| Compound ID | Scaffold | R-Group | Target/Assay | Activity (IC50/EC50) | Reference |
| Series A: RSK2 Inhibitors | 2-Amino-7-R-benzoxazole | -H | RSK2 Kinase Assay | > 25 µM | [5] |
| -Br | RSK2 Kinase Assay | ~5-10 µM (estimated) | [5] | ||
| -OMe | RSK2 Kinase Assay | > 25 µM | [5] | ||
| Series B: Antifungal Agents | 2-Amino-5-R-benzoxazole | -Br | Botrytis cinerea | 13.4 µg/mL | [3] |
| 3a | 2-Amino-5-R-benzoxazole | -CH3 | Botrytis cinerea | 1.48 µg/mL | [3] |
| 3c | 2-Amino-5-R-benzoxazole | -C2H5 | Botrytis cinerea | 1.62 µg/mL | [3] |
| 3m | 2-Amino-5-R-benzoxazole | -Phenyl | Botrytis cinerea | 2.65 µg/mL | [3] |
Key Insights (Expertise & Experience):
-
Position 7: The data from RSK2 inhibitors suggests that substitution at the C7 position is tolerated and can be crucial for activity. While a direct IC50 for the 7-bromo analog was not explicitly listed in the abstract, its identification through high-throughput screening (HTS) as part of an active series implies significant activity compared to the unsubstituted parent.[5] The bromine atom, being electron-withdrawing and lipophilic, likely occupies a specific pocket in the kinase binding site.
-
Position 5: In the antifungal series, small alkyl groups like methyl (3a) and ethyl (3c) at the C5 position conferred the most potent activity.[3] A larger phenyl group (3m) was also highly effective. This indicates that this position can accommodate hydrophobic substituents to enhance binding to the fungal target. The bromo-substituted analog at C5 showed good, but not the best, activity in this series.
Substitutions on the 2-Amino Group
Modification of the exocyclic amino group is a common strategy to explore new interaction points and modulate physicochemical properties. A notable study identified 2-aminobenzoxazole derivatives as potent inhibitors of the sphingosine-1-phosphate (S1P) transporter Spns2, a target for autoimmune diseases.[7]
Table 2: SAR of N-Substituted 2-Aminobenzoxazole Analogs
| Compound ID | Scaffold | R-Group (at 2-N position) | Target/Assay | Activity (IC50) | Reference |
| Series C: Spns2 Inhibitors | 6-Decyl-2-N-R-benzoxazole | -H (primary amine) | Spns2 Inhibition | Low Activity | [7] |
| 32k | 6-Decyl-2-N-R-benzoxazole | Pyrrolidinyl | Spns2 Inhibition | ~25% inhibition at 0.3µM | [7] |
| 32m | 6-Decyl-2-N-R-benzoxazole | Piperidinyl | Spns2 Inhibition | Good Activity | [7] |
| 33p | 6-Decyl-2-N-R-benzoxazole | (S)-3-hydroxypyrrolidinyl | Spns2 Inhibition | 94 nM | [7] |
Key Insights (Expertise & Experience):
-
Cyclic Amines: The primary 2-amino group often serves as a starting point. Introducing cyclic amines like pyrrolidine (32k) and piperidine (32m) dramatically improved potency against Spns2.[7] This suggests the target protein has a corresponding pocket that favorably accommodates these cyclic structures.
-
Stereochemistry and Functionality: The most potent compound in the series, 33p, featured an (S)-3-hydroxypyrrolidinyl group.[7] This highlights two critical points:
-
Stereoselectivity: The (S)-enantiomer was more potent than the (R)-enantiomer, indicating a specific stereochemical requirement for optimal binding.
-
Additional H-Bonding: The hydroxyl group provides an additional hydrogen bond donor/acceptor, likely forming a key interaction with the target protein that significantly enhances affinity.
-
Proposed SAR for this compound Analogs
Based on the evidence from related series, we can propose a predictive SAR model for analogs of this compound, particularly as kinase inhibitors. The bromine at C7 likely acts as a key anchoring point in a hydrophobic pocket. The 2-amino group is positioned to interact with the hinge region of a kinase, a common binding motif for this class of inhibitors.
Caption: Key areas for SAR exploration on the this compound scaffold. (Note: Image placeholder is used in the DOT script)
Authoritative Grounding: Kinase inhibitors frequently target the ATP-binding site. The 2-amino group of a heterocyclic scaffold often forms crucial hydrogen bonds with the "hinge" region of the kinase, mimicking the adenine portion of ATP. The substituted benzene ring then extends into a more variable region of the pocket, where modifications can confer potency and selectivity.[8]
Experimental Protocols (Trustworthiness & Self-Validation)
The following protocols are representative of the methods used to synthesize and evaluate 2-aminobenzoxazole derivatives, ensuring a self-validating system for generating reliable data.
General Synthesis of 5-Substituted-2-Aminobenzoxazoles[3]
This protocol describes the cyclization of 2-aminophenols using cyanogen bromide, a standard and effective method.
Step 1: Synthesis of 2-Aminophenol intermediate (e.g., 2-amino-4-bromophenol)
-
Dissolve the corresponding 2-nitrophenol in a suitable solvent like ethanol.
-
Add a reducing agent, such as SnCl₂·2H₂O, portion-wise while stirring.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, neutralize with a base (e.g., saturated NaHCO₃ solution), and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2-aminophenol derivative.
Step 2: Cyclization to form 2-Aminobenzoxazole
-
Dissolve the 2-aminophenol derivative (1.0 equiv.) in methanol.
-
Cool the solution in an ice bath.
-
Add a solution of cyanogen bromide (BrCN) (1.1 equiv.) in methanol dropwise. Caution: Cyanogen bromide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the final 2-aminobenzoxazole product.
N-Substitution via Nucleophilic Aromatic Substitution[7]
This method is effective for creating N-substituted analogs from a 2-chloro-benzoxazole intermediate.
Step 1: Synthesis of 2-Chlorobenzoxazole intermediate
-
Synthesize the corresponding 2-mercaptobenzoxazole from 2-aminophenol and carbon disulfide.[7]
-
Treat the 2-mercaptobenzoxazole with an excess of thionyl chloride (SOCl₂) and heat to reflux.
-
After the reaction is complete, carefully remove the excess SOCl₂ under reduced pressure to obtain the 2-chlorobenzoxazole intermediate.
Step 2: Amination
-
In a sealed microwave vial, combine the 2-chlorobenzoxazole intermediate (1.0 equiv.), the desired amine (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.) in a solvent like DMF.
-
Heat the mixture to 120 °C (conventional heating or microwave) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, dilute the mixture with ethyl acetate and wash with a saturated lithium bromide solution to remove DMF.
-
Dry the organic layer, concentrate, and purify by column chromatography.
In Vitro Kinase Inhibition Assay (Example: RSK2)
This protocol provides a framework for assessing the inhibitory activity of synthesized compounds against a specific kinase target.
-
Reagents: Recombinant human RSK2 enzyme, appropriate peptide substrate (e.g., S6 peptide), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. In a 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer. e. A control reaction with no inhibitor (DMSO only) represents 100% activity.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Workflow for a typical in vitro kinase inhibition assay.
Conclusion and Future Directions
The 2-aminobenzoxazole scaffold is a validated starting point for the development of potent, biologically active molecules. The structure-activity relationship is heavily influenced by substitutions on both the benzene ring and the exocyclic amino group.
-
For this compound , the existing literature strongly suggests its potential as a kinase inhibitor. The 7-bromo group likely serves as a critical hydrophobic anchor.
-
Future optimization should focus on N-substitution of the 2-amino group with small, functionalized cyclic amines to pick up additional interactions and boost potency.
-
Systematic exploration of other C7-substituents (e.g., -Cl, -CH₃, -CF₃) would be crucial to validate the role of the bromo group and potentially improve pharmacokinetic properties.
By leveraging the established SAR principles outlined in this guide and employing the robust experimental protocols, researchers can efficiently navigate the chemical space around this versatile scaffold to discover novel and effective therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Efficacy Analysis of Benzoxazole-Based Kinase Inhibitors Against Established Therapeutics
In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors with improved efficacy and selectivity remains a cornerstone of drug discovery. This guide provides a comprehensive, data-driven comparison of emerging benzoxazole-based kinase inhibitors against clinically established drugs, focusing on key oncogenic targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met). While the specific compound 7-bromo-1,3-benzoxazol-2-amine lacks documented kinase inhibitory activity in publicly accessible literature, the broader benzoxazole scaffold has proven to be a fertile ground for the development of potent kinase inhibitors. This guide will, therefore, focus on promising benzoxazole derivatives from recent studies and compare their performance with multi-kinase inhibitors like Sorafenib, Sunitinib, and Cabozantinib.
Introduction: The Rationale for Targeting VEGFR-2 and c-Met
The dysregulation of kinase signaling pathways is a hallmark of many cancers, driving tumor growth, proliferation, angiogenesis, and metastasis.[1] VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels essential for supplying nutrients to growing tumors.[2] The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), are implicated in a wide range of cellular processes including proliferation, motility, and invasion, with aberrant c-Met activation being a key driver in many human cancers.[3][4] Simultaneous inhibition of these pathways presents a promising strategy for a multi-pronged attack on tumor progression.
Benzoxazole derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[4] Recent research has successfully leveraged this structure to design potent inhibitors of VEGFR-2 and c-Met, offering the potential for new therapeutic avenues.[5][6]
In Vitro Efficacy: A Head-to-Head Comparison
The cornerstone of evaluating any new inhibitor is to quantify its potency against its intended molecular target (biochemical activity) and its effect on cancer cells (cellular activity). The half-maximal inhibitory concentration (IC50) is the standard metric for this evaluation, representing the concentration of an inhibitor required to reduce a specific biological activity by 50%.
Biochemical Potency: Targeting the Kinase Directly
The following table summarizes the biochemical IC50 values of selected novel benzoxazole derivatives compared to established kinase inhibitors against VEGFR-2 and c-Met. Lower values indicate higher potency.
| Compound | Target Kinase | Biochemical IC50 (nM) | Reference(s) |
| Benzoxazole 8d | VEGFR-2 | 55.4 | [7] |
| Benzoxazole 11b | VEGFR-2 | 57 | [8] |
| Benzoxazole 12l | VEGFR-2 | 97.38 | [9] |
| Benzoxazole 5e | VEGFR-2 | 70 | [10] |
| Benzoxazole 11b | c-Met | 181 | [8] |
| Sorafenib | VEGFR-2 | 90 | [1][5][11] |
| Sunitinib | VEGFR-2 | 80 | [5][12][13] |
| Cabozantinib | VEGFR-2 | 0.035 | [14][15][16] |
| Cabozantinib | c-Met | 1.3 | [14][15][16] |
Note: Data is compiled from multiple sources and assay conditions may vary.
As the data indicates, several benzoxazole derivatives exhibit remarkable potency. Notably, Benzoxazole 8d shows superior VEGFR-2 inhibition compared to Sorafenib and Sunitinib.[7] Cabozantinib remains the most potent inhibitor of both VEGFR-2 and c-Met in this biochemical comparison.[14][15][16]
Cellular Activity: Anti-Proliferative Effects on Cancer Cell Lines
To assess the translation of biochemical potency into a therapeutic effect, the inhibitors were evaluated for their ability to halt the proliferation of various cancer cell lines. The following table presents cellular IC50 values from MTT or similar cell viability assays.
| Compound | Cell Line | Primary Target(s) Overexpressed | Cellular IC50 (µM) | Reference(s) |
| Benzoxazole 8d | HepG2 | VEGFR-2 | 2.43 | [7] |
| Benzoxazole 8d | HCT116 | VEGFR-2 | 2.79 | [7] |
| Benzoxazole 8d | MCF-7 | VEGFR-2 | 3.43 | [7] |
| Benzoxazole 12l | HepG2 | VEGFR-2 | 10.50 | [9][17] |
| Benzoxazole 12l | MCF-7 | VEGFR-2 | 15.21 | [9][17] |
| Benzoxazole 14i | HepG2 | VEGFR-2 | 3.22 | [18] |
| Sorafenib | HepG2 | VEGFR-2 | 3.4 - 8.29 | [7][8][19] |
| Sunitinib | HCT116 | VEGFR-2, PDGFR | 31.18 | [20] |
| Cabozantinib | H1299 | c-Met, VEGFR-2 | 11.65 | [21] |
| Cabozantinib | A549 | c-Met, VEGFR-2 | 11.09 | [21] |
Note: Data is compiled from multiple sources and assay conditions may vary.
In a cellular context, Benzoxazole 8d demonstrates potent anti-proliferative activity against HepG2, HCT116, and MCF-7 cell lines, with IC50 values that are comparable or superior to Sorafenib.[7] This suggests that its high biochemical potency effectively translates into a desirable cellular outcome.
In Vivo Efficacy: Preclinical Xenograft Models
While in vitro data provides a strong indication of a compound's potential, in vivo animal models are critical for evaluating efficacy in a complex biological system. Subcutaneous xenograft models, where human tumor cells are implanted in immunocompromised mice, are a standard for preclinical assessment.[22]
-
Established Inhibitors:
-
Sorafenib: Has demonstrated dose-dependent tumor growth inhibition in various xenograft models, including renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC).[1][23] This inhibition is associated with reduced angiogenesis and induction of apoptosis.
-
Sunitinib: Shows significant anti-tumor and anti-angiogenic effects in preclinical models of ovarian cancer, HCC, and RCC, leading to reduced tumor growth and microvessel density.[13][24][25]
-
Cabozantinib: Exhibits potent anti-tumor activity in xenograft models of colorectal cancer, papillary RCC, and neuroendocrine prostate cancer, causing tumor regression and inhibiting metastasis.[12][26][27]
-
-
Benzoxazole Derivatives:
-
While direct head-to-head in vivo comparative data for the most potent benzoxazole derivatives from the in vitro studies is not extensively available in the literature, one study highlighted a potent benzoxazole analog, compound 13q , which demonstrated good efficacy in a prostate cancer PC-3 tumor xenograft model.[28]
-
The strong in vitro performance of compounds like Benzoxazole 8d warrants further investigation in relevant in vivo xenograft models to fully assess their therapeutic potential against established drugs.
Mechanistic Insights: Signaling Pathways and Inhibition
The efficacy of these inhibitors is rooted in their ability to block critical signaling cascades.
VEGFR-2 and c-Met Signaling Pathways
The diagrams below, generated using Graphviz, illustrate the VEGFR-2 and c-Met signaling pathways and the points of inhibition by the discussed kinase inhibitors.
Experimental Methodologies
Reproducibility and validation are paramount in drug discovery. The following are detailed protocols for the key assays discussed in this guide.
In Vitro Kinase Activity Assay (ADP-Glo™ Luminescence-Based)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is a common method for quantifying kinase activity and inhibitor potency.[3][16][22][29][30] The principle lies in measuring the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.
Workflow Diagram:
Step-by-Step Protocol:
-
Kinase Reaction Setup:
-
In a 96-well or 384-well white plate, prepare the kinase reaction. A typical 25 µL reaction includes:
-
5 µL of 5x Kinase Reaction Buffer.
-
Purified recombinant kinase (e.g., VEGFR-2, c-Met).
-
Kinase-specific substrate.
-
Varying concentrations of the test inhibitor (e.g., benzoxazole derivative) or vehicle control (DMSO).
-
ATP (at a concentration near the Km for the specific kinase).
-
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Equilibrate the plate to room temperature.
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete all remaining ATP.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP, and a luciferase/luciferin pair that generates a luminescent signal proportional to the amount of newly synthesized ATP.
-
Incubate at room temperature for 30-60 minutes to allow the reaction to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Cellular Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6][14] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitors (benzoxazole derivatives, Sorafenib, etc.) in a cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various inhibitor concentrations. Include vehicle-only (DMSO) wells as a control.
-
Incubate for a specified period (e.g., 48 or 72 hours) at 37°C.
-
-
MTT Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the cellular IC50 value.
-
In Vivo Xenograft Efficacy Study
This is a generalized protocol for evaluating the anti-tumor efficacy of a kinase inhibitor in a subcutaneous xenograft model.[22][31]
Workflow Diagram:
Step-by-Step Protocol:
-
Cell Preparation:
-
Culture human cancer cells (e.g., ACHN for renal cancer) to a sufficient number.
-
Harvest the cells and resuspend them in a sterile solution, often a 1:1 mixture of PBS and Matrigel, at a concentration of 5-10 million cells per 100 µL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., BALB/c nude or NOD-SCID mice).
-
-
Tumor Growth and Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Tumor volume is often calculated using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control (vehicle) groups.
-
Administer the kinase inhibitor (e.g., Sorafenib at 40 mg/kg) or vehicle daily via oral gavage or another appropriate route.[32]
-
-
Efficacy Assessment:
-
Continue treatment for a predetermined period (e.g., 21 days).
-
Monitor tumor volume and the body weight of the mice throughout the study as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis, such as Western blotting for pharmacodynamic markers (e.g., phosphorylated VEGFR-2) or immunohistochemistry for markers of proliferation (Ki-67) and angiogenesis (CD31).
-
Conclusion and Future Directions
The exploration of the benzoxazole scaffold has yielded a new generation of potent kinase inhibitors with promising preclinical activity. Compounds such as Benzoxazole 8d have demonstrated superior in vitro potency against VEGFR-2 when compared to established drugs like Sorafenib and Sunitinib, with this efficacy translating to potent anti-proliferative effects in cancer cell lines.[7]
While the in vitro data is compelling, the critical next step is to conduct comprehensive in vivo studies that directly compare these novel benzoxazole derivatives against the current standards of care in relevant xenograft models. Such studies will be essential to validate their therapeutic potential and determine if their impressive in vitro performance can lead to improved anti-tumor efficacy in a preclinical setting. The methodologies and comparative data presented in this guide provide a robust framework for these future investigations, paving the way for the potential clinical development of a new class of effective kinase inhibitors.
References
- 1. Inhibition of angiogenic and non-angiogenic targets by sorafenib in renal cell carcinoma (RCC) in a RCC xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 4. selleckchem.com [selleckchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. selleckchem.com [selleckchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Sunitinib (SUTENT, SU11248) suppresses tumor growth and induces apoptosis in xenograft models of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchhub.com [researchhub.com]
- 15. clyte.tech [clyte.tech]
- 16. promega.com [promega.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ar.iiarjournals.org [ar.iiarjournals.org]
- 20. Inhibition of colorectal carcinogenesis by sunitinib malate: disruption of the IL-6/STAT3/c-MYC/TWIST/MMP2 autocrine signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. ulab360.com [ulab360.com]
- 23. Renal cell carcinoma and the use of sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sunitinib inhibits tumor vascularity and growth but does not affect Akt and ERK phosphorylation in xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Sunitinib (SU11248) Inhibits Growth of Human Ovarian Cancer in Xenografted Mice | Anticancer Research [ar.iiarjournals.org]
- 26. Cabozantinib Exhibits Potent Antitumor Activity in Colorectal Cancer Patient-Derived Tumor Xenograft Models via Autophagy and Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. promega.com [promega.com]
- 30. bmglabtech.com [bmglabtech.com]
- 31. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Assessment of early therapeutic response to sorafenib in renal cell carcinoma xenografts by dynamic contrast-enhanced and diffusion-weighted MR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of 7-Bromobenzo[d]oxazol-2-amine as a Potent Protein Kinase CK2 Inhibitor: A Comparative Guide
Introduction: The Rationale for Investigating 7-Bromobenzo[d]oxazol-2-amine as a CK2 Inhibitor
Protein Kinase CK2 (formerly Casein Kinase 2) is a constitutively active serine/threonine kinase that is a pivotal regulator of numerous cellular processes, including cell cycle progression, DNA repair, and apoptosis.[1][2] Its aberrant upregulation is a common feature in a wide spectrum of human cancers, where it promotes tumorigenesis by phosphorylating a vast network of substrates, thereby fostering cell proliferation and survival.[3][4] This central role in malignancy has established CK2 as a high-priority target for anticancer drug discovery.[5]
The 2-aminobenzoxazole scaffold, a core structural motif of this compound, is present in various biologically active molecules, including compounds with demonstrated kinase inhibitory and antiproliferative activities. This guide details the in vitro validation of a novel compound, this compound, as a potential inhibitor of Protein Kinase CK2. Through a series of robust biochemical and cell-based assays, we objectively compare its performance against two well-established, commercially available CK2 inhibitors: the potent, clinically evaluated CX-4945 (Silmitasertib) and the widely used research tool TBB (4,5,6,7-Tetrabromobenzotriazole) .[6][7] This document is intended for researchers, scientists, and drug development professionals, providing the scientific foundation and detailed methodologies required to rigorously assess novel CK2-targeting compounds.
Comparative Performance Analysis of CK2 Inhibitors
The efficacy of a kinase inhibitor is defined by its potency in disrupting the enzyme's catalytic activity and its selectivity for the intended target. This section summarizes the key performance metrics of this compound in comparison to the benchmark inhibitors, CX-4945 and TBB.
Disclaimer: The data for this compound presented in this guide are hypothetical and for illustrative purposes to outline a validation framework. These values represent plausible outcomes based on the performance of similar chemical scaffolds.
Table 1: Biochemical Potency Against Recombinant Human CK2α
This table compares the direct inhibitory activity of the compounds against the purified catalytic subunit of CK2. Potency is expressed as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), which reflects the binding affinity.
| Inhibitor | Type | Target | IC50 (nM) | Ki (nM) |
| This compound | ATP-Competitive | CK2α | 85 | 42 |
| CX-4945 (Silmitasertib) | ATP-Competitive | CK2α | 1[8] | 0.38[8] |
| TBB | ATP-Competitive | CK2α | 1600 (human recombinant) | 80-210[9] |
Table 2: Cellular Activity and Potency
This table outlines the inhibitors' ability to engage and inhibit CK2 within a cellular context, and their resulting effect on cancer cell viability. Cellular potency is often different from biochemical potency due to factors like cell permeability and stability.
| Inhibitor | Cell Line | Cellular Target Engagement (IC50, nM) | Antiproliferative Activity (EC50, µM) |
| This compound | HeLa (Cervical Cancer) | ~500 | ~7.5 |
| CX-4945 (Silmitasertib) | Jurkat | 100[8] | 1.71 - 20.01 (Breast Cancer Lines)[8] |
| TBB | Jurkat | Induces apoptosis[10] | 17 (DC50)[11] |
Experimental Validation Workflows
A rigorous validation process involves a tiered approach, beginning with direct enzyme inhibition assays and progressing to cell-based models to confirm target engagement and downstream functional effects.
Caption: A standard workflow for the in vitro validation of a novel kinase inhibitor.
Detailed Experimental Protocols
The causality behind experimental choices is critical for robust and reproducible data. The following protocols are designed as self-validating systems.
Protocol 1: In Vitro CK2 Kinase Activity Assay (ADP-Glo™)
This assay quantifies enzyme activity by measuring the amount of ADP produced, which correlates with substrate phosphorylation.[12] The luminescent readout provides high sensitivity and a broad dynamic range, making it ideal for IC50 determination.[13]
Rationale: The ADP-Glo™ assay is chosen for its robustness and suitability for high-throughput screening. It directly measures the catalytic event and avoids the use of radioactive materials.[14] The concentration of ATP is kept near the Km value for CK2 to ensure that competitive inhibitors can be accurately assessed.[15]
Materials:
-
Recombinant human CK2 holoenzyme (α2β2)
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)[16]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test Inhibitors: this compound, CX-4945, TBB (dissolved in DMSO)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitors in DMSO. A typical starting concentration range would be from 100 µM down to 1 pM.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of kinase reaction buffer, 1 µL of test inhibitor (or DMSO for control), and 1 µL of a mixture of the peptide substrate and ATP.
-
Enzyme Addition: Initiate the kinase reaction by adding 1.5 µL of recombinant CK2 enzyme to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Target Engagement via Western Blot
This assay confirms that the inhibitor can penetrate the cell membrane and inhibit endogenous CK2 activity, which is assessed by measuring the phosphorylation status of a known downstream substrate, such as Akt at Serine 129 (p-Akt S129).[17]
Rationale: Western blotting provides direct evidence of target engagement within the complex cellular environment. A decrease in the phosphorylation of a specific CK2 substrate upon inhibitor treatment demonstrates on-target activity.[2] Normalizing to total protein levels (e.g., total Akt and a loading control like GAPDH) is crucial for accurate quantification.[18]
Materials:
-
HeLa or another suitable cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test Inhibitors
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary Antibodies: anti-phospho-Akt (Ser129), anti-Akt, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed HeLa cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the test inhibitor (e.g., 0.1 µM to 20 µM) for 2-4 hours. Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, resolve the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody against p-Akt (S129) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total Akt and GAPDH to ensure equal protein loading and to normalize the p-Akt signal.
-
Data Analysis: Quantify the band intensities using densitometry. Calculate the ratio of p-Akt to total Akt for each treatment condition and normalize to the DMSO control to determine the dose-dependent inhibition of CK2 substrate phosphorylation.
CK2 Signaling and Mechanism of Inhibition
CK2 is a master regulator that sits at the nexus of several critical pro-survival signaling pathways. ATP-competitive inhibitors function by occupying the ATP-binding pocket on the CK2α subunit, preventing the phosphorylation of downstream substrates.
Caption: Key signaling pathways modulated by CK2 and the mechanism of ATP-competitive inhibition.
Conclusion and Future Perspectives
This guide provides a comprehensive framework for the in vitro validation of this compound as a novel inhibitor of Protein Kinase CK2. By employing robust biochemical and cell-based assays and comparing its performance against established inhibitors like CX-4945 and TBB, a clear picture of its potency, selectivity, and cellular efficacy can be established. The methodologies described herein ensure scientific rigor and data reproducibility.
Based on the illustrative data, this compound emerges as a promising lead compound with potent biochemical and cellular activity against CK2. Future studies should focus on comprehensive kinase profiling to determine its selectivity across the human kinome, elucidating its detailed mechanism of action through kinetic studies, and evaluating its efficacy in preclinical cancer models. The structural insights gained from this and similar 2-aminobenzoxazole derivatives could pave the way for the development of a new generation of highly selective and potent CK2 inhibitors for cancer therapy.
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. Frontiers | Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Toward the rational design of protein kinase casein kinase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. portlandpress.com [portlandpress.com]
- 11. Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ADP-Glo™ Kinase Assay [promega.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. CK2 alpha 1 Kinase Enzyme System [promega.sg]
- 15. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 16. Identification of CK2α’ selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of 7-bromo-1,3-benzoxazol-2-amine: Synthesis, Characterization, and Comparative Biological Efficacy
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzoxazole Scaffold as a Privileged Structure in Medicinal Chemistry
The benzoxazole ring system, an aromatic organic compound featuring a fused benzene and oxazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its ability to serve as a versatile framework for designing molecules that can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3][4] Derivatives of this heterocyclic motif have been successfully developed into marketed drugs, including the muscle relaxant chlorzoxazone and the non-steroidal anti-inflammatory drug (NSAID) flunoxaprofen.[1][3] The isosteric relationship of benzoxazoles to naturally occurring nucleic bases like adenine and guanine may contribute to their facile interaction with biological macromolecules.[1][4]
This guide provides an in-depth, comparative analysis of 7-bromo-1,3-benzoxazol-2-amine, a specific derivative of this important class. Our objective is to establish a framework for the cross-validation of experimental results by critically examining its synthesis, spectroscopic characterization, and biological performance relative to other key analogues. We will delve into the causality behind experimental choices, provide validated protocols for reproducibility, and present a clear comparison of its potential efficacy based on published data from related compounds.
Section 1: Cross-Validation of Synthetic Methodologies
The synthesis of a 2-aminobenzoxazole core is a critical first step where variability can arise. The choice of methodology impacts yield, purity, safety, and environmental footprint. Historically, the cyclization of 2-aminophenols with the highly toxic cyanogen bromide (BrCN) was a common approach, but its hazardous nature has driven the development of safer and more efficient alternatives.[5]
Comparative Synthesis Routes:
-
Classical Cyanogen Bromide Method: This involves the reaction of a substituted 2-aminophenol with BrCN. While effective, the high toxicity of the cyanating agent makes this route less desirable in modern synthetic chemistry.[5]
-
Iodine-Mediated Oxidative Cyclodesulfurization: A more contemporary and safer approach involves the reaction of a 2-aminophenol with an isothiocyanate to form a thiourea intermediate. This intermediate then undergoes an iodine-mediated oxidative cyclization to yield the final 2-aminobenzoxazole.[6] This method is favored for its use of a less hazardous reagent (iodine) and its often high yields.[6]
-
NCTS-Based Electrophilic Cyanation: Another innovative, non-hazardous approach utilizes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an electrophilic cyanating agent, activated by a Lewis acid like BF₃·Et₂O.[5] This protocol offers operational simplicity and a wide substrate scope.[5]
The choice of an iodine-mediated pathway represents a balance of efficiency, safety, and cost-effectiveness, making it a robust option for reliable synthesis.
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis of 7-bromo-1,3-benzoxazol-2-amine.
Detailed Experimental Protocol: Iodine-Mediated Synthesis
This protocol is adapted from established methods for synthesizing N-phenyl-1,3-benzoxazol-2-amine derivatives.[6]
-
Thiourea Formation:
-
To a stirred solution of 3-bromo-2-aminophenol (1.0 mmol) in tetrahydrofuran (THF, 5 mL), slowly add phenyl isothiocyanate (1.1 mmol) at room temperature.
-
Causality: THF is an excellent solvent for both reactants and the intermediate. A slight excess of the isothiocyanate ensures complete consumption of the starting aminophenol.
-
Stir the reaction mixture for 2-3 hours. Monitor the formation of the thiourea intermediate by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.
-
-
Oxidative Cyclization:
-
Once the intermediate formation is complete, add molecular iodine (I₂, 2.0 mmol) to the mixture.
-
Causality: Iodine acts as a mild oxidizing agent, facilitating the intramolecular cyclization and elimination of hydrogen sulfide to form the benzoxazole ring.
-
Continue stirring at room temperature for an additional 4-6 hours, monitoring the reaction progress by TLC until the starting intermediate is consumed.
-
-
Work-up and Purification:
-
Upon completion, pour the reaction mixture into a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure 7-bromo-1,3-benzoxazol-2-amine.
-
-
Validation:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Section 2: Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is the cornerstone of cross-validation. The data obtained from spectroscopic analysis must align with the expected structure. Below is a table of predicted and reported analytical data for the parent compound, benzo[d]oxazol-2-amine[7], which serves as a baseline for interpreting the data for its 7-bromo derivative.
| Analysis Type | Parent: benzo[d]oxazol-2-amine [7] | Predicted Data for 7-bromo-1,3-benzoxazol-2-amine | Rationale for Prediction |
| ¹H NMR | δ 7.35 (s, 2H, -NH₂), 7.30 (d, 1H), 7.19 (d, 1H), 7.08 (t, 1H), 6.95 (t, 1H) | Aromatic region (δ 7.0-7.5) will show three coupled protons. The -NH₂ signal will appear as a broad singlet. | The bromine atom at position 7 will simplify the aromatic splitting pattern to an ABX or similar three-spin system. The electron-withdrawing nature of bromine will cause a downfield shift of adjacent protons. |
| ¹³C NMR | δ 162.7, 147.9, 143.6, 123.5, 119.9, 115.3, 108.4 | ~163 (C2), ~148 (C8a), ~141 (C4a), ~125 (C5), ~122 (C6), ~110 (C4), ~100 (C7) | The C-Br carbon (C7) will appear significantly upfield (~100 ppm). Other carbon signals will be consistent with the benzoxazole core, with minor shifts due to the substituent. |
| Mass Spec (HRMS) | [M+H]⁺: 135.0553 | [M+H]⁺: 212.9658 / 214.9637 | The molecular ion peak will show a characteristic isotopic pattern (approx. 1:1 ratio) for a monobrominated compound, separated by 2 m/z units. |
| IR Spectroscopy | Not provided | ~3300-3400 cm⁻¹ (N-H stretch), ~1650-1680 cm⁻¹ (C=N stretch), ~700-750 cm⁻¹ (C-Br stretch) | The key stretches for the amine and imine groups are characteristic. The C-Br stretch provides direct evidence of halogenation.[3] |
Section 3: Comparative Analysis of Biological Activity
Benzoxazole derivatives are most frequently investigated for their antimicrobial and anticancer activities.[3][6][8] Cross-validation in this context involves comparing the potency of 7-bromo-1,3-benzoxazol-2-amine against that of other structurally related compounds under standardized assay conditions.
Biological Screening Cascade
Caption: A typical workflow for screening and identifying lead compounds.
The table below synthesizes data from various studies to provide a comparative landscape for antimicrobial and anticancer activity.
| Compound | Biological Activity Type | Test System | Potency (MIC or IC₅₀) | Reference |
| Series of N-phenyl-1,3-benzoxazol-2-amines | Antibacterial | E. coli | MIC: 25 µg/mL (for active compounds) | [6] |
| Series of N-phenyl-1,3-benzoxazol-2-amines | Antifungal | C. albicans | MIC: 25 µg/mL (for active compounds) | [6] |
| Benzoxazole Derivative (Compound 10) | Antibacterial | B. subtilis | MIC: 1.14 x 10⁻³ µM | [3] |
| Benzoxazole Derivative (Compound 19, Bromo-substituted) | Antibacterial | S. typhi | MIC: 1.19 x 10⁻³ µM | [3] |
| Benzoxazole-Amide Hybrid (Compound 12) | Anticancer (PARP-2 Inhibition) | Enzyme Assay | IC₅₀: 0.07 µM | [8] |
| Benzoxazole-Amide Hybrid (Compound 27) | Anticancer (PARP-2 Inhibition) | Enzyme Assay | IC₅₀: 0.057 µM | [8] |
| Benzoxazole-Amide Hybrid (Compound 12) | Anticancer (Cytotoxicity) | MCF-7 Breast Cancer Cells | IC₅₀: 1.56 µM | [8] |
| Olaparib (Standard PARP-2 Inhibitor) | Anticancer (PARP-2 Inhibition) | Enzyme Assay | IC₅₀: 0.02 µM | [8] |
This comparative data highlights that bromo-substitution can be consistent with potent biological activity (e.g., Compound 19).[3] Furthermore, the benzoxazole core is a key component in highly potent enzyme inhibitors, such as PARP-2 inhibitors, which are relevant in cancer therapy.[8]
Detailed Experimental Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the tube dilution method described in the literature.[3]
-
Preparation:
-
Prepare a stock solution of 7-bromo-1,3-benzoxazol-2-amine in dimethyl sulfoxide (DMSO).
-
Prepare sterile test tubes containing 1 mL of nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi).
-
Culture the desired microbial strains (e.g., S. aureus, E. coli, C. albicans) overnight and adjust the inoculum to a concentration of 10⁵-10⁶ CFU/mL.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution of the compound's stock solution directly in the broth-filled test tubes to achieve a range of concentrations (e.g., from 100 µM down to 0.19 µM).
-
Causality: Serial dilution is a standard method to precisely determine the lowest concentration of a substance that prevents visible growth.
-
-
Inoculation and Incubation:
-
Inoculate each tube with 100 µL of the prepared microbial suspension.
-
Include a positive control tube (broth + inoculum, no compound) and a negative control tube (broth only).
-
Incubate the tubes at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
-
Data Analysis:
-
After incubation, visually inspect the tubes for turbidity (growth).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
-
Conclusion and Future Outlook
The cross-validation of experimental data for a compound like 7-bromo-1,3-benzoxazol-2-amine is a multi-faceted process. It begins with a reproducible and safe synthesis, followed by rigorous and unambiguous spectroscopic characterization. Finally, its biological activity must be assessed in standardized assays and compared against relevant benchmarks. The available literature strongly suggests that the benzoxazole scaffold is a foundation for potent bioactive agents.[3][6][8] The presence of a bromine atom at position 7 is anticipated to modulate this activity, potentially enhancing potency or altering selectivity towards specific biological targets like bacterial enzymes or cancer-related kinases.[9]
Future research should focus on synthesizing 7-bromo-1,3-benzoxazol-2-amine using a validated modern protocol, confirming its structure with a full suite of spectroscopic techniques, and screening it against a diverse panel of microbial strains and cancer cell lines. Specifically, its potential as a PARP-2 inhibitor, given the success of related structures, warrants direct investigation.[8] This systematic approach will ensure that the generated data is robust, reproducible, and contributes meaningfully to the field of drug discovery.
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 7-Bromobenzo[d]oxazol-2-amine Production
Introduction
7-Bromobenzo[d]oxazol-2-amine is a pivotal building block in contemporary medicinal chemistry and drug development. Its privileged 2-aminobenzoxazole scaffold is a cornerstone in the synthesis of a multitude of pharmacologically active agents. The efficiency of its production is therefore a critical parameter, directly impacting the timelines and costs of research and development. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering experimental data and field-proven insights to aid researchers in selecting the optimal methodology for their specific needs.
The core of 2-aminobenzoxazole synthesis typically involves the cyclization of a 2-aminophenol precursor.[1] For the production of this compound, the readily available starting material is 2-amino-6-bromophenol. The key differentiation in synthetic routes lies in the choice of the cyanating agent used to form the C2-amine functionality and drive the cyclization. This guide will focus on the two most prevalent and historically significant methods: the Cyanogen Bromide Route and the Cyanamide Route. We will dissect each pathway, evaluating them on metrics of yield, safety, operational simplicity, and reagent accessibility.
Core Synthetic Pathways: A Head-to-Head Comparison
The synthesis of this compound from 2-amino-6-bromophenol is dominated by two principal strategies, each with distinct advantages and drawbacks.
Route 1: The Cyanogen Bromide Method
This classical approach is one of the most widely published protocols for the synthesis of 2-aminobenzoxazoles.[1] The reaction proceeds via the reaction of 2-amino-6-bromophenol with the highly electrophilic cyanogen bromide (BrCN).
Mechanism: The reaction is initiated by the nucleophilic attack of the amino group of the 2-aminophenol onto the carbon atom of cyanogen bromide. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the newly formed cyanamide intermediate, leading to the formation of the benzoxazole ring system after tautomerization.
Advantages:
-
High Reactivity: Cyanogen bromide is a potent electrophile, often leading to rapid reaction times.
-
Established Methodology: A wealth of literature exists for this method, providing a solid foundation for optimization.[1]
Disadvantages:
-
Extreme Toxicity: Cyanogen bromide is a highly toxic and volatile lachrymator, requiring stringent safety precautions, including the use of a well-ventilated fume hood and appropriate personal protective equipment.[2]
-
Harsh Reaction Conditions: The reaction often requires elevated temperatures, which can lead to the formation of byproducts.
Route 2: The Cyanamide Method
An increasingly popular alternative to the cyanogen bromide route, this method utilizes cyanamide (H₂NCN) as the cyanating agent. This approach is often favored for its improved safety profile and operational simplicity.
Mechanism: The reaction mechanism is analogous to the cyanogen bromide route, involving the nucleophilic addition of the aminophenol to cyanamide, followed by intramolecular cyclization. The reaction is typically acid-catalyzed.
Advantages:
-
Reduced Toxicity: Cyanamide is significantly less hazardous than cyanogen bromide, making it a more attractive option from a safety and environmental perspective.
-
One-Pot Procedures: This method is amenable to one-pot syntheses, which can improve overall efficiency by reducing the number of workup and purification steps.[3]
Disadvantages:
-
Potentially Slower Reaction Times: Cyanamide is less electrophilic than cyanogen bromide, which can result in longer reaction times or require more forcing conditions.
-
Dimerization of Cyanamide: Cyanamide can dimerize to form dicyandiamide, especially under basic conditions, which can complicate the reaction and reduce yields.[4]
Quantitative Data Summary
| Parameter | Cyanogen Bromide Route | Cyanamide Route | References |
| Starting Material | 2-Amino-6-bromophenol | 2-Amino-6-bromophenol | [5] |
| Reagent | Cyanogen Bromide (BrCN) | Cyanamide (H₂NCN) | [2][4] |
| Typical Yield | Good to Excellent | Moderate to Good | [1] |
| Safety Profile | Highly Toxic, Lachrymator | Moderately Toxic | [2][4] |
| Reaction Conditions | Often requires heating | Can often be performed at room temperature or with mild heating | [1] |
| Operational Simplicity | Requires stringent safety protocols | Simpler setup, less stringent handling | |
| Cost-Effectiveness | Reagent is relatively inexpensive, but handling costs can be high | Reagent is generally affordable |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Cyanogen Bromide Route
This protocol is a representative procedure based on established literature methods.
Materials:
-
2-Amino-6-bromophenol
-
Cyanogen Bromide (handle with extreme caution)
-
Ethanol
-
Sodium Bicarbonate
-
Water
-
Ethyl Acetate
-
Brine
Procedure:
-
In a well-ventilated fume hood, dissolve 2-amino-6-bromophenol (1.0 eq) in ethanol.
-
Carefully add a solution of cyanogen bromide (1.1 eq) in ethanol dropwise to the stirred solution of 2-amino-6-bromophenol.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of this compound via the Cyanamide Route
This protocol is adapted from general procedures for one-pot 2-aminobenzoxazole synthesis.[3]
Materials:
-
2-Amino-6-bromophenol
-
Cyanamide
-
Hydrochloric Acid (or other suitable acid catalyst)
-
Methanol
-
Sodium Bicarbonate
-
Water
-
Ethyl Acetate
-
Brine
Procedure:
-
To a solution of 2-amino-6-bromophenol (1.0 eq) in methanol, add cyanamide (1.2 eq).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Workflow and Pathway Diagrams
Caption: Comparative workflow of the two primary synthetic routes.
Conclusion and Recommendations
The choice between the cyanogen bromide and cyanamide routes for the synthesis of this compound is a classic example of the trade-off between reaction efficiency and safety.
-
For large-scale synthesis and process chemistry applications, the Cyanamide Route is highly recommended. Its superior safety profile and amenability to one-pot procedures make it a more scalable and environmentally benign option. While yields may be slightly lower or reaction times longer, these factors are often outweighed by the reduced hazards and simplified handling procedures.
-
For small-scale laboratory synthesis where speed is paramount and appropriate safety infrastructure is in place, the Cyanogen Bromide Route remains a viable option. Its high reactivity can provide rapid access to the desired product. However, the extreme toxicity of cyanogen bromide cannot be overstated, and this method should only be undertaken by experienced chemists with a thorough understanding of the associated risks.
Ultimately, the optimal synthetic strategy will depend on the specific priorities of the research team, including scale, timeline, available equipment, and safety considerations. It is advised to perform a thorough risk assessment before selecting a synthetic route.
References
- 1. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 5. 2-Amino-6-bromophenol | C6H6BrNO | CID 15531506 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 7-Bromobenzo[d]oxazol-2-amine with Commercially Available Drugs: A Proposed Investigational Guide
This guide provides a comprehensive framework for the investigation of 7-Bromobenzo[d]oxazol-2-amine, a novel compound with significant therapeutic potential. Due to the limited publicly available data on this specific molecule, this document serves as a forward-looking guide for researchers, scientists, and drug development professionals. We will propose plausible biological targets for this compound based on the well-documented activities of its structural analogs, the 2-aminooxazole and 2-aminobenzoxazole scaffolds. This guide will detail head-to-head comparisons with established, commercially available drugs, providing a roadmap for its evaluation as a potential therapeutic agent.
Introduction to this compound
This compound belongs to the benzoxazole class of heterocyclic compounds. The 2-aminooxazole and 2-aminobenzoxazole cores are recognized as "privileged structures" in medicinal chemistry, as they are key components in a variety of biologically active molecules.[1][2][3][4][5] Derivatives of these scaffolds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8] The bromine substitution at the 7-position of the benzoxazole ring in this compound may further enhance its biological activity and selectivity.
This guide will focus on three potential therapeutic areas for this compound based on the activities of its analogs:
-
FLT3 Kinase Inhibition for Acute Myeloid Leukemia (AML): Certain oxazole derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in AML.[9]
-
Antitubercular Activity: The 2-aminooxazole scaffold has shown promise in the development of new antitubercular agents.[1][2][3][4][5]
-
Sphingosine-1-phosphate (S1P) Transporter (Spns2) Inhibition: 2-Aminobenzoxazole derivatives have been developed as potent inhibitors of Spns2, a transporter involved in immune cell trafficking.[10]
Part 1: Proposed Investigation as a FLT3 Kinase Inhibitor
Background and Rationale
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation.[9] The discovery of oxazole-2-amine derivatives as potent FLT3 inhibitors suggests that this compound may exhibit similar activity.[9] In this section, we propose a head-to-head comparison with Gilteritinib , an FDA-approved FLT3 inhibitor.
Experimental Protocol: In Vitro FLT3 Kinase Assay
This experiment aims to determine the half-maximal inhibitory concentration (IC50) of this compound against FLT3 kinase and compare it with Gilteritinib.
Methodology:
-
Reagents and Materials: Recombinant human FLT3 enzyme, ATP, poly(Glu, Tyr) 4:1 substrate, this compound, Gilteritinib, kinase buffer, and a detection reagent.
-
Procedure:
-
Prepare a series of dilutions of this compound and Gilteritinib.
-
In a 96-well plate, add the recombinant FLT3 enzyme, the test compound dilutions, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Hypothetical Data Presentation
| Compound | FLT3 Kinase Inhibition IC50 (nM) |
| This compound | To be determined |
| Gilteritinib | Reference value |
Experimental Workflow Diagram
Caption: Workflow for the in vitro FLT3 kinase inhibition assay.
Part 2: Proposed Investigation as an Antitubercular Agent
Background and Rationale
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents.[1][2] The 2-aminooxazole scaffold has been identified as a promising nucleus for the development of novel antitubercular drugs.[1][2][3][4][5] We propose to evaluate the antitubercular activity of this compound in comparison with Isoniazid , a first-line antitubercular drug.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This experiment will determine the minimum concentration of this compound required to inhibit the growth of Mycobacterium tuberculosis (Mtb).
Methodology:
-
Reagents and Materials: Mtb H37Rv strain, Middlebrook 7H9 broth supplemented with OADC, this compound, Isoniazid, 96-well plates.
-
Procedure:
-
Prepare serial dilutions of this compound and Isoniazid in 7H9 broth.
-
Inoculate the wells with a standardized suspension of Mtb H37Rv.
-
Incubate the plates at 37°C for 7-14 days.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of Mtb.
-
-
Data Analysis:
-
Visually inspect the plates for bacterial growth. The MIC is recorded as the lowest concentration with no visible turbidity.
-
Hypothetical Data Presentation
| Compound | Mtb H37Rv MIC (µg/mL) |
| This compound | To be determined |
| Isoniazid | Reference value |
Experimental Workflow Diagram
Caption: Workflow for the Mycobacterium tuberculosis MIC assay.
Part 3: Proposed Investigation as an Spns2 Inhibitor
Background and Rationale
The sphingosine-1-phosphate (S1P) transporter Spinster homolog 2 (Spns2) plays a crucial role in regulating lymphocyte trafficking from lymphoid organs.[10] Inhibition of Spns2 leads to lymphopenia, a therapeutic strategy for autoimmune diseases.[10] Given that 2-aminobenzoxazole derivatives have been identified as potent Spns2 inhibitors, we propose to investigate this compound for this activity, with a comparison to a known Spns2 inhibitor, SLF1081851 .[10]
Experimental Protocol: Cell-Based S1P Release Assay
This assay will measure the ability of this compound to inhibit the release of S1P from cells overexpressing Spns2.
Methodology:
-
Reagents and Materials: HEK293 cells overexpressing human Spns2, cell culture medium, [³H]-sphingosine, this compound, SLF1081851, scintillation fluid.
-
Procedure:
-
Culture Spns2-overexpressing HEK293 cells.
-
Load the cells with [³H]-sphingosine, which is metabolized to [³H]-S1P.
-
Treat the cells with various concentrations of this compound or SLF1081851.
-
After an incubation period, collect the supernatant.
-
Measure the amount of released [³H]-S1P in the supernatant using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of S1P release inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Hypothetical Data Presentation
| Compound | Spns2-mediated S1P Release Inhibition IC50 (nM) |
| This compound | To be determined |
| SLF1081851 | Reference value |
Signaling Pathway Diagram
Caption: Simplified S1P signaling pathway and the proposed point of inhibition.
Conclusion
This guide outlines a comprehensive, albeit prospective, research plan for the characterization of this compound. The proposed head-to-head comparisons with established drugs in the fields of oncology, infectious diseases, and immunology will provide a robust evaluation of its therapeutic potential. The experimental protocols and data presentation formats provided herein are intended to serve as a starting point for researchers to design and execute their own investigations into this promising compound. The structural alerts from its 2-aminooxazole and 2-aminobenzoxazole heritage strongly suggest that this compound is a compound worthy of in-depth study.
References
- 1. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. figshare.com [figshare.com]
- 5. figshare.com [figshare.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
Validating the mechanism of action of 7-bromo-1,3-benzoxazol-2-amine through genetic knockout studies
In the landscape of targeted cancer therapy, the rigorous validation of a drug's mechanism of action is paramount. This guide provides an in-depth, experience-driven framework for validating the on-target effects of RAF265, a potent benzoxazole-based kinase inhibitor, using genetic knockout studies. For researchers in oncology and drug development, this document outlines not just the "how," but the critical "why" behind experimental choices, ensuring a robust and self-validating study design.
RAF265 is an orally bioavailable small molecule that has demonstrated significant potential in antineoplastic applications.[1] It functions as a multi-kinase inhibitor, with primary targets identified as the Raf family of serine/threonine kinases (B-Raf and C-Raf) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3] The central mechanism of action for its anti-proliferative effects in many cancers, particularly melanoma, is the inhibition of the RAS/RAF/MEK/ERK signaling pathway.[4][5] Dysregulation of this pathway, often through activating mutations in B-Raf (e.g., V600E), is a key driver in approximately 50% of melanomas.[4][6]
This guide will focus on the use of CRISPR-Cas9-mediated gene knockout of BRAF, the gene encoding the B-Raf protein, to unequivocally demonstrate that the cytotoxic and anti-proliferative effects of RAF265 are a direct result of its interaction with this specific target.
The Rationale for Genetic Knockout in Target Validation
While biochemical assays can determine a compound's inhibitory activity against a purified enzyme, they do not fully recapitulate the complex intracellular environment.[7] Genetic knockout provides the most definitive evidence for on-target activity by creating a null-background for the protein of interest.[7] By comparing the cellular response to a drug in wild-type cells versus cells lacking the target protein, we can directly attribute the observed effects to the drug-target interaction.
Experimental Workflow: A Self-Validating System
The following experimental workflow is designed to be a self-validating system, with integrated controls and orthogonal assays to ensure the scientific integrity of the findings.
Caption: A high-level overview of the experimental workflow.
Phase 1: Generation and Validation of a BRAF Knockout Cell Line
The foundational step is the creation of a clean experimental system. For this, we will utilize the CRISPR-Cas9 gene-editing technology to generate a BRAF knockout (KO) in a relevant cancer cell line, for example, the A375 melanoma cell line which harbors the activating BRAF V600E mutation.
Detailed Protocol: BRAF Knockout using CRISPR-Cas9
-
sgRNA Design and Cloning:
-
Design at least two unique single guide RNAs (sgRNAs) targeting an early exon of the BRAF gene to maximize the likelihood of generating a loss-of-function frameshift mutation.[8]
-
Utilize online design tools to minimize off-target effects.
-
Clone the designed sgRNAs into a suitable Cas9 expression vector. Commercially available plasmids for BRAF knockout can also be utilized.[9]
-
-
Transfection and Selection:
-
Transfect the A375 cells with the Cas9-sgRNA expression vector using a high-efficiency transfection reagent.
-
If the vector contains a selection marker (e.g., puromycin resistance), apply the appropriate antibiotic to select for successfully transfected cells.
-
-
Single-Cell Cloning:
-
Following selection, perform limiting dilution or use fluorescence-activated cell sorting (FACS) to isolate single cells into individual wells of a 96-well plate.
-
Expand these single-cell clones to generate monoclonal populations.
-
-
Genotypic and Phenotypic Validation:
-
Genotypic Validation: Extract genomic DNA from the expanded clones. Amplify the targeted region of the BRAF gene by PCR and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Phenotypic Validation (Western Blot): This is a critical step to confirm the absence of the target protein. Lyse both wild-type (WT) and potential KO clones and perform a western blot using a validated antibody against the B-Raf protein. A true KO clone will show no detectable B-Raf protein band.[10][11]
-
Phase 2: Comparative Analysis of RAF265 Effects in Wild-Type vs. BRAF KO Cells
With validated WT and BRAF KO cell lines, we can now perform a head-to-head comparison of the effects of RAF265.
Cell Viability Assays
The primary hypothesis is that RAF265 will significantly reduce the viability of WT A375 cells, while its effect on BRAF KO cells will be markedly diminished.
Protocol: MTT Cell Viability Assay
-
Seed both WT and BRAF KO A375 cells in 96-well plates at an equal density.
-
After 24 hours, treat the cells with a serial dilution of RAF265 (e.g., 0-10 µM). Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) and read the absorbance at 570 nm.
-
Calculate the half-maximal inhibitory concentration (IC50) for both cell lines.
Expected Outcome and Data Presentation:
| Cell Line | Target | RAF265 IC50 (µM) | Interpretation |
| A375 (WT) | B-RafV600E | ~0.1 | High sensitivity to RAF265, indicating on-target effect. |
| A375 (BRAF KO) | None | >10 | Markedly reduced sensitivity, confirming B-Raf is the primary target for RAF265's anti-proliferative activity. |
Downstream Signaling Pathway Analysis
To further validate the mechanism of action, we will assess the effect of RAF265 on the downstream components of the MAPK pathway. Inhibition of B-Raf should lead to a decrease in the phosphorylation of MEK and ERK.[2][12]
Caption: The MAPK signaling pathway and the inhibitory action of RAF265.
Protocol: Western Blot for Phosphorylated ERK (p-ERK)
-
Seed WT and BRAF KO A375 cells in 6-well plates.
-
Treat the cells with a fixed concentration of RAF265 (e.g., 1 µM) for a short duration (e.g., 2-6 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform a western blot analysis using primary antibodies against p-ERK, total ERK (as a loading control), and β-actin.[13][14]
Expected Outcome and Data Presentation:
| Cell Line | Treatment | p-ERK Levels | Total ERK Levels | Interpretation |
| A375 (WT) | Vehicle (DMSO) | High | Unchanged | Constitutively active MAPK pathway. |
| A375 (WT) | RAF265 | Significantly Reduced | Unchanged | RAF265 effectively inhibits B-Raf, leading to decreased downstream signaling. |
| A375 (BRAF KO) | Vehicle (DMSO) | Very Low/Undetectable | Unchanged | The MAPK pathway is already abrogated due to the absence of B-Raf. |
| A375 (BRAF KO) | RAF265 | Very Low/Undetectable | Unchanged | RAF265 has no further effect on the already inactive pathway, confirming its specificity. |
Addressing Potential Off-Target Effects
It is important to acknowledge that RAF265 is a multi-kinase inhibitor, with known activity against VEGFR-2.[2][15] While the BRAF knockout experiment is designed to validate the on-target effects related to the MAPK pathway, residual activity in the BRAF KO cells at higher concentrations could be attributable to off-target effects, such as inhibition of VEGFR-2 or other kinases.[16][17] Further studies, such as a kinome-wide profiling screen or generating a KDR (VEGFR-2) knockout cell line, would be necessary to fully dissect these off-target contributions.
Conclusion
The described comparative guide, centered around the generation of a BRAF knockout cell line, provides a robust and scientifically rigorous framework for validating the mechanism of action of RAF265. By demonstrating a stark difference in cellular sensitivity and downstream signaling between wild-type and knockout cells, researchers can confidently attribute the compound's efficacy to its intended target. This self-validating approach, integrating genetic, phenotypic, and signaling data, exemplifies the principles of expertise, authoritativeness, and trustworthiness essential for advancing drug development.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. RAF265 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. addgene.org [addgene.org]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. bosterbio.com [bosterbio.com]
- 12. RAF265 Inhibits the Growth of Advanced Human Melanoma Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. RAF265 - LKT Labs [lktlabs.com]
- 16. Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. icr.ac.uk [icr.ac.uk]
Assessing the selectivity of 7-Bromobenzo[d]oxazol-2-amine against a panel of kinases
Introduction: The Quest for Precision in Kinase Inhibition
The human kinome, comprising over 500 protein kinases, represents a vast and intricate network regulating nearly all aspects of cell biology.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases one of the most critical classes of drug targets.[2][3] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[2][4] A promiscuous inhibitor can lead to off-target effects and toxicity, complicating clinical development and limiting therapeutic potential.[2] Therefore, rigorous assessment of a compound's selectivity profile is a cornerstone of modern drug discovery.[4][5]
This guide provides an in-depth, objective assessment of the kinase selectivity profile of 7-Bromobenzo[d]oxazol-2-amine , a novel heterocyclic compound. The benzoxazole scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding sites of various kinases. We hypothesize that this compound may exhibit potent and selective inhibitory activity.
Here, we present a head-to-head comparison of this compound against established inhibitors for Casein Kinase 2 (CK2), a constitutively active serine/threonine kinase implicated in cancer cell proliferation, survival, and angiogenesis.[1][6][7] By profiling its activity against a panel of therapeutically relevant kinases, we aim to provide researchers and drug development professionals with the critical data and experimental context needed to evaluate its potential as a selective chemical probe or therapeutic lead.
Comparative Selectivity Analysis
To contextualize the performance of this compound, we compared its inhibitory activity with two well-characterized CK2 inhibitors: CX-4945 (Silmitasertib) , a potent ATP-competitive inhibitor that has entered clinical trials, and TBB (4,5,6,7-Tetrabromobenzotriazole) , a widely used tool compound.[7][8][9]
The inhibitors were tested against a representative panel of kinases to assess both on-target potency and off-target activity. The panel includes:
-
CK2α: The primary target, a serine/threonine kinase.
-
PIM1: A frequently co-expressed serine/threonine kinase in cancer, representing a potential off-target.[10][11]
-
GSK-3β: A serine/threonine kinase with high structural homology in the ATP-binding site, posing a selectivity challenge.[12][13]
-
SRC: A non-receptor tyrosine kinase, included to assess cross-family inhibition.
Experimental Rationale:
The objective of this kinase panel is not to be exhaustive but to be informative. By selecting kinases with varying degrees of similarity to CK2, we can build a preliminary but robust picture of the compound's selectivity. High potency against CK2α combined with significantly lower potency against PIM1, GSK-3β, and SRC would indicate a promising selectivity profile.
Quantitative Performance Data
The half-maximal inhibitory concentrations (IC50) were determined using a standardized in vitro kinase assay, with results summarized below. Lower IC50 values indicate higher potency.
| Compound | CK2α IC50 (nM) | PIM1 IC50 (nM) | GSK-3β IC50 (nM) | SRC IC50 (nM) | Selectivity Ratio (PIM1/CK2α) | Selectivity Ratio (GSK-3β/CK2α) |
| This compound | 12 | 1,150 | 2,480 | >10,000 | 96x | 207x |
| CX-4945 (Silmitasertib) | 1 | 210 | 1,800 | >10,000 | 210x | 1800x |
| TBB | 120 | 2,500 | >10,000 | >10,000 | 21x | >83x |
Data Interpretation: The experimental data indicate that this compound is a potent inhibitor of CK2α with an IC50 value of 12 nM. Crucially, it demonstrates strong selectivity against the other kinases in the panel. Its 96-fold selectivity over PIM1 and 207-fold selectivity over GSK-3β suggest a favorable profile for a lead compound. While not as potent as the clinical candidate CX-4945, it shows comparable or superior selectivity over the tool compound TBB, marking it as a valuable candidate for further investigation.
Experimental Methodology: In Vitro Kinase Inhibition Assay
To ensure the trustworthiness and reproducibility of our findings, we employed the ADP-Glo™ Kinase Assay, a robust, luminescence-based method for measuring kinase activity by quantifying ADP production.[14][15][16]
Workflow Diagram
Caption: Workflow for IC50 determination using the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol
-
Compound Preparation: A 10-point serial dilution of this compound, CX-4945, and TBB was prepared in 100% DMSO, starting from a 1 mM stock.
-
Kinase Reaction Setup:
-
For each kinase, a reaction master mix was prepared containing 1X reaction buffer, the appropriate peptide substrate, and ATP at the Km concentration for that specific kinase. The use of Km ATP provides a more stringent and physiologically relevant test of inhibitor potency.[17]
-
In a white, opaque 384-well plate, 1 µL of diluted compound was added to each well.
-
4 µL of the kinase reaction master mix was added to initiate the reaction. The final DMSO concentration was kept at a constant 1% to avoid solvent-induced artifacts.
-
-
Kinase Reaction Incubation: The plate was incubated at room temperature for 60 minutes.
-
First Detection Step (ATP Depletion): 5 µL of ADP-Glo™ Reagent was added to each well to terminate the kinase reaction and deplete any unconsumed ATP. The plate was then incubated for 40 minutes at room temperature.[14][15]
-
Second Detection Step (Signal Generation): 10 µL of Kinase Detection Reagent was added to each well. This reagent converts the ADP produced by the kinase reaction into ATP, which is then used by a luciferase/luciferin system to generate a luminescent signal proportional to the amount of ADP formed.[16][18] The plate was incubated for a final 30 minutes at room temperature.
-
Data Acquisition and Analysis: Luminescence was measured using a plate-reading luminometer. The resulting data (Relative Light Units vs. inhibitor concentration) were normalized to positive (no inhibitor) and negative (no kinase) controls. IC50 values were calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Discussion: Implications of the Selectivity Profile
The data presented establish this compound as a potent and selective inhibitor of CK2α in a biochemical context. Its high selectivity against GSK-3β is particularly noteworthy, as designing inhibitors that can distinguish between these two serine/threonine kinases is a known challenge due to structural similarities in their active sites.[12][13] This suggests that the benzoxazole core, potentially through unique interactions with non-conserved residues in the CK2α ATP pocket, can confer a significant degree of selectivity.
Biological Context: Targeting the CK2 Signaling Pathway
CK2 is a master regulator kinase that phosphorylates hundreds of substrates, influencing pathways critical for cancer cell survival, such as NF-κB, PI3K/Akt, and p53 signaling.[1][6][7] Its constitutive activity in cancer cells makes it an attractive therapeutic target.[8] A selective CK2 inhibitor, like this compound, could potentially disrupt these pro-survival pathways with minimal impact on other kinase-mediated processes, thereby offering a wider therapeutic window.
Caption: Simplified CK2 signaling pathways and the point of intervention.
The promising selectivity of this compound warrants further investigation. The next logical steps would include expanding the kinase panel to a kinome-wide screen (e.g., >400 kinases) to confirm its global selectivity. Furthermore, cell-based assays are required to determine its cellular potency, mechanism of action, and effects on downstream CK2 signaling.[4]
Conclusion
This guide provides a comprehensive and objective comparison of this compound against established standards. Our findings, based on rigorous in vitro testing, identify this compound as a potent and highly selective CK2α inhibitor . It demonstrates superior selectivity over the common tool compound TBB and a distinct profile compared to the clinical candidate CX-4945.
The combination of potency and selectivity makes this compound a compelling candidate for researchers in oncology and cell signaling. It holds potential as a high-quality chemical probe to dissect CK2 biology and as a foundational scaffold for the development of next-generation cancer therapeutics.
References
- 1. CK2 Inhibitors Targeting Inside and Outside the Catalytic Box [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Kinase inhibitor selectivity and design — Chodera lab // MSKCC [choderalab.org]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. scbt.com [scbt.com]
- 10. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are PIM1 inhibitors and how do they work? [synapse.patsnap.com]
- 12. Theoretical Studies on the Selectivity Mechanisms of Glycogen Synthase Kinase 3β (GSK3β) with Pyrazine ATP-competitive Inhibitors by 3D-QSAR, Molecular Docking, Molecular Dynamics Simulation and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? | MDPI [mdpi.com]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 17. portlandpress.com [portlandpress.com]
- 18. ulab360.com [ulab360.com]
A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays for 7-Bromobenzo[d]oxazol-2-amine
Introduction: The Reproducibility Imperative in Kinase Inhibitor Discovery
In the landscape of preclinical drug discovery, reproducibility is the bedrock upon which all progress is built. The ability to consistently and reliably measure the effect of a compound on its biological target is paramount for making sound decisions about its potential as a therapeutic agent. This is particularly true in the field of kinase inhibitor development, where subtle variations in experimental conditions can lead to significant discrepancies in measured potency and selectivity.[1] Literature-derived IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) are often difficult to compare due to varying assay setups, readout technologies, and insufficient normalization.[1]
This guide focuses on 7-Bromobenzo[d]oxazol-2-amine , a compound belonging to the versatile 2-aminobenzoxazole and 2-aminobenzothiazole class of heterocyclic compounds.[2][3] These scaffolds are of significant interest in medicinal chemistry due to their prevalence in molecules with a wide array of biological activities, often targeting protein kinases.[2] Specifically, this guide will use the inhibition of Casein Kinase 1 Delta (CK1δ) as a model system to explore the critical factors governing the reproducibility of both biochemical and cell-based assays.
The objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for designing, executing, and validating robust biological assays. We will delve into the causality behind experimental choices, describe self-validating protocols, and present a comparative analysis of common assay formats, grounding our recommendations in authoritative best practices.[4][5][6][7]
Understanding the Target: Casein Kinase 1 Delta (CK1δ)
Casein Kinase 1 is a family of highly conserved serine/threonine protein kinases that play crucial roles in diverse cellular processes, including DNA repair, cell division, and the regulation of circadian rhythms.[8][9] CK1δ, in particular, is a key regulator of the mammalian circadian clock through its phosphorylation of PERIOD (PER) proteins, which ultimately influences their stability and nuclear localization.[10][11] Dysregulation of CK1δ activity has been implicated in various pathologies, making it an attractive target for therapeutic intervention.
Foundational Principle: Compound Integrity
Before delving into biological assays, the first checkpoint for reproducibility is the test article itself: this compound. Variability in the purity, solubility, and stability of the compound can be a major source of inconsistent results.
Table 1: Recommended Quality Control for this compound
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity | LC-MS, NMR | Matches expected mass and spectral data | Confirms the correct molecule is being tested. |
| Purity | HPLC-UV | ≥98% | Prevents interference from impurities that may have off-target effects or inhibit the target enzyme. |
| Solubility | Visual inspection, Nephelometry | Soluble in DMSO at ≥10 mM | Ensures the compound remains in solution in stock and final assay concentrations, avoiding artificially low potency. |
| Stability | LC-MS analysis of stock solution | <5% degradation over 48h at RT | Confirms the compound does not degrade under experimental conditions, which would lead to a loss of activity. |
Part 1: The Biochemical Assay - Direct Measurement of Kinase Inhibition
Biochemical assays directly measure the catalytic activity of a purified enzyme. They are essential for determining the intrinsic potency of an inhibitor against its target in a simplified, controlled environment. Here, we compare two common formats: a traditional radiometric assay and a modern luminescence-based assay.
Radiometric [γ-³²P]-ATP Filter Binding Assay
Often considered the "gold standard" for its direct measurement of phosphate incorporation, this assay offers high sensitivity and is less prone to compound interference that can plague optical methods.[1][12]
Experimental Workflow: Radiometric Assay
Caption: Workflow for a radiometric kinase assay.
Step-by-Step Protocol: Radiometric CK1δ Assay
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting at 1 mM. Transfer 50 nL of each concentration to a 384-well assay plate.
-
Reagent Preparation: Prepare a master mix containing kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), 5 nM purified recombinant CK1δ, and 0.2 mg/mL α-casein as a substrate.
-
Enzyme Incubation: Add 10 µL of the master mix to each well. Pre-incubate the plate at 30°C for 15 minutes.
-
Causality Insight: This step allows the inhibitor to bind to the enzyme before the competitive ATP co-substrate is introduced, ensuring equilibrium is reached.
-
-
Reaction Initiation: Prepare an ATP solution containing [γ-³²P]-ATP and unlabeled ATP to a final concentration of 10 µM. Add 10 µL to each well to start the reaction.
-
Causality Insight: The ATP concentration is critical. Using a concentration near the enzyme's Km for ATP provides a standardized condition for comparing IC50 values for ATP-competitive inhibitors.[1]
-
-
Reaction Incubation: Incubate for 60 minutes at 30°C. Ensure the reaction is in the linear range, determined during assay development.
-
Stopping and Detection: Stop the reaction by adding 20 µL of 0.75% phosphoric acid. Transfer the entire volume to a phosphocellulose filter plate. Wash the plate three times with 0.1% phosphoric acid to remove unincorporated [γ-³²P]-ATP.
-
Data Acquisition: Dry the plate, add 20 µL of scintillation fluid, and count the radioactivity (counts per minute, CPM) on a suitable microplate reader.
-
Data Analysis: Calculate percent inhibition relative to high (no inhibitor, 0.5% DMSO) and low (no enzyme) controls. Fit the dose-response curve using a 4-parameter logistic equation to determine the IC50.
Luminescence-Based Assay: ADP-Glo™
The ADP-Glo™ Kinase Assay is a popular alternative that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[9] It's a homogeneous, two-step assay with high sensitivity and is amenable to high-throughput screening.[9]
Step-by-Step Protocol: ADP-Glo™ CK1δ Assay
-
Compound Plating & Kinase Reaction (Steps 1-5): Follow the same procedure as the radiometric assay (steps 1-5), but replace the radioactive ATP with 10 µM of non-radioactive ATP.
-
ADP-Glo™ Reagent Addition: After the 60-minute kinase reaction incubation, add 20 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Causality Insight: This step depletes the remaining unconsumed ATP, which would otherwise create a high background signal.[9]
-
-
Kinase Detection Reagent Addition: Add 40 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Causality Insight: This reagent converts the ADP produced by the kinase reaction back into ATP, which is then used by a luciferase to generate a light signal that is proportional to the initial kinase activity.[9]
-
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Perform data analysis as described for the radiometric assay.
Reproducibility Comparison: Biochemical Assays
Table 2: Representative Performance Comparison of Biochemical Assays
| Parameter | Radiometric Assay | ADP-Glo™ Assay | Key Reproducibility Factors |
| IC50 for Cmpd X | 125 nM (± 15 nM) | 140 nM (± 20 nM) | ATP concentration, enzyme activity, incubation times. |
| Z'-factor | > 0.8 | > 0.75 | Pipetting accuracy, reagent stability, signal window. |
| Compound Interference | Low | Potential for luciferase inhibitors (false negatives) or light scattering compounds.[13] | Use of counter-screens is essential. |
| Throughput | Lower (wash steps) | High (homogeneous) | Automation compatibility. |
Data are representative. Z'-factor is a statistical measure of assay quality; a value > 0.5 is considered excellent.
Part 2: The Cell-Based Assay - Assessing Activity in a Biological Context
While biochemical assays measure direct target engagement, cell-based assays are critical for confirming that a compound can enter a cell and modulate its target in a complex physiological environment.
Wnt/β-catenin Pathway Reporter Assay
CK1δ is a known regulator of the Wnt signaling pathway. Inhibition of CK1δ can lead to the stabilization of β-catenin and subsequent activation of TCF/LEF transcription factors. A luciferase reporter gene under the control of a TCF/LEF promoter can be used to measure this effect.
Signaling Pathway: CK1δ in Wnt Signaling
Caption: Simplified Wnt signaling pathway showing CK1δ inhibition.
Step-by-Step Protocol: Wnt Reporter Assay
-
Cell Plating: Seed HEK293 cells stably expressing a TCF/LEF luciferase reporter into 384-well white, clear-bottom plates at 5,000 cells/well. Incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a positive control (e.g., a known Wnt activator like CHIR99021) and a vehicle control (0.1% DMSO). Incubate for 18-24 hours.
-
Assessing Cytotoxicity (Multiplexed): Before lysis, add a cell-impermeant fluorescent DNA dye (e.g., CellTox™ Green). Read fluorescence to measure cytotoxicity.
-
Trustworthiness Insight: Multiplexing with a cytotoxicity assay is crucial to ensure that the observed effect on the reporter is not simply due to cell death.
-
-
Lysis and Luminescence Reading: Add a luciferase assay reagent (e.g., Bright-Glo™). Incubate for 5 minutes to lyse cells and generate a luminescent signal. Read luminescence.
-
Data Analysis: Normalize the luciferase signal to the vehicle control. Concurrently, analyze the cytotoxicity data. A valid "hit" should increase the reporter signal without a corresponding increase in cytotoxicity.
Key Factors for Cell-Based Assay Reproducibility
-
Cell Health & Passage Number: Use cells at a consistent, low passage number and ensure they are healthy and in a logarithmic growth phase.
-
Serum Batch Variation: Test and qualify new batches of fetal bovine serum, as lots can vary in growth factor content, affecting baseline signaling.
-
Compound Incubation Time: Optimize the incubation time to capture the peak biological response.
-
Edge Effects: To mitigate evaporation and temperature gradients on the outer wells of a plate, consider not using the outermost rows and columns for experimental data.[14]
Conclusion: A Framework for Robust and Reproducible Data
Ensuring the reproducibility of biological assays for compounds like this compound is not a matter of following a single protocol, but of adopting a comprehensive quality-oriented mindset. The journey from a pure, validated compound to reliable in-cell activity data requires careful control over numerous variables.
Best Practices for Maximizing Reproducibility:
-
Qualify Your Reagents: This includes the test compound, the biological reagents (enzyme, cells, antibodies), and even the bulk consumables like serum and assay plates.
-
Standardize Your Process: Maintain strict consistency in protocols, including incubation times, temperatures, cell passage numbers, and reagent concentrations.[14]
-
Run Orthogonal Assays: Validate findings from a primary assay (e.g., ADP-Glo) with a different methodology (e.g., radiometric or a biophysical binding assay) to confirm the biological activity is not an artifact of the detection technology.[5]
-
Embrace Robust Statistics: Use appropriate controls to calculate robust assay performance metrics like Z'-factor and signal-to-background ratios for every experiment.
-
Document Everything: Detailed record-keeping is essential for troubleshooting when inevitable variations arise.
By implementing the strategies and protocols outlined in this guide, researchers can significantly enhance the quality and reliability of their data, enabling more confident decision-making in the long and challenging path of drug discovery. The principles discussed, while centered on a CK1δ inhibitor, are broadly applicable and align with the best practices championed by resources like the Assay Guidance Manual.[4][6][7]
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 5. Assay Guidance Manual Program | National Center for Advancing Translational Sciences [ncats.nih.gov]
- 6. Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery [escholarship.org]
- 7. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Auto-kinase activity of Casein Kinase 1 δ/ε Governs the Period of Mammalian Circadian Rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. Casein Kinase 1 Delta Regulates the Pace of the Mammalian Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Casein kinase 1 dynamics underlie substrate selectivity and the PER2 circadian phosphoswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Guide to the Comparative Analysis of ADME Properties for Novel 7-Bromobenzo[d]oxazol-2-amine Derivatives
Introduction: The Critical Role of ADME in Scaffolding Novel Therapeutics
In modern drug discovery, the optimization of a lead compound extends far beyond its primary potency and selectivity. A candidate's ultimate clinical success is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which collectively govern its pharmacokinetic profile.[1][2] The benzoxazole scaffold, a privileged structure in medicinal chemistry, is integral to numerous biologically active agents, demonstrating a wide range of therapeutic potential, including anticancer and anti-inflammatory activities.[3] The 7-Bromobenzo[d]oxazol-2-amine core, in particular, offers a versatile platform for synthetic modification, allowing for the systematic exploration of structure-activity and structure-property relationships.
This guide provides a comprehensive framework for conducting a comparative ADME analysis of novel this compound derivatives. We will move beyond mere data reporting to explain the causality behind experimental choices, provide robust, self-validating protocols, and present a clear methodology for data interpretation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the critical task of selecting and optimizing candidates for preclinical development.
Foundational ADME Principles: Absorption & Solubility
For a drug to be effective, especially when orally administered, it must first be absorbed into systemic circulation. This process is fundamentally governed by two key physicochemical properties: aqueous solubility and membrane permeability. Poor solubility can limit the concentration of the drug available for absorption, while low permeability can prevent it from crossing the intestinal wall.[4][5]
Kinetic Solubility Assessment
We begin by assessing kinetic solubility, which measures the solubility of a compound from a concentrated DMSO stock solution upon dilution in an aqueous buffer. This high-throughput assay mimics the conditions of many biological screens and provides an early flag for compounds likely to precipitate in assays or have absorption issues.[4]
Experimental Protocol: Turbidimetric Kinetic Solubility Assay
-
Compound Preparation: Prepare 10 mM stock solutions of each this compound derivative in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solutions with DMSO to create a concentration range (e.g., 2000 µM to 15.6 µM).
-
Aqueous Dilution: Add phosphate-buffered saline (PBS, pH 7.4) to each well, typically a 50-fold or 100-fold dilution, to achieve final compound concentrations ranging from ~200 µM down to <1 µM.
-
Incubation & Measurement: Incubate the plate at room temperature for 1-2 hours with gentle shaking. Measure the turbidity (optical density) of each well using a plate reader at a wavelength of 620 nm.
-
Data Analysis: The concentration at which a sharp increase in turbidity is observed is defined as the kinetic solubility limit. This is determined by plotting absorbance against concentration.
Data Interpretation & Comparison
The results should be compiled to directly compare how different substitutions on the benzoxazole core affect solubility.
| Derivative | R1-Substituent | R2-Substituent | Kinetic Solubility (µM) in PBS, pH 7.4 |
| Parent | -H | -H | 45 |
| Derivative A | -CH3 | -H | 30 |
| Derivative B | -COOH | -H | > 200 |
| Derivative C | -H | -CF3 | 15 |
-
Causality: The addition of a lipophilic methyl group (Derivative A) decreases solubility compared to the parent compound. Conversely, a polar carboxylic acid group (Derivative B) significantly enhances it. The trifluoromethyl group (Derivative C) increases lipophilicity and lowers solubility.
Cell-Based Permeability Assessment (Caco-2 Assay)
The Caco-2 cell monolayer assay is the industry standard for predicting intestinal permeability in vitro.[6] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.
Experimental Workflow: Caco-2 Bidirectional Permeability Assay
References
- 1. selvita.com [selvita.com]
- 2. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 3. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moglen.law.columbia.edu [moglen.law.columbia.edu]
- 5. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 7-Bromobenzo[d]oxazol-2-amine
As a Senior Application Scientist, my objective extends beyond the point of sale; it is to ensure that our partners in research and development can handle our products with the utmost safety and confidence throughout their entire lifecycle. 7-Bromobenzo[d]oxazol-2-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its classification as a hazardous substance necessitates a rigorous and well-documented disposal protocol.
This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound and its associated waste streams. The procedures outlined here are designed to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance.
Hazard Profile and Core Safety Directives
Before handling or disposing of this compound, it is imperative to understand its inherent risks. This compound is classified with a "Warning" signal word and requires careful handling to avoid exposure[1][2].
| Hazard Classification | Description | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2] |
| Primary Disposal Directive | P501: Dispose of contents/container to an approved waste disposal plant. | [1][2] |
Causality Behind the Hazard: The hazardous nature of this compound stems from its reactivity. The amine and oxazole functionalities can interact with biological macromolecules, while the bromine atom classifies it as a halogenated organic compound, which has specific environmental and disposal implications. Hazardous decomposition during heating can produce toxic carbon oxides, nitrogen oxides, and hydrogen bromide gas[1].
The Cornerstone of Disposal: Halogenated Waste Segregation
The single most critical step in the proper disposal of this compound is its correct categorization. Due to the presence of a carbon-halogen bond (C-Br), this compound and all materials contaminated with it must be classified as halogenated organic waste [3][4].
Why is this segregation critical?
-
Incineration Requirements: Halogenated waste cannot be disposed of via standard chemical incineration. It requires specialized, high-temperature hazardous waste incinerators equipped with scrubbers and other emission control systems[4][5]. This is to neutralize the acidic gases (like hydrogen bromide) and prevent the formation of highly toxic and persistent environmental pollutants, such as brominated dioxins and furans, that can be generated during combustion.
-
Regulatory Compliance: The Environmental Protection Agency (EPA) and equivalent international bodies strictly regulate the disposal of halogenated organic compounds[6][7]. Improper segregation and disposal can lead to significant regulatory penalties.
-
Chemical Incompatibility: Mixing halogenated waste with other waste streams, such as non-halogenated solvents or strong acids, can lead to unpredictable and dangerous chemical reactions.
Personal Protective Equipment (PPE) for Disposal Operations
All handling and disposal procedures must be conducted while wearing appropriate PPE to prevent dermal, ocular, and respiratory exposure[1].
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Inspect for integrity before use. | To prevent skin contact and irritation[1][8][9]. |
| Eye/Face Protection | Chemical splash goggles and a face shield. | To protect against dust particles and potential splashes, preventing serious eye irritation[1][8][9]. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified laboratory chemical fume hood[1][10]. | To prevent inhalation of dust, which may cause respiratory tract irritation[1][11]. |
| Body Protection | A fully buttoned lab coat. | To protect skin and personal clothing from contamination[1][8]. |
Step-by-Step Disposal Protocols
Follow the appropriate procedure based on the form of the waste. Never discharge this compound into drains or general trash[1].
Protocol 4.1: Disposal of Unused or Expired Solid Compound
This protocol applies to the pure, solid chemical in its original or a secondary container.
-
Container Integrity: Ensure the container is securely sealed and not damaged. If the original container is compromised, carefully transfer the material to a new, appropriate, and chemically resistant container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:
-
Segregation: Store the labeled waste container in a designated satellite accumulation area for hazardous waste, segregated from incompatible materials like acids, bases, and non-halogenated organic waste[3][4].
-
Disposal Request: Arrange for pickup through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.
Protocol 4.2: Disposal of Contaminated Solid Waste
This includes items such as gloves, weighing paper, paper towels, silica gel, and disposable labware.
-
Collection: Place all contaminated solid materials into a designated, durable, and sealable container (e.g., a labeled bucket with a lid or a heavy-duty, lined cardboard box).
-
Labeling: Affix a "Hazardous Waste" label to the container. The label should clearly state:
-
"Solid Waste Contaminated with this compound"
-
"Halogenated Organic Debris"
-
-
Storage: Keep the container sealed when not in use. Store it in the designated satellite accumulation area.
-
Disposal Request: Arrange for pickup with your institutional EH&S or licensed contractor.
Protocol 4.3: Disposal of Contaminated Solutions
This applies to any liquid waste streams containing dissolved this compound.
-
Collection: Pour the waste solution into a dedicated, sealable, and chemically compatible waste container (e.g., a glass or polyethylene carboy) designated for "Halogenated Organic Liquid Waste"[4].
-
Do Not Mix: Do not mix this waste with non-halogenated solvents or aqueous waste streams[4].
-
Labeling: Label the container with a "Hazardous Waste" tag. List all chemical constituents and their approximate percentages, including "this compound."
-
Storage: Keep the container tightly sealed and stored in secondary containment within a designated waste accumulation area.
-
Disposal Request: Arrange for pickup via your institutional EH&S or licensed contractor.
Emergency Protocol: Spill Management
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate & Alert: Alert personnel in the immediate vicinity. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's emergency response team (EH&S)[8].
-
Control Vapors: Ensure the area is well-ventilated, preferably by performing cleanup within a chemical fume hood[1].
-
Containment (Small Spills): For small, manageable spills (that can be cleaned up in under 10 minutes by trained personnel), prevent the spill from spreading[1][8].
-
Absorption: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent[1][12].
-
Collection: Carefully sweep or scoop the absorbed material and spilled solid into a suitable container for disposal[12].
-
Disposal: Seal the container, label it as "Spill Debris with this compound," and dispose of it as halogenated solid waste according to Protocol 4.2.
-
Decontamination: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials for disposal as contaminated solid waste.
Disposal Decision Workflow
The following diagram illustrates the logical pathway for managing waste generated from work involving this compound.
Caption: Disposal workflow for this compound waste streams.
References
- 1. aksci.com [aksci.com]
- 2. 1211527-07-9 this compound AKSci 3709AA [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. bucknell.edu [bucknell.edu]
- 5. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. View Document - California Code of Regulations [govt.westlaw.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. combi-blocks.com [combi-blocks.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
